molecular formula C11H14N2O3 B581941 AC-Phe(4-NH2)-OH CAS No. 402497-81-8

AC-Phe(4-NH2)-OH

Cat. No.: B581941
CAS No.: 402497-81-8
M. Wt: 222.244
InChI Key: FEQBTHHWQQXZTN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-Phe(4-NH2)-OH is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTHHWQQXZTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of Acetyl-4-aminophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Acetyl-4-aminophenylalanine

Abstract

Acetyl-4-aminophenylalanine, a derivative of the non-canonical amino acid 4-aminophenylalanine, is a compound of significant interest in contemporary biochemical and pharmaceutical research. Its unique structure, featuring a selectively acetylated aromatic amino group, imparts enhanced solubility and stability, making it a valuable building block in peptide synthesis and drug development.[1] This guide provides a comprehensive, technically-grounded overview of the synthesis of Acetyl-4-aminophenylalanine via N-acetylation and details the essential analytical techniques for its thorough characterization. The protocols and insights presented herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the successful preparation and validation of this important molecule.

Introduction and Significance

The strategic modification of amino acids is a cornerstone of modern medicinal chemistry and chemical biology. Acetyl-4-aminophenylalanine serves as a prime example of how a simple chemical modification—the acetylation of the para-amino group—can unlock new possibilities. This alteration not only protects the aromatic amine during peptide synthesis but also modulates the compound's physicochemical properties.[1] Consequently, it is utilized in research focused on:

  • Pharmaceutical Development: As a precursor in the synthesis of complex pharmaceuticals, particularly those targeting neurological pathways.[1]

  • Biotechnology and Peptide Therapeutics: In the production of peptide-based drugs, where its incorporation can improve the stability and bioavailability of the final product.[1]

  • Protein Engineering: To create modified proteins and enzymes with novel functions.[1]

This guide moves beyond a simple recitation of steps, delving into the causality behind the chosen methodologies to provide a self-validating and reproducible scientific narrative.

Synthesis of Acetyl-4-aminophenylalanine

The synthesis of Acetyl-4-aminophenylalanine is most commonly achieved through the direct N-acetylation of its precursor, 4-aminophenylalanine. This reaction is a classic example of nucleophilic acyl substitution.

Principle and Rationale

The core of the synthesis is the reaction between the nucleophilic para-amino group on the phenyl ring of 4-aminophenylalanine and a suitable acetylating agent. The alpha-amino group of the phenylalanine backbone is protonated and thus protected under the acidic reaction conditions, ensuring regioselective acetylation at the aromatic amine.

  • Starting Material: 4-Aminophenylalanine: This non-canonical amino acid provides the necessary scaffold for the synthesis.[2]

  • Acetylating Agent: Acetic Anhydride: Acetic anhydride is a highly effective and readily available acetylating agent.[3] It reacts with the amine to form a stable amide bond and acetic acid as a byproduct.

  • Solvent System: Aqueous Acetic Acid: A solution of acetic acid in water serves as an excellent solvent for 4-aminophenylalanine and is fully compatible with the acetylating agent.[4] The acidic environment protects the alpha-amino group from acetylation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Step 1: Reactant Preparation cluster_reaction Step 2: Acetylation Reaction cluster_monitoring Step 3: Reaction Monitoring cluster_workup Step 4: Isolation & Purification cluster_final Step 5: Final Product A Dissolve 4-Aminophenylalanine in Aqueous Acetic Acid B Slow Addition of Acetic Anhydride A->B Initiates Reaction C Stir at Room Temperature B->C Maintain Control D Monitor Progress via TLC or Online NMR C->D Ensure Completion E Precipitate Product (e.g., by cooling or adding water) D->E Upon Completion F Filter and Wash Solid E->F Isolate Crude Product G Recrystallize for Purity F->G Enhance Purity H Pure Acetyl-4-aminophenylalanine G->H Final Validation

Caption: A flowchart of the synthesis process for Acetyl-4-aminophenylalanine.

Detailed Experimental Protocol

This protocol is designed for the preparative scale synthesis of Acetyl-4-aminophenylalanine.

  • Dissolution of Starting Material:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, add 4-aminophenylalanine (1.0 eq).

    • Add an 80% aqueous solution of acetic acid to dissolve the starting material completely.[4]

  • Acetylation Reaction:

    • While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise using an addition funnel over a period of 30-40 minutes.[4] The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature for approximately 2.5 hours.[4]

    • The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by Thin Layer Chromatography (TLC) or by using an online NMR setup if available.[4][5] The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

  • Product Isolation and Purification:

    • Upon completion of the reaction, the product can be precipitated by cooling the reaction mixture in an ice bath or by the slow addition of cold water.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Drying:

    • Dry the purified white solid under vacuum to obtain the final product, Acetyl-4-aminophenylalanine.

Characterization of Acetyl-4-aminophenylalanine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis cluster_results Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Subjected to MS Mass Spectrometry Start->MS Subjected to IR IR Spectroscopy Start->IR Subjected to MP Melting Point Start->MP Subjected to Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment MP->Purity Final Validated Compound Structure->Final Leads to Purity->Final Leads to

Caption: A logical flow for the characterization of synthesized Acetyl-4-aminophenylalanine.

Analytical Techniques and Expected Results

The following table summarizes the key analytical data for Acetyl-4-aminophenylalanine.

Parameter Description Expected Value / Observation
Molecular Formula The elemental composition of the molecule.C₁₁H₁₄N₂O₃[6]
Molecular Weight The mass of one mole of the substance.222.24 g/mol [6]
¹H NMR Provides information on the proton environment.Signals corresponding to acetyl protons (singlet, ~2.1 ppm), aromatic protons (two doublets), and the chiral center's CH and CH₂ groups.[4]
¹³C NMR Provides information on the carbon skeleton.Signals for the acetyl carbonyl, carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons.
Mass Spectrometry Confirms the molecular weight.A molecular ion peak [M+H]⁺ at m/z 223.1.
IR Spectroscopy Identifies the functional groups present.Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.
Melting Point An indicator of purity.A sharp melting point range consistent with literature values.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the success of the acetylation. The appearance of a singlet at approximately 2.1 ppm, integrating to three protons, is a clear indication of the newly introduced acetyl group. The aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted benzene ring.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass agreeing with the theoretical mass to within a few parts per million.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the amide functional group (C=O stretch around 1650 cm⁻¹) and the carboxylic acid (broad O-H stretch and C=O stretch around 1700 cm⁻¹).

Conclusion

This guide has outlined a robust and reliable method for the . By understanding the chemical principles behind each step of the synthesis and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this valuable compound for use in a wide range of applications, from fundamental biochemical studies to the development of next-generation therapeutics. The methodologies described are designed to be both instructive and practical, ensuring high-quality results in a laboratory setting.

References

  • 4-(Acetylamino)-L-phenylalanine | C11H14N2O3 | CID 20640316 - PubChem. Available from: [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]

  • 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem - NIH. Available from: [Link]

  • Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PubMed Central. Available from: [Link]

  • CA1231719A - Synthesis of phenyl alanine derivatives - Google Patents.
  • N-Terminus Acetylation Protocol - CDN. Available from: [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... - ResearchGate. Available from: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Available from: [Link]

  • N-Acetyl-dl-phenylalanine p-nitrophenyl ester | C17H16N2O5 | CID 348870 - PubChem. Available from: [Link]

  • Structural characterization of a p-acetylphenylalanyl aminoacyl-tRNA synthetase - PubMed. Available from: [Link]

  • 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem. Available from: [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. Available from: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available from: [Link]

  • N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem. Available from: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. Available from: [Link]

  • Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed. Available from: [Link]

  • Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PubMed Central. Available from: [Link]

Sources

Spectroscopic C-Phe(4-NH2)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH) is a synthetically modified amino acid that has garnered significant interest within the realms of peptide synthesis, drug development, and biochemical research. The incorporation of an acetyl group at the N-terminus and an amino group at the para-position of the phenyl ring imparts unique chemical properties, influencing its stability, solubility, and potential for specific biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of downstream applications.

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, this document explains the causality behind experimental choices and provides field-proven insights into the interpretation of the spectral data. Where direct experimental data is not publicly available, scientifically-grounded predictions based on the analysis of closely related analogs and established principles of substituent effects are presented.

Chemical Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Figure 1: Chemical Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of the electron-donating amino (-NH₂) group at the para-position of the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, providing a distinct spectral signature.[1][2]

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.80s3HAcetyl CH₃
~2.80-3.00m2Hβ-CH₂
~4.30m1Hα-CH
~5.00s2HAr-NH₂
~6.50d2HAromatic H (ortho to NH₂)
~6.90d2HAromatic H (meta to NH₂)
~8.20d1HAmide NH
~12.50s1HCarboxylic Acid OH

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • Aromatic Region: The para-substituted phenyl ring is expected to exhibit a characteristic AA'BB' spin system, appearing as two distinct doublets.[3] The electron-donating -NH₂ group increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.3 ppm).[1][3] The protons ortho to the amino group (and meta to the alkyl substituent) are expected around δ 6.50 ppm, while the protons meta to the amino group (and ortho to the alkyl substituent) will be slightly downfield around δ 6.90 ppm.

  • Chiral Center: The α-proton, being adjacent to the chiral center, the amide nitrogen, and the carboxylic acid, will appear as a multiplet around δ 4.30 ppm.

  • Diastereotopic Protons: The β-protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet, typically two doublets of doublets, in the range of δ 2.80-3.00 ppm.

  • Amide and Carboxylic Protons: The amide proton signal is expected around δ 8.20 ppm and will likely show coupling to the α-proton. The carboxylic acid proton is a broad singlet at a significantly downfield shift, typically above δ 12.0 ppm in DMSO-d₆.

  • Acetyl Group: The acetyl methyl protons will be a sharp singlet at a characteristic upfield position around δ 1.80 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Lock and shim the magnetic field D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Fourier transform the FID F->G H Phase and baseline correction G->H I Integrate peaks and assign chemical shifts H->I

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~22.5Acetyl CH₃
~36.0β-C
~55.0α-C
~114.0Aromatic C (ortho to NH₂)
~128.0Aromatic C (ipso)
~130.0Aromatic C (meta to NH₂)
~146.0Aromatic C (para to NH₂)
~169.0Acetyl C=O
~173.0Carboxylic Acid C=O

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Aromatic Carbons: The electron-donating -NH₂ group strongly shields the ortho and para carbons, shifting their resonances upfield.[2][4] The carbon attached to the amino group (C-para) is expected to be the most shielded aromatic carbon after the ortho carbons. The ipso-carbon (attached to the β-CH₂) will be further downfield.[5]

  • Carbonyl Carbons: The two carbonyl carbons will resonate at the most downfield positions, with the carboxylic acid carbonyl typically appearing at a slightly higher chemical shift than the amide carbonyl.

  • Aliphatic Carbons: The α-carbon will be in the typical range for α-carbons of amino acids, around δ 55.0 ppm. The β-carbon will be further upfield, around δ 36.0 ppm, and the acetyl methyl carbon will be the most upfield signal at approximately δ 22.5 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretching (amide and aromatic amine)
3300-2500BroadO-H stretching (carboxylic acid)
~1710-1680StrongC=O stretching (carboxylic acid)
~1650-1630StrongC=O stretching (amide I)
~1620-1580MediumN-H bending (aromatic amine)
~1550-1510MediumN-H bending (amide II)
~1520-1480MediumC=C stretching (aromatic ring)
~830-810StrongC-H out-of-plane bending (para-substituted)

Expertise & Experience: Interpreting the IR Spectrum

  • N-H and O-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibrations of the amide and the aromatic amine in the 3400-3200 cm⁻¹ range.[6][7][8]

  • Carbonyl Stretching: Two distinct and strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber (~1710-1680 cm⁻¹) compared to the amide C=O stretch (Amide I band) at ~1650-1630 cm⁻¹.

  • Amide II Band: The N-H bend of the amide (Amide II band) is expected around 1550-1510 cm⁻¹.

  • Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1520-1480 cm⁻¹ region. A strong band in the 830-810 cm⁻¹ region is a key indicator of para-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Place a small amount of solid this compound on the ATR crystal B Apply pressure to ensure good sample contact A->B C Acquire background spectrum (clean ATR crystal) B->C D Acquire sample spectrum (e.g., 32 scans) C->D E Perform ATR correction D->E F Identify and label significant absorption bands E->F

Figure 3: Workflow for ATR-FT-IR Spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (charge-to-mass ratio)Ion
223.10[M+H]⁺ (Protonated molecule)
245.08[M+Na]⁺ (Sodium adduct)
205.09[M+H - H₂O]⁺
178.10[M+H - COOH]⁺ or [M+H - H₂O - CO]⁺
134.08[H₂N-C₆H₄-CH₂-CH=NH₂]⁺
120.08[H₂N-C₆H₄-CH₂]⁺

Expertise & Experience: Interpreting the Mass Spectrum

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 222.24 g/mol . Sodium adducts [M+Na]⁺ are also commonly observed.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to characteristic fragment ions. Common fragmentation pathways for N-acetylated amino acids include the loss of water (-18 Da) and the loss of the carboxylic acid group as formic acid (-46 Da) or CO₂ and H₂ (-46 Da).[9][10] A key fragmentation pathway involves the cleavage of the bond between the α-carbon and the β-carbon, leading to the formation of a stabilized benzylic cation.

MS_Fragmentation M [M+H]⁺ m/z 223.10 F1 [M+H - H₂O]⁺ m/z 205.09 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 177.10 M->F2 - HCOOH F3 [H₂N-C₆H₄-CH₂]⁺ m/z 106.07 F2->F3 - CH₃CONHCH

Figure 4: A plausible fragmentation pathway for this compound.

Experimental Protocol: LC-MS (ESI)

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection A Prepare a dilute solution of This compound in a suitable solvent (e.g., Methanol/Water) B Inject sample onto a reverse-phase C18 column A->B C Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) B->C D Introduce eluent into ESI source (positive ion mode) C->D E Acquire full scan MS data D->E F Perform tandem MS (MS/MS) on the [M+H]⁺ ion E->F

Figure 5: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and analysis of analogous compounds, offer a reliable reference for researchers. By following the detailed experimental protocols and utilizing the interpretative insights provided, scientists and drug development professionals can confidently verify the structure and purity of this important amino acid derivative, ensuring the integrity of their research and development endeavors.

References

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

  • NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

  • FT-IR spectra of tetra(p-aminophenyl)methane (black), 2,5,8-trichloro-s-heptazine (red), and POP-HT (blue). ResearchGate. Available at: [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

  • Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. ACS Publications. Available at: [Link]

  • Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing. Available at: [Link]

  • Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEdX. Available at: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... ResearchGate. Available at: [Link]

  • Benzamide, N-(4-aminophenyl)-. NIST WebBook. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. Available at: [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Available at: [Link]

  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. SpringerLink. Available at: [Link]

  • Phenyl group. Wikipedia. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

  • PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of N-acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties of N-acetyl-4-amino-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. This document is intended to serve as a vital resource for researchers and professionals in drug development and biochemical research, offering in-depth insights into the molecule's characteristics and the experimental methodologies for its analysis.

Introduction: The Significance of N-acetyl-4-amino-L-phenylalanine

N-acetyl-4-amino-L-phenylalanine, systematically named (S)-2-acetamido-3-(4-aminophenyl)propanoic acid, is a specialized amino acid derivative that has garnered significant interest in the fields of peptide synthesis, drug delivery, and protein engineering. The introduction of an acetyl group to the alpha-amino group and an amino group to the phenyl ring of L-phenylalanine imparts unique properties that enhance its utility in various biochemical and pharmaceutical applications. The acetylation is thought to improve stability and bioavailability, making it a valuable building block for creating novel therapeutics with enhanced efficacy and targeted action[1]. This modification allows for specific interactions within biological systems, proving beneficial in the development of targeted therapies[2].

Molecular Identity and Core Properties

A clear understanding of the fundamental molecular properties of N-acetyl-4-amino-L-phenylalanine is the cornerstone of its application.

PropertyValueSource
IUPAC Name (S)-2-acetamido-3-(4-aminophenyl)propanoic acidN/A
Synonyms Ac-Phe(4-NH2)-OH, Acetyl-4-aminophenylalanine, Ac-4-amino-L-phenylalanine[2]
CAS Number 402497-81-8[2]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Appearance Pale brown powder[2]
Optical Rotation [α]D²⁵ = +56 ± 2° (c=0.24 in MeOH)[2]

Physicochemical Characteristics: A Detailed Analysis

The physicochemical properties of a molecule are critical determinants of its behavior in both in vitro and in vivo systems. Due to a scarcity of direct experimental data for N-acetyl-4-amino-L-phenylalanine, the following sections will provide a combination of available data, comparative values from its parent compound, N-acetyl-L-phenylalanine, and computationally predicted values to offer a comprehensive profile.

Solubility Profile

For comparative purposes, the solubility of the parent compound, N-acetyl-L-phenylalanine , has been reported as follows:

SolventSolubilitySource
Water6.45 g/L (at 25 °C, estimated)N/A
Ethanol20 mg/mL[3]
MethanolSoluble[4]
AcetoneSoluble[4]

It is anticipated that the additional primary amino group in N-acetyl-4-amino-L-phenylalanine would enhance its polarity and potentially increase its aqueous solubility, particularly at acidic pH where the amino group would be protonated.

Acidity and Basicity (pKa)

The ionization state of a molecule, governed by its pKa values, is crucial for its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. N-acetyl-4-amino-L-phenylalanine possesses three ionizable groups: a carboxylic acid, an amide, and an aromatic amine.

  • Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 2-3, typical for α-amino acids. For the parent compound, N-acetyl-L-phenylalanine, the predicted pKa of the carboxylic acid is approximately 4.02. The electron-donating nature of the 4-amino group on the phenyl ring might slightly increase the pKa of the carboxylic acid in this compound compared to the parent compound.

  • Aromatic Amine (pKa₂): The pKa of the aromatic amino group is expected to be around 4-5, characteristic of anilines.

  • Amide Proton: The amide proton is generally considered non-ionizable under physiological conditions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

  • Comparative LogP: The parent compound, N-acetyl-L-phenylalanine, has an experimentally determined LogP of approximately 0.93. The addition of a polar amino group to the phenyl ring would be expected to significantly decrease the LogP of N-acetyl-4-amino-L-phenylalanine, making it more hydrophilic.

Melting Point and Thermal Stability

The melting point provides an indication of the purity and the stability of the crystal lattice of a compound.

  • N-acetyl-4-amino-L-phenylalanine: The melting point has not been explicitly reported in the available literature.

  • N-acetyl-L-phenylalanine: The melting point is reported to be in the range of 171-173 °C.

Analytical Methodologies: A Practical Guide

The robust characterization of N-acetyl-4-amino-L-phenylalanine relies on a suite of analytical techniques. The methodologies described below are based on established protocols for the parent compound, N-acetyl-L-phenylalanine, and are directly applicable with appropriate optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and for the quantification of N-acetyl-4-amino-L-phenylalanine.

Workflow for Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Filter->Column Inject Detector UV Detector (e.g., 254 nm) Column->Detector MobilePhase Isocratic or Gradient Elution (e.g., Acetonitrile/Water with 0.1% TFA) Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: A typical reversed-phase HPLC workflow for purity determination.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The exact ratio can be optimized for best separation.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of N-acetyl-4-amino-L-phenylalanine.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Two doublets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the substituted phenyl ring.

  • α-Proton: A multiplet around 4.0-4.5 ppm.

  • β-Protons: Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.8-3.2 ppm.

  • Acetyl Protons: A singlet at approximately 1.8-2.0 ppm.

  • Amine and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbons: Two signals in the downfield region (170-175 ppm) for the carboxylic acid and amide carbonyls.

  • Aromatic Carbons: Signals in the range of 115-150 ppm.

  • α-Carbon: A signal around 55 ppm.

  • β-Carbon: A signal around 37 ppm.

  • Acetyl Carbon: A signal around 22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (ESI+):

  • [M+H]⁺: The protonated molecule would be observed at m/z 223.10.

  • Fragmentation: Common fragmentation pathways would involve the loss of water, the acetyl group, and cleavage of the amino acid backbone.

Synthesis and Potential Applications

N-acetyl-4-amino-L-phenylalanine is typically synthesized from L-phenylalanine through a multi-step process involving nitration of the phenyl ring, followed by reduction of the nitro group to an amine, and subsequent acetylation of the α-amino group.

Synthetic Pathway Overview:

Synthesis_Pathway Phe L-Phenylalanine NitroPhe 4-Nitro-L-phenylalanine Phe->NitroPhe Nitration (HNO₃/H₂SO₄) AminoPhe 4-Amino-L-phenylalanine NitroPhe->AminoPhe Reduction (e.g., H₂/Pd-C) AcAminoPhe N-acetyl-4-amino-L-phenylalanine AminoPhe->AcAminoPhe Acetylation (Acetic Anhydride)

Caption: A general synthetic route to N-acetyl-4-amino-L-phenylalanine.

The unique structural features of this compound make it a valuable tool in various research and development areas:

  • Peptide Synthesis: It serves as a building block for creating peptides with modified properties, such as enhanced stability or altered biological activity.

  • Drug Development: The amino group on the phenyl ring provides a handle for further chemical modifications, allowing for the development of novel drug candidates. It is used in creating compounds that target specific biological pathways, potentially enhancing efficacy and reducing side effects[2].

  • Bioconjugation: It can be used to attach other molecules, such as fluorescent dyes or drugs, to peptides and proteins[2].

  • Protein Engineering: Researchers utilize this compound to modify protein structures, which can lead to enhanced stability and activity in various biotechnological applications.

Conclusion

N-acetyl-4-amino-L-phenylalanine is a versatile and valuable derivative of L-phenylalanine with significant potential in biochemical and pharmaceutical research. While a comprehensive experimental dataset for all its physicochemical properties is still emerging, this guide provides a thorough overview based on available information, comparative data from its parent compound, and established analytical principles. The detailed methodologies presented herein offer a practical framework for the robust characterization of this important molecule, empowering researchers to confidently integrate it into their drug discovery and development workflows.

References

  • Doherty, G. A., et al. (2003). N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(11), 1891-1895.
  • Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Molecular Biology, 751, 119-136.
  • Chapman, E., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 821929.
  • PubChem. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 567.
  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents. (n.d.). Synthesis of phenyl alanine derivatives.
  • The Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. RSC Advances.
  • Caring Sunshine. (n.d.). Ingredient: N-acetyl phenylalanine. Retrieved from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Therapeutic Potential with a Versatile Amino Acid Derivative

In the landscape of modern drug discovery and biochemical research, the repertoire of proteinogenic amino acids often presents limitations. The introduction of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy to overcome these challenges, offering novel physicochemical and pharmacological properties.[1][2][3] AC-Phe(4-NH2)-OH, or N-acetyl-4-amino-L-phenylalanine, stands out as a particularly versatile UAA. Its unique structure, featuring an N-terminal acetyl group and a para-amino group on the phenyl ring, provides a valuable scaffold for peptide synthesis, bioconjugation, and the development of innovative therapeutics.[4] The N-acetyl group enhances solubility and stability, while the reactive amino group on the phenyl side chain serves as a chemical handle for a variety of modifications.[4][5] This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, empowering researchers to leverage its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective application.

PropertyValueSource
CAS Number 402497-81-8[4]
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.22 g/mol [4]
Appearance Pale brown powder[4]
Optical Rotation [α]D²⁵ = +56 ± 2° (c=0.24 in MeOH)[4]
Storage Conditions 0-8°C[4]
Solubility Soluble in water and methanol.[6][6]
pKa (Predicted) Acidic pKa: ~2.14 (carboxylic acid), Basic pKa: ~4.5 (aromatic amine)[7]

Spectroscopic Characterization:

¹H NMR (400 MHz, DMSO-d₆) of N-acetyl-L-phenylalanine (Reference Compound)

Chemical Shift (δ) ppmMultiplicityAssignment
12.65s-COOH
8.18d-NH
7.31 - 7.17mPhenyl H
4.40dddα-CH
3.03ddβ-CH₂
2.83ddβ-CH₂
1.77s-COCH₃

¹³C NMR (101 MHz, DMSO-d₆) of N-acetyl-L-phenylalanine (Reference Compound)

Chemical Shift (δ) ppmAssignment
173.15C=O (Carboxyl)
169.19C=O (Acetyl)
137.71Phenyl C (quaternary)
129.03Phenyl CH
128.16Phenyl CH
126.38Phenyl CH
53.48α-CH
36.77β-CH₂
22.33-COCH₃

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the selective N-acetylation of 4-amino-L-phenylalanine. The following protocol is based on established methods for the N-acetylation of amino acids.[8]

Reaction Scheme:

G reactant H₂N-Phe(4-NH₂)-OH reagent Acetic Anhydride (1.1 eq) ______ Aqueous Acetic Acid product AC-Phe(4-NH₂)-OH reagent->product caption Figure 1. Synthesis of this compound.

Figure 1. Synthesis of this compound.

Materials:

  • 4-Amino-L-phenylalanine (commercially available)[7]

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-L-phenylalanine in a minimal amount of 80% aqueous acetic acid with gentle warming.

  • Acetylation: Cool the solution to room temperature. While stirring, add 1.1 equivalents of acetic anhydride dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and HPLC analysis.

Strategic Applications in Peptide Synthesis and Drug Discovery

The incorporation of this compound into peptides offers several strategic advantages in drug discovery. The para-amino group serves as a versatile handle for bioconjugation, allowing for the attachment of various moieties such as imaging agents, targeting ligands, or molecules that enhance pharmacokinetic properties.[4]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The Fmoc/tBu strategy is the most common approach for SPPS.[9][10][11][12] When incorporating this compound, the para-amino group of the side chain must be protected with a group that is orthogonal to the Fmoc and tBu protecting groups to allow for selective modification. A suitable protecting group for the 4-amino function is the allyloxycarbonyl (Alloc) group, which can be removed by a palladium catalyst without affecting the other protecting groups.

Workflow for SPPS incorporating AC-Phe(4-NH2, Alloc)-OH:

G start Start with Rink Amide Resin deprotect_fmoc Fmoc Deprotection (20% Piperidine in DMF) start->deprotect_fmoc couple_aa Couple Fmoc-AA-OH (HBTU/HOBt, DIEA in DMF) deprotect_fmoc->couple_aa wash1 Wash (DMF) couple_aa->wash1 wash1->deprotect_fmoc for next AA couple_ac_phe Couple Fmoc-Phe(4-NHAlloc)-OH wash1->couple_ac_phe at desired position wash2 Wash (DMF) couple_ac_phe->wash2 repeat Repeat Deprotection and Coupling Cycles wash2->repeat final_deprotect Final Fmoc Deprotection repeat->final_deprotect selective_deprotect Selective Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) final_deprotect->selective_deprotect conjugation On-Resin Bioconjugation selective_deprotect->conjugation cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) conjugation->cleavage purification Purification (RP-HPLC) cleavage->purification caption Figure 2. SPPS workflow with AC-Phe(4-NH2, Alloc)-OH.

Figure 2. SPPS workflow with AC-Phe(4-NH2, Alloc)-OH.

Detailed Protocol for a Single Coupling Cycle of Fmoc-Phe(4-NHAlloc)-OH:

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe(4-NHAlloc)-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Bioconjugation via the 4-Amino Group: The Diazotization-Azo Coupling Reaction

The aromatic amine of this compound provides a unique reactive handle for bioconjugation through diazotization followed by azo coupling. This reaction allows for the stable linkage of the peptide to other molecules, such as carrier proteins or fluorescent dyes, under mild conditions.[13][14]

Mechanism of Diazotization and Azo Coupling:

G cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling peptide Peptide-Phe(4-NH₂) na_no2_hcl NaNO₂ / HCl diazonium Peptide-Phe(4-N₂⁺Cl⁻) (Diazonium Salt) na_no2_hcl->diazonium coupling_partner Electron-Rich Coupling Partner (e.g., Phenol, Aniline) diazonium->coupling_partner azo_conjugate Peptide-Phe(4-N=N-Partner) (Azo Conjugate) coupling_partner->azo_conjugate caption Figure 3. Diazotization and Azo Coupling.

Sources

An In-depth Technical Guide to the Structure, Nomenclature, and Application of N-Acetyl-4-aminophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-4-aminophenylalanine, a key derivative of the amino acid phenylalanine. It is designed for researchers, scientists, and professionals in drug development and peptide synthesis. The guide elucidates the molecule's precise chemical structure, systematic nomenclature, and physicochemical properties. Furthermore, it details a representative synthetic pathway and highlights its significant applications in modern biochemical and pharmaceutical research.

Introduction and Nomenclature Clarification

The term "Acetyl-4-aminophenylalanine" can present a point of ambiguity. It could potentially refer to two distinct isomers depending on the position of the acetyl group. However, in standard biochemical and medicinal chemistry contexts, it predominantly refers to N-Acetyl-4-aminophenylalanine , where the acetyl moiety is attached to the nitrogen of the amino group at the 4-position of the phenyl ring. This compound is also known as 4-acetamido-L-phenylalanine.[1][2]

The alternative, 4-Acetyl-L-phenylalanine, describes a structure where the acetyl group is directly bonded to the carbon at the 4-position of the phenyl ring, forming a ketone.[3] This guide will focus exclusively on the former, more common derivative, N-Acetyl-4-aminophenylalanine, due to its wider application as a synthetic building block.[2] This molecule's utility stems from its modified properties, such as enhanced stability and solubility, making it a valuable component in peptide synthesis and drug formulation.[2]

Molecular Structure and Stereochemistry

N-Acetyl-4-aminophenylalanine is a chiral molecule derived from the essential amino acid L-phenylalanine. Its structure is characterized by three primary components:

  • An L-alanine core: This provides the fundamental amino acid backbone, including the chiral alpha-carbon, a carboxyl group (-COOH), and an alpha-amino group (-NH2).

  • A para-substituted phenyl ring: A benzyl group is attached to the beta-carbon of the alanine core.

  • An N-acetylated amino group: At the 4-position (para position) of the phenyl ring, the amino group is modified into an acetamide functional group (-NHCOCH3).

The stereochemistry at the alpha-carbon is typically the L-configuration, corresponding to the naturally occurring L-phenylalanine, which is denoted by the (S) designation in the Cahn-Ingold-Prelog priority system.[1]

Chemical Structure Diagram

G cluster_synthesis Synthesis Workflow start Start: 4-Amino-L-phenylalanine dissolve 1. Dissolve in aqueous base (e.g., NaHCO₃ soln) start->dissolve acetylate 2. Add Acetic Anhydride (0-5°C) dissolve->acetylate monitor 3. Monitor via TLC acetylate->monitor precipitate 4. Acidify to pH 4-5 (e.g., 1M HCl) monitor->precipitate Reaction Complete filter 5. Isolate via Filtration precipitate->filter recrystallize 6. Recrystallize (e.g., Ethanol/Water) filter->recrystallize dry 7. Dry under vacuum recrystallize->dry end_product Product: N-Acetyl-4- aminophenylalanine dry->end_product

Sources

A Comprehensive Guide to the Theoretical Conformational Analysis of N-acetyl-L-p-aminophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the theoretical modeling of AC-Phe(4-NH2)-OH conformation.

Introduction: N-acetyl-L-p-aminophenylalanine (this compound) is a modified amino acid of significant interest in peptidomimetics and drug design. Its conformational landscape, governed by the rotational degrees of freedom along its backbone and side-chain, dictates its molecular recognition properties and biological activity. Understanding the molecule's preferred three-dimensional structures is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive, step-by-step protocol for the theoretical modeling of this compound's conformation. We will delve into the rationale behind the selection of computational methods, from initial structure generation to high-level quantum chemical calculations, ensuring a robust and scientifically sound approach. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Part 1: Theoretical Framework and Computational Strategy

The conformational preferences of this compound are primarily determined by the torsional angles of its rotatable bonds. The key dihedral angles that define its conformation are:

  • Backbone Dihedrals:

    • Φ (phi): C-N-Cα-C'

    • Ψ (psi): N-Cα-C'-N

  • Side-Chain Dihedrals:

    • χ1 (chi1): N-Cα-Cβ-Cγ

    • χ2 (chi2): Cα-Cβ-Cγ-Cδ1

The para-amino group (-NH2) on the phenyl ring introduces electronic effects that can influence the rotational barrier of the χ2 dihedral angle and potentially engage in intramolecular interactions, thereby modulating the overall conformational landscape.

Our computational strategy is a hierarchical multi-step process designed to efficiently and accurately map the potential energy surface (PES) of this compound. This approach begins with a broad exploration of the conformational space using molecular mechanics, followed by a refinement of the located minima using more accurate quantum mechanics methods.

G A Step 1: Initial Structure Generation B Step 2: Molecular Mechanics Conformational Search A->B C Step 3: Geometry Optimization and Frequency Calculation (DFT) B->C D Step 4: Single-Point Energy Refinement (High-Level DFT) C->D E Step 5: Analysis of Results D->E G cluster_input Input cluster_workflow Computational Workflow cluster_output Output mol This compound Initial 3D Structure mm Molecular Mechanics Conformational Search (MMFF94) mol->mm Low-level exploration dft_opt DFT Geometry Optimization & Freq. Calculation (B3LYP/6-31G(d)) mm->dft_opt Candidate Structures dft_sp DFT Single-Point Energy Refinement (M06-2X/6-311+G(d,p)) + Solvent Model dft_opt->dft_sp Optimized Geometries analysis Conformer Geometries Relative Free Energies Boltzmann Populations dft_sp->analysis Refined Energies

Figure 2: Detailed computational workflow for the conformational analysis of this compound.

Part 4: Trustworthiness and Self-Validation

The hierarchical nature of this protocol serves as a self-validating system. The initial broad search with molecular mechanics ensures that no significant regions of the conformational space are missed. The subsequent DFT optimizations confirm that the identified structures are true energy minima. Finally, the high-level single-point energy calculations provide a more accurate ranking of the conformer stabilities. The consistency of results across these different levels of theory provides confidence in the final conformational model.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

An In-depth Technical Guide to the Solubility and Stability of AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

AC-Phe(4-NH2)-OH, or N-acetyl-4-amino-L-phenylalanine, is a non-canonical amino acid derivative of significant interest in pharmaceutical development and biochemical research.[1] Its unique structure, featuring an acetylated N-terminus and an amino group on the phenyl ring, suggests potentially enhanced solubility and stability profiles compared to its parent amino acid, making it a valuable building block for peptide synthesis and drug formulation.[1] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to characterize this compound, thereby enabling its effective application in drug discovery and development. The methodologies described herein are grounded in established pharmaceutical industry practices and regulatory guidelines to ensure scientific rigor and data integrity.

Introduction: The Physicochemical Landscape of a Promising Moiety

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of bioavailability, manufacturability, and shelf-life. This compound (Figure 1) presents a compelling structural architecture for integration into novel therapeutics. The N-terminal acetylation eliminates the free amine of the amino acid backbone, which can influence its acid-base properties and susceptibility to certain enzymatic degradation pathways. Concurrently, the 4-amino group on the phenyl ring introduces a site for potential hydrogen bonding and salt formation, which can significantly impact its interaction with aqueous media.

This guide will systematically dissect the theoretical and practical aspects of characterizing this compound, providing a robust, self-validating framework for its assessment.

Figure 1: Chemical Structure of this compound

PropertyValueSource
IUPAC Name (S)-2-acetamido-3-(4-aminophenyl)propanoic acidChem-Impex[1]
CAS Number 402497-81-8Chem-Impex[1]
Molecular Formula C11H14N2O3Chem-Impex[1]
Molecular Weight 222.24 g/mol Chem-Impex[1]
Appearance Pale brown powderChem-Impex[1]

Foundational Principles: pKa and its Influence on Solubility

The solubility of an ionizable molecule like this compound is intrinsically linked to its acid dissociation constants (pKa). The molecule possesses two key ionizable groups: the carboxylic acid and the aromatic amine.

  • Carboxylic Acid (pKa₁): The N-acetylation of the alpha-amino group is expected to result in a pKa for the carboxylic acid that is similar to that of N-acetyl-L-phenylalanine, which is predicted to be around 4.02.[2][3]

  • Aromatic Amine (pKa₂): The pKa of the 4-amino group on the phenyl ring is anticipated to be similar to that of 4-amino-L-phenylalanine, with a predicted pKa of approximately 2.14 for its conjugate acid.[4][5]

These pKa values dictate the ionization state of the molecule at different pH values, which in turn governs its solubility. At a pH below pKa₁, the carboxylic acid will be predominantly protonated (neutral), and below pKa₂, the aromatic amine will be protonated (cationic). At a pH above pKa₁, the carboxylic acid will be deprotonated (anionic), and above pKa₂, the aromatic amine will be in its neutral form. The zwitterionic form, where the carboxylic acid is deprotonated and the aromatic amine is protonated, will exist at a pH between the two pKa values. The lowest solubility is typically observed at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is critical for its formulation and delivery. Both kinetic and thermodynamic solubility should be assessed to gain a complete picture of its behavior.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system and is the definitive measure for formulation development. The shake-flask method is the universally accepted "gold standard" for this determination.

Caption: Thermodynamic Solubility Workflow

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to 1 mL of each buffer in duplicate in glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter to separate the undissolved solid from the saturated supernatant.

  • Quantification:

    • Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a calibration curve by preparing a series of dilutions of the stock solution.

    • Dilute an aliquot of the saturated supernatant into the mobile phase to a concentration within the calibration curve range.

    • Analyze the standards and samples by a validated HPLC-UV method (see Section 5).

  • Data Analysis: Calculate the concentration of this compound in the saturated supernatant using the calibration curve, accounting for any dilution factors. Plot solubility (in mg/mL or mM) against the final measured pH of each buffer solution.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This high-throughput method is invaluable in early drug discovery for ranking compounds.

Caption: Kinetic Solubility Workflow

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Assay: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity in each well using a laser nephelometer.

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Intrinsic Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing. A target degradation of 5-20% is generally considered optimal.

Caption: Forced Degradation Workflow

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature.

    • Withdraw aliquots at various time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Analyze at appropriate time points (e.g., up to 7 days).

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 60°C).

    • Store the stock solution at the same elevated temperature.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples after the exposure period.

The Analytical Engine: Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse for this purpose.

Method Development and Validation

The goal is to develop a method that can separate the intact this compound from any process impurities and degradation products.

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for ionizable compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 258 nmPhenylalanine and its derivatives have a characteristic UV absorbance around 258 nm.[6]
Column Temp. 30°CControlled temperature ensures reproducible retention times.

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7] The specificity is critically demonstrated by the forced degradation studies, where the method must resolve the parent peak from all degradation product peaks.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be tabulated for clarity and ease of comparison.

Table 3: Example Data Summary for Thermodynamic Solubility

pHTemperature (°C)Solubility (mg/mL)Solubility (mM)
2.025
4.025
6.025
7.425
9.025
10.025

Table 4: Example Data Summary for Forced Degradation Study

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradants >0.1%
0.1 M HCl, 60°C24 h
0.1 M NaOH, RT24 h
3% H₂O₂, RT24 h
Heat, 60°C (Solid)7 days
Light (ICH Q1B)-

Conclusion: A Pathway to Informed Development

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, alongside a thorough forced degradation study, researchers can generate a robust data package. This information is not merely academic; it is a critical enabler for informed decision-making in drug development. Understanding the physicochemical liabilities and attributes of this compound at an early stage allows for the strategic design of formulations, the establishment of appropriate storage conditions, and the development of reliable analytical controls, ultimately de-risking and accelerating its journey towards potential therapeutic applications.

References

  • NP-MRD. (2005, November 16). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). Retrieved from [Link]

  • Advanced Chemistry Development, Inc. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Retrieved from [Link]

  • Baltruschat, M., Bushiri, D., Tapavicza, E., & Czodrowski, P. (2021, January 4). Open source application for small molecule pKa predictions. Zenodo. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. Retrieved from [Link]

  • Advanced Chemistry Development, Inc. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylalanine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Acetyl-L-phenylalanine (FDB022084). Retrieved from [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to AC-Phe(4-NH2)-OH: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acetyl-4-amino-L-phenylalanine

In the landscape of peptide synthesis and bioconjugation, the selection of building blocks is a critical determinant of experimental success. N-Acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH) has emerged as a versatile and valuable non-canonical amino acid. Its unique structure, featuring a stable N-acetyl group and a reactive primary amine on the phenyl ring, offers distinct advantages for researchers in drug development and biotechnology. The N-acetyl group enhances solubility and stability, while the 4-amino group provides a specific site for bioconjugation, allowing for the attachment of various molecules such as drugs, imaging agents, or polyethylene glycol (PEG).[1] This guide provides a comprehensive overview of commercial suppliers, quality considerations, and key applications of this compound, grounded in scientific principles and practical, field-proven insights.

Part 1: Sourcing this compound: A Comparative Analysis of Commercial Suppliers

The procurement of high-quality reagents is the foundation of reproducible research. A thorough evaluation of commercial suppliers is paramount. The following table summarizes key specifications from various suppliers of this compound and its derivatives. It is important to note that while many suppliers list a purity of ≥98% by HPLC, requesting a lot-specific Certificate of Analysis (CoA) is crucial for verifying the exact purity and the presence of any impurities.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPack Sizes
Chem-Impex This compound402497-81-8C₁₁H₁₄N₂O₃222.22≥ 98% (HPLC)[1]Contact for details
J&K Scientific This compound402497-81-8C₁₁H₁₄N₂O₃222.24Not specified1g, 5g, 25g
ChemLyte Solutions This compound402497-81-8C₁₁H₁₄N₂O₃222.24≥ 98% (HPLC)Contact for details
US Biological Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride36097-42-4C₁₂H₁₆N₂O₃·HCl272.73≥ 99% (TLC)250mg, 1g, 5g
BOC Sciences Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride36097-42-4C₁₂H₁₆N₂O₃·HCl272.73Not specifiedContact for details
Advanced ChemTech Boc-Phe(4-NH2)-OH55533-24-9C₁₄H₂₀N₂O₄280.32Not specifiedContact for details
AAPPTEC Fmoc-Phe(4-NH2)-OH95753-56-3C₂₄H₂₂N₂O₄402.4Not specifiedContact for details[2]

Expert Insight: The choice of supplier should not be based solely on price. For applications in drug development, consistency between batches, detailed analytical data, and responsive technical support are critical. When initiating a new project, it is advisable to obtain small quantities from multiple suppliers for in-house validation.

Workflow for Supplier and Reagent Qualification

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Final Selection A Identify Potential Suppliers B Request Quotations and Availability A->B C Review General Specifications (Purity, Form) B->C D Request Lot-Specific Certificate of Analysis (CoA) C->D E Analyze CoA for Purity (HPLC, NMR), Impurities, and Water Content D->E F Evaluate Supplier's Quality Management System (e.g., ISO certification) E->F G Order Small-Scale Samples F->G H Perform Identity and Purity Confirmation (e.g., LC-MS, NMR) G->H I Conduct a Pilot Experiment (e.g., test coupling reaction) H->I J Compare Performance, Cost, and Support I->J K Qualify and Approve Supplier J->K

Caption: A four-phase workflow for the rigorous qualification of a chemical supplier.

Part 2: Core Applications and Methodologies

This compound is primarily utilized in three key areas: solid-phase peptide synthesis (SPPS), bioconjugation, and the development of targeted drug delivery systems.

Solid-Phase Peptide Synthesis (SPPS)

The N-acetyl group of this compound provides protection against unwanted side reactions at the N-terminus during peptide synthesis, while the carboxylic acid is activated for coupling. The 4-amino group, if desired, can be protected with a suitable protecting group (e.g., Boc or Fmoc) for later selective deprotection and modification.

This protocol outlines a single coupling cycle for incorporating an amino acid like this compound into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin (for C-terminal amides)

  • Fmoc-protected amino acids (including the subsequent amino acid to be coupled)

  • This compound (with the 4-amino group appropriately protected if necessary)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3] Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.[4] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[5]

  • Washing: After a complete coupling reaction, drain the reaction mixture and wash the resin extensively with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.[4]

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality in Protocol Choices:

  • Piperidine for Fmoc removal: Piperidine is a secondary amine that forms a stable dibenzofulvene-piperidine adduct, driving the deprotection reaction to completion.[4]

  • HBTU/HOBt/DIPEA as coupling reagents: This combination forms a highly reactive HOBt ester of the amino acid, which readily reacts with the free amine on the resin-bound peptide, minimizing racemization.[6][7]

  • TFA-based cleavage cocktail: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes most common side-chain protecting groups. TIS is included as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.[4]

Bioconjugation via the 4-Amino Group

The primary amine on the phenyl ring of this compound is a versatile handle for bioconjugation. A common and efficient method for coupling molecules to this amine is through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

This protocol describes the conjugation of a molecule with a carboxylic acid group (e.g., a protein, a drug) to the 4-amino group of a peptide containing this compound.

Materials:

  • Peptide containing a deprotected this compound residue

  • Molecule to be conjugated (containing a carboxyl group)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC

  • Sulfo-NHS

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of the Carboxyl Group:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the carboxyl-containing molecule. A molar excess of the reagents is typically used.

    • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[8]

  • Conjugation to the Amine-Containing Peptide:

    • Dissolve the peptide containing this compound in Coupling Buffer.

    • Add the activated molecule solution to the peptide solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification of the Conjugate: Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Self-Validating System: The success of the conjugation can be validated by techniques such as MALDI-TOF mass spectrometry to confirm the expected mass of the conjugate, and RP-HPLC to assess the purity of the final product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification A Molecule-COOH C Activated Molecule-Sulfo-NHS Ester A->C + B EDC + Sulfo-NHS B->C in MES Buffer, pH 6.0 E Conjugated Product C->E in PBS, pH 7.2-8.5 D Peptide-NH2 (from this compound) D->E + F Quenching (e.g., Tris) E->F G Purification (e.g., SEC) F->G H Final Conjugate G->H

Caption: A schematic of the EDC/Sulfo-NHS bioconjugation workflow.

Application in Targeted Drug Delivery

Peptide-based drug delivery systems are a rapidly advancing field, offering improved biocompatibility and the potential for targeted therapy.[10][11][12][13] Peptides can be designed to bind to specific receptors that are overexpressed on cancer cells, thereby delivering a cytotoxic payload directly to the tumor site and minimizing off-target toxicity.[10] this compound can be incorporated into such peptides, with the 4-amino group serving as an attachment point for a linker-drug conjugate.

The design of such a system involves:

  • A Targeting Peptide: A peptide sequence with high affinity and selectivity for a tumor-specific receptor.

  • A Linker: A chemical moiety that connects the peptide to the drug. The linker can be designed to be stable in circulation but cleavable under specific conditions within the tumor microenvironment (e.g., acidic pH or the presence of certain enzymes).

  • A Cytotoxic Drug: The therapeutic payload to be delivered to the cancer cells.

The synthesis of such a peptide-drug conjugate would involve the solid-phase synthesis of the targeting peptide containing a protected this compound residue, followed by selective deprotection of the 4-amino group and subsequent solution-phase conjugation to the linker-drug moiety.

Part 3: Quality Control and Analysis

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of this compound and the peptides and conjugates derived from it.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of this compound and related peptides.

Typical HPLC Method Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute compounds of varying polarity.

  • Detection: UV absorbance at 210-220 nm (for the peptide backbone) and potentially a secondary wavelength if the molecule has a strong chromophore.[14]

  • Flow Rate: 1.0 mL/min

Expert Insight: For amino acids without a strong chromophore, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be employed to create fluorescent derivatives, enabling highly sensitive detection.[15]

Conclusion: A Versatile Tool for Innovative Research

N-Acetyl-4-amino-L-phenylalanine is more than just a modified amino acid; it is a strategic tool that empowers researchers to design and synthesize complex peptides and bioconjugates with enhanced properties and functionalities. Its careful selection from a reputable supplier, coupled with a thorough understanding of its application in well-designed experimental protocols, is crucial for advancing research in peptide chemistry, drug discovery, and targeted therapeutics. This guide provides a foundational framework for harnessing the full potential of this versatile building block.

References

  • Berillo, D. A., et al. (2021). Peptide-Based Drug Delivery Systems. Molecules, 26(21), 6689. [Link]

  • Tesauro, D., et al. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 24(2), 351. [Link]

  • Accardo, A., et al. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. National Center for Biotechnology Information. [Link]

  • Berillo, D. A., et al. (2021). Peptide-Based Drug Delivery Systems. PubMed. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Fields, G. B. (Ed.). (2002). Solid-phase peptide synthesis. Academic Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. [Link]

  • Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-443. [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. [Link]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Use of 4-Amino-L-phenylalanine in Solid-Phase Peptide Synthesis for Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic incorporation and utilization of 4-Amino-L-phenylalanine [Phe(4-NH2)] in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of this non-canonical amino acid introduces a versatile, nucleophilic handle on the peptide side chain, enabling a wide array of post-synthetic modifications. We detail the foundational chemistry, orthogonal protection strategies, and step-by-step protocols for peptide synthesis, on-resin N-terminal acetylation, and subsequent side-chain modifications, including fluorophore conjugation. This guide is designed to explain not just the "how" but the critical "why" behind each methodological choice, ensuring robust, reproducible, and successful synthesis of advanced peptide constructs.

Introduction: The Strategic Value of 4-Amino-L-phenylalanine

Modern peptide chemistry seeks to move beyond the canonical 20 amino acids to create peptides with enhanced stability, novel functionalities, or tailored therapeutic properties. 4-Amino-L-phenylalanine, a derivative of phenylalanine, is a powerful tool in this endeavor. Its key feature is the primary amine (-NH2) at the para-position of the phenyl ring. This side-chain amine serves as a unique, addressable chemical handle, distinct in reactivity from the N-terminal α-amine.

When combined with N-terminal acetylation—a common modification to mimic native proteins, enhance stability against exopeptidases, and neutralize the N-terminal charge—the resulting Ac-Phe(4-NH2)- moiety becomes a powerful building block for:

  • Bioconjugation: Attaching molecules like fluorophores, imaging agents, or polyethylene glycol (PEG).

  • Peptidomimetics: Creating novel structures with altered pharmacological profiles.

  • Cyclization: Forming constrained peptide architectures through side-chain linkages to improve receptor affinity and stability.

Successful synthesis requires an orthogonal protection strategy , where different protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] In the context of standard Fmoc-SPPS, the α-amino group is protected by the base-labile Fmoc group, while the Phe(4-NH2) side chain is typically protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3][4] This Fmoc/tBu approach is the cornerstone of the protocols described herein.[5]

Core Synthesis Workflow: From Resin to Modified Peptide

The overall strategy involves three primary phases: (1) assembly of the linear peptide on a solid support using a protected Phe(4-NH2) derivative, (2) on-resin N-terminal acetylation, and (3) cleavage from the resin with simultaneous side-chain deprotection, followed by selective modification of the now-exposed 4-amino side chain.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Deprotection cluster_2 Post-Synthesis Modification A 1. Resin Swelling B 2. Iterative SPPS Cycles (Fmoc Deprotection & Coupling) - Incorporate Fmoc-Phe(4-Boc-NH)-OH A->B C 3. Final Fmoc Deprotection B->C D 4. N-Terminal Acetylation C->D E 5. TFA Cleavage Cocktail - Cleaves from resin - Removes side-chain protectors (e.g., Boc) D->E F 6. Crude Peptide Precipitation & Purification (HPLC) E->F G 7. Selective Side-Chain Reaction (e.g., FITC Labeling at Phe(4-NH2)) F->G H 8. Final Purification & Analysis (HPLC, Mass Spec) G->H G Peptide Purified Peptide Ac-...-Phe(4-NH2)-... Reaction Reaction Mixture (Protected from Light) Peptide->Reaction FITC FITC Reagent (in DMSO) FITC->Reaction Buffer Bicarbonate Buffer pH 8.5-9.0 Buffer->Reaction Labeled_Peptide Labeled Peptide Ac-...-Phe(4-NH-FITC)-... Reaction->Labeled_Peptide Forms Thiourea Bond HPLC Final HPLC Purification Labeled_Peptide->HPLC

Sources

Application Note: Strategies and Protocols for the Site-Specific Incorporation of AC-Phe(4-NH2)-OH into Custom Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. N-acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH) is a particularly valuable building block, offering a versatile chemical handle for bioconjugation, protein engineering, and the development of targeted therapies.[1] This guide provides a comprehensive framework for the successful incorporation of this amino acid using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the strategic considerations, step-by-step protocols for synthesis and cleavage, and analytical methods for characterization, emphasizing the rationale behind key experimental choices to ensure high-fidelity peptide assembly.

The Strategic Imperative: Planning Your Synthesis

Successful peptide synthesis is a result of careful planning before the first reagent is weighed. The unique properties of this compound necessitate a strategic approach to protecting groups and coupling chemistry to prevent unwanted side reactions and ensure high yields.[2][3]

The Building Block: Orthogonal Protection

The target molecule, this compound, has three reactive functional groups: the N-terminal acetyl group, the α-carboxylic acid, and the 4-amino group on the phenyl ring. For stepwise peptide synthesis, a derivative must be used where the α-amino group is temporarily protected and the side-chain amino group is semi-permanently protected.

The standard and most effective building block for this purpose is Fmoc-Phe(4-NH-Boc)-OH . This design employs an orthogonal protection strategy, which is fundamental to modern SPPS.[3][4]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is base-labile and is removed at each cycle of the synthesis with a mild base, typically piperidine, which does not affect other protecting groups.[3][5][6]

  • Boc (tert-butoxycarbonyl) Group: Protects the side-chain 4-amino group. It is acid-labile and remains stable throughout the entire chain assembly process. It is removed only during the final cleavage step with strong acid (Trifluoroacetic Acid - TFA).[5]

This orthogonality ensures that the α-amine is selectively deprotected for chain elongation without exposing the reactive side-chain amine.[2]

The Synthetic Framework: Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for its efficiency and simplicity.[7][8] The peptide is assembled on an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing after each chemical step.[8][9]

The entire process can be visualized as a series of repeating cycles, culminating in a final cleavage step.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After last amino acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation, Purification (HPLC) & Analysis (MS) Cleavage->Purification

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling Chemistry: Activating the Carboxyl Group

The formation of a peptide (amide) bond is not spontaneous and requires the carboxyl group of the incoming amino acid to be "activated".[10][11] This is achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[10]

Modern peptide synthesis relies heavily on aminium/uronium or phosphonium salt-based reagents due to their high efficiency, fast reaction times, and ability to suppress racemization.[11][12]

Table 1: Comparison of Common High-Efficiency Coupling Reagents

Reagent Class Example Full Name Key Advantages
Aminium/Uronium HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Extremely fast and efficient, especially for sterically hindered amino acids; low racemization.[12]
Aminium/Uronium HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Very popular and effective, byproducts are soluble and easily washed away.[10][11]
Phosphonium PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Strong coupling reagent with high chemoselectivity; non-carcinogenic byproducts.[12][13]

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective, used with additives like HOBt or Oxyma to suppress racemization; byproduct is soluble.[12][13] |

Scientist's Note: For incorporating a valuable and potentially sterically demanding residue like Fmoc-Phe(4-NH-Boc)-OH, using a high-efficiency uronium salt like HATU is strongly recommended. It ensures a rapid and complete reaction, justifying its higher cost through improved yield and purity of the final peptide.[12]

Experimental Protocols

The following protocols provide a detailed methodology for manual SPPS. They can be adapted for automated synthesizers.

Protocol 2.1: Manual SPPS for Incorporating Fmoc-Phe(4-NH-Boc)-OH

This protocol assumes a synthesis scale of 0.1 mmol on a Rink Amide resin (for a C-terminal amide).

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Phe(4-NH-Boc)-OH

  • Other required Fmoc-protected amino acids

  • Coupling Activator: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin (0.1 mmol) in the reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.

    • Rationale: Swelling the polymer matrix is essential to ensure that reagents can freely access the reactive sites within the beads.[14]

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine/DMF to the resin.

    • Agitate for 20 minutes at room temperature. Drain the solution.

    • Rationale: This step removes the Fmoc group from the resin linker, exposing the primary amine required to couple the first amino acid.[6][14]

  • Washing:

    • Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash 5 times.

    • Wash the resin with 5 mL of DCM (3 times) to prepare for the coupling step.

    • Rationale: Extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the next step.

  • Amino Acid Coupling (Incorporation of Fmoc-Phe(4-NH-Boc)-OH):

    • In a separate vial, dissolve Fmoc-Phe(4-NH-Boc)-OH (3 equivalents, ~0.3 mmol) and HATU (2.9 equivalents, ~0.29 mmol) in 2 mL of DMF.[14]

    • Add DIPEA (6 equivalents, ~0.6 mmol) to the amino acid solution. Vortex for 1 minute. The solution may change color, indicating activation.

    • Rationale: The amino acid is pre-activated to form a highly reactive ester. DIPEA acts as an organic base to facilitate this activation and neutralize the resulting hexafluorophosphate salt.[12]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a few beads of resin, wash them with DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete. A positive test (blue beads) signifies incomplete coupling, and the reaction should be allowed to proceed longer or be repeated.

    • Rationale: The Kaiser test detects free primary amines. A negative result is a self-validating checkpoint, confirming that all available N-terminal amines have reacted.[6]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle with the desired Fmoc-amino acid.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Phe(4-NH-Boc)-COOH Activated_AA [Activated O-Acylisourea Intermediate] AA->Activated_AA HATU HATU + DIPEA Peptide_Bond Resin-Peptide-CO-NH-Phe(4-NH-Boc)-Fmoc Activated_AA->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond Nucleophilic Attack

Figure 2: Simplified schematic of the HATU-mediated coupling reaction.

Protocol 2.2: Global Cleavage and Side-Chain Deprotection

This step uses a strong acid to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups (like Boc, tBu, Trt).[15][16]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic Acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) - use in a fume hood

  • Cold diethyl ether

Table 2: Standard TFA Cleavage Cocktails

Cocktail Composition (v/v/v) Primary Use
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) General purpose, good for peptides containing Arg, Cys, Met, Trp.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2) Specifically for peptides with sensitive Arg(Pmc/Pbf) groups.

| Standard 95% | TFA / Water / TIS (95:2.5:2.5) | For simple peptides without sensitive residues like Cys, Met, or Trp.[16] |

Scientist's Note: The choice of scavenger cocktail is critical to prevent side reactions caused by reactive cationic species generated during deprotection.[15][17] For a peptide containing Phe(4-NH-Boc), the standard 95% cocktail is often sufficient. However, if your sequence contains Trp, Met, or Cys, a more robust cocktail like Reagent K is required.

Procedure:

  • Place the dried peptide-resin (from 0.1 mmol synthesis) in a reaction vessel.

  • Prepare 10 mL of the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and add it to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution (which now contains your cleaved peptide) into a clean centrifuge tube.

  • Add 40 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2.3: Purification and Quality Control

The crude peptide must be purified and its identity confirmed.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions corresponding to the major peak and lyophilize to obtain a pure, fluffy white powder.

  • Quality Control:

    • Analytical HPLC: Inject a small amount of the purified peptide to confirm its purity (>95% is typical for research use).

    • Mass Spectrometry (MS): Analyze the purified peptide using ESI-MS or MALDI-TOF to confirm its molecular weight.[18] The observed mass should match the calculated theoretical mass for the peptide sequence with the N-terminal acetyl group and the 4-amino group on the phenylalanine.

References

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Cleavage of synthetic peptides. Google Patents.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Planning a Peptide Synthesis. AAPPTec. Available at: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. Available at: [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Publications. Available at: [Link]

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. Available at: [Link]

  • Synthesis of Peptides. Thieme. Available at: [Link]

  • Analytical considerations for characterization of generic peptide product: A regulatory insight. PubMed. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. Available at: [Link]

  • Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

Sources

Application Note: AC-Phe(4-NH2)-OH as a Strategic Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Enhanced Peptide Therapeutics

Peptides are at the forefront of therapeutic innovation, offering high specificity and potency in modulating biological processes.[1] However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor membrane permeability, and short in vivo half-lives.[2] The field of peptidomimetics seeks to overcome these hurdles by designing molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[1][3] A key strategy in this endeavor is the incorporation of unnatural amino acids (UAAs), which can introduce novel functionalities, enforce specific conformations, and enhance metabolic stability.[4][5]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the use of N-acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH) as a versatile building block in the synthesis of advanced peptidomimetics. We will explore the unique chemical attributes of this compound and provide a comprehensive, field-tested protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

The Strategic Advantage of this compound in Peptidomimetic Design

This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: an N-terminal acetyl group and a para-amino group on the phenyl ring.[6] These features impart unique advantages for drug design.

  • N-Terminal Acetylation: The acetyl cap removes the positive charge of the N-terminal amine, which can reduce susceptibility to aminopeptidases and potentially enhance cell permeability by increasing overall hydrophobicity. This modification mimics the N-terminal state of many native proteins.

  • Para-Amino Functional Handle: The primary amine on the phenyl side chain is a game-changer for post-synthetic modification.[7] It serves as a versatile chemical handle for:

    • Bioconjugation: Attaching imaging agents (fluorophores), drug payloads (in peptide-drug conjugates), or pharmacokinetic modifiers like polyethylene glycol (PEG).[6]

    • Cyclization: Forming side-chain-to-side-chain or side-chain-to-terminus cyclic peptides to constrain conformation and improve stability and binding affinity.

    • Scaffold Elaboration: Building complex molecular architectures by using the amino group as a point of diversification.

The incorporation of this building block allows for the creation of peptides with enhanced stability and novel functionalities, making it a crucial tool for advancing scientific research and pharmaceutical development.[6]

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for successful synthesis and purification.

PropertyValueSource
Synonyms N-Acetyl-L-4-aminophenylalanine, Acetyl-p-amino-L-Phe-OH[6]
CAS Number 402497-81-8[6]
Molecular Formula C₁₁H₁₄N₂O₃[6]
Molecular Weight 222.24 g/mol [8]
Appearance Pale brown powder[6]
Purity Typically ≥98% (by HPLC)[6]
Storage Conditions 0-8°C[6]

Core Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most robust and widely used method for incorporating unnatural amino acids is the Fmoc/tBu strategy for SPPS.[9][10] This approach relies on the principle of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions, allowing for precise, stepwise control over the synthesis.[9][11][12]

For this compound, the primary challenge is managing the reactivity of the side-chain amino group. Attempting to incorporate the building block with an unprotected para-amino group would lead to undesired side reactions, such as chain branching, during the activation and coupling steps.

The Causality Behind the Correct Building Block:

To ensure the integrity of the synthesis, the para-amino group must be temporarily protected. The ideal protecting group must be:

  • Stable to the mild basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle.[10]

  • Labile under the strong acidic conditions (typically >90% Trifluoroacetic Acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.[10]

The tert-butyloxycarbonyl (Boc) group perfectly fits these criteria.[7] Therefore, the correct commercially available building block for Fmoc SPPS is Nα-Fmoc-4-(Boc-amino)-L-phenylalanine (Fmoc-Phe(4-NH-Boc)-OH) .[6][13] The N-terminal acetyl group will be introduced in the final step of the synthesis, after the full peptide sequence is assembled.

Workflow for Peptide Synthesis Incorporating 4-Aminophenylalanine

The following diagram illustrates the logical flow of incorporating Fmoc-Phe(4-NH-Boc)-OH into a growing peptide chain on a solid support.

sp_workflow Resin Start: Resin with attached peptide chain (Fmoc-Peptide-Resin) Deprotection Step 1: Nα-Fmoc Deprotection Resin->Deprotection 20% Piperidine/DMF Wash1 Wash Deprotection->Wash1 DMF, DCM Coupling Step 2: Coupling of Fmoc-Phe(4-NH-Boc)-OH Wash1->Coupling HBTU/HATU, DIPEA Wash2 Wash Coupling->Wash2 DMF, DCM Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Final End: Elongated Peptide Chain (Fmoc-Phe(4-NH-Boc)-Peptide-Resin) Wash2->Final Repeat->Deprotection

Caption: SPPS cycle for incorporating Fmoc-Phe(4-NH-Boc)-OH.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on the specific peptide sequence, scale, and available equipment. Always handle reagents like TFA, piperidine, and coupling agents with appropriate personal protective equipment in a fume hood.

Protocol 1: Solid-Phase Synthesis of a Peptide Containing 4-Aminophenylalanine

This protocol outlines the manual synthesis using the Fmoc/tBu strategy. It assumes a starting scale of 0.1 mmol on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-Phe(4-NH-Boc)-OH )

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (or HATU for difficult couplings)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) - if Trp is present

  • HPLC-grade water and acetonitrile

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel. b. Add 5 mL of DMF and agitate gently for 30 minutes to swell the resin. c. Drain the DMF.

  • Initial Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling Cycle (General): a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF. b. Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Causality Check: To ensure the reaction has gone to completion (a cornerstone of trustworthy synthesis), perform a Kaiser test. A negative result (clear/yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step. f. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Incorporation of Fmoc-Phe(4-NH-Boc)-OH: a. Follow the general amino acid coupling cycle (Step 3), using Fmoc-Phe(4-NH-Boc)-OH as the amino acid. Due to its bulk, extending the coupling time to 2-3 hours may be beneficial.

  • Chain Elongation: a. Repeat the deprotection (Step 2, but with shorter 2 min and 10 min piperidine treatments) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

  • N-Terminal Acetylation (to form the AC-Phe... terminus): a. After the final amino acid is coupled and its Nα-Fmoc group is removed (as per Step 2), wash the resin-bound peptide thoroughly with DMF. b. Prepare a capping solution: Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v). c. Add 5 mL of the capping solution to the resin and agitate for 30 minutes. d. Drain and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Final Cleavage and Global Deprotection: a. Prepare the cleavage cocktail. For most sequences, a standard cocktail is 95% TFA, 2.5% TIS, and 2.5% Water . TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of tBu, Boc, and other protecting groups, preventing side reactions with sensitive residues like Trp and Met. b. Add 5 mL of the cold cleavage cocktail to the dried resin. c. Agitate gently at room temperature for 2-3 hours. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the 4-amino-phenylalanine side chain . d. Filter the resin and collect the TFA solution containing the peptide into a 50 mL centrifuge tube. e. Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of ice-cold diethyl ether. f. Centrifuge the mixture (e.g., 4000 rpm for 10 min), decant the ether, and wash the peptide pellet twice more with cold ether. g. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

A synthesized peptide is only as useful as its purity. Rigorous analysis is mandatory.

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Rationale: RP-HPLC separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.

  • Method: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify using a preparative C18 column on an HPLC system. c. Employ a linear gradient of Solvent A (Water, 0.1% TFA) and Solvent B (Acetonitrile, 0.1% TFA). A typical gradient might be 5-65% Solvent B over 40 minutes. d. Collect fractions and analyze them using analytical RP-HPLC to identify those containing the pure peptide. e. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

2. Characterization and Quality Control:

  • Analytical RP-HPLC: Used to confirm the purity of the final product. A single sharp peak is indicative of high purity.[14]

  • Mass Spectrometry (MS): Essential for confirming the identity of the peptide. Techniques like ESI-MS or MALDI-TOF will provide the molecular weight of the synthesized peptide, which must match the theoretical calculated mass.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, especially for complex peptidomimetics, 1D and 2D NMR can confirm the presence of the 4-aminophenylalanine residue and provide insights into the peptide's solution-state conformation.[14][16]

Conceptual Application: Building a Peptide-Drug Conjugate (PDC)

The free para-amino group on the final, purified peptide is now available for conjugation. This diagram shows the logical relationship.

pdc_concept Peptide Purified Peptide with This compound residue Linker Bifunctional Linker (e.g., SMCC) Peptide->Linker Amine-reactive end (NHS-ester) reacts with -NH2 of Phe side chain PDC Final Peptide-Drug Conjugate (PDC) Drug Cytotoxic Drug (with Thiol group) Linker->Drug Thiol-reactive end (maleimide) reacts with -SH of drug

Sources

Application Notes and Protocols for AC-Phe(4-NH2)-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of AC-Phe(4-NH2)-OH in Precision Therapeutics

The pursuit of targeted drug delivery systems is a cornerstone of modern pharmaceutical development, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2] Peptides, with their inherent biocompatibility, low toxicity, and capacity for specific molecular recognition, have emerged as powerful tools in this endeavor.[3][4] Among the vast array of peptide building blocks, N-acetyl-4-amino-L-phenylalanine (this compound) presents a unique and compelling scaffold for the design of sophisticated drug delivery vehicles.[3]

This non-natural amino acid derivative incorporates two key features that make it exceptionally well-suited for this purpose.[3] The N-terminal acetyl group enhances its stability and solubility, crucial properties for in vivo applications.[3] More significantly, the 4-amino group on the phenyl ring provides a versatile handle for bioconjugation, allowing for the attachment of therapeutic agents, imaging probes, or targeting ligands.[3] This guide provides a comprehensive overview of the principles and methodologies for leveraging this compound in the development of targeted drug delivery systems, intended for researchers, scientists, and drug development professionals.

Core Principle: Leveraging Phenylalanine-Based Moieties for Cellular Internalization

The rationale for using phenylalanine derivatives in targeted drug delivery extends beyond their utility as mere structural components. Certain cancer cells, particularly those with high metabolic rates, overexpress amino acid transporters to fuel their rapid proliferation. This provides a "Trojan horse" strategy for delivering cytotoxic payloads. While the specific transporters for this compound are a subject of ongoing research, the broader class of phenylalanine-based compounds has been shown to facilitate cellular uptake, making this a promising avenue for targeted delivery.[5][6]

Visualization of the Targeted Drug Delivery Workflow

The following diagram illustrates the conceptual workflow for developing and evaluating a targeted drug delivery system incorporating this compound.

Targeted_Drug_Delivery_Workflow cluster_Design Design & Synthesis cluster_Characterization Characterization cluster_Evaluation In Vitro & In Vivo Evaluation PDC_Synthesis Peptide-Drug Conjugate (PDC) Synthesis Physicochemical Physicochemical Analysis (Size, Zeta, Drug Load) PDC_Synthesis->Physicochemical NP_Formulation Nanoparticle (NP) Formulation & Functionalization NP_Formulation->Physicochemical In_Vitro In Vitro Studies (Uptake, Cytotoxicity) Physicochemical->In_Vitro In_Vivo In Vivo Studies (Efficacy, Biodistribution) In_Vitro->In_Vivo AC_Phe This compound AC_Phe->PDC_Synthesis AC_Phe->NP_Formulation Drug Therapeutic Agent Drug->PDC_Synthesis Drug->NP_Formulation Receptor_Mediated_Endocytosis PDC Peptide-Drug Conjugate (with this compound) Receptor Tumor Cell Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell_Membrane Cell Membrane Drug_Release Drug Release Endosome->Drug_Release Linker Cleavage Cytotoxicity Cellular Cytotoxicity Drug_Release->Cytotoxicity

Caption: Mechanism of receptor-mediated endocytosis for PDCs.

Protocol 1: Synthesis of an Exemplary this compound-Containing Peptide-Drug Conjugate (PDC)

This protocol describes the synthesis of a hypothetical PDC where Doxorubicin (DOX) is conjugated to a peptide containing this compound via a pH-sensitive hydrazone linker.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Phe(4-NH2)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU, HOBt, or HATU (coupling reagents)

  • Diisopropylethylamine (DIEA)

  • Doxorubicin hydrochloride (DOX-HCl)

  • Hydrazone linker (e.g., 4-formylbenzoic acid)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the desired Fmoc-protected amino acids sequentially, using a coupling reagent like HBTU/HOBt in the presence of DIEA. This compound is incorporated in this stepwise manner.

    • After the final amino acid coupling, acetylate the N-terminus using acetic anhydride and DIEA in DMF.

  • Linker Attachment:

    • Couple the hydrazone linker (e.g., 4-formylbenzoic acid) to the 4-amino group of the Phe(4-NH2) residue. This is achieved by activating the carboxylic acid of the linker with a coupling reagent and reacting it with the amino group on the peptide-resin.

  • Drug Conjugation:

    • Cleave the peptide-linker construct from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water).

    • Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

    • React the purified peptide-linker with DOX-HCl in a suitable solvent (e.g., methanol with a catalytic amount of acetic acid) to form the hydrazone bond.

  • Purification and Characterization:

    • Purify the final PDC by RP-HPLC.

    • Characterize the product by mass spectrometry (ESI-MS or MALDI-TOF) to confirm its identity and purity.

Part 2: Nanoparticles Functionalized with this compound Peptides

Another powerful approach is to use nanoparticles (NPs) as drug carriers, with their surface functionalized with peptides containing this compound. This strategy allows for high drug loading and can improve the pharmacokinetic profile of the therapeutic agent. [7]

Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles Functionalized with an this compound Peptide

This protocol outlines the formulation of paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-functionalized with a targeting peptide.

Materials:

  • PLGA-COOH (carboxyl-terminated PLGA)

  • Paclitaxel (or other hydrophobic drug)

  • Peptide containing this compound and a terminal cysteine

  • Maleimide-PEG-NHS ester

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Dialysis membrane

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion):

    • Dissolve PLGA-COOH and paclitaxel in DCM (oil phase).

    • Add the oil phase to an aqueous solution of PVA while sonicating to create an emulsion.

    • Stir the emulsion overnight to evaporate the DCM and harden the nanoparticles.

    • Centrifuge and wash the nanoparticles to remove excess PVA and unencapsulated drug.

  • Surface Functionalization:

    • Activate the carboxyl groups on the PLGA nanoparticle surface using EDC/NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

    • React the activated nanoparticles with the NHS-ester end of a maleimide-PEG-NHS ester linker. This results in PEGylated nanoparticles with terminal maleimide groups.

    • Conjugate the cysteine-terminated this compound containing peptide to the maleimide groups on the nanoparticle surface via a Michael addition reaction.

  • Purification and Characterization:

    • Purify the functionalized nanoparticles by dialysis to remove unreacted peptide and linker.

    • Characterize the nanoparticles for size and zeta potential (Dynamic Light Scattering), drug loading efficiency (e.g., by UV-Vis spectroscopy after dissolving the NPs), and surface peptide conjugation (e.g., by XPS or specific amino acid analysis).

Data Presentation: Expected Physicochemical Properties

The following table presents example data for the characterization of PDCs and functionalized nanoparticles. These values are representative and will vary depending on the specific drug, peptide, and formulation parameters.

ParameterPeptide-Drug Conjugate (PDC)Functionalized Nanoparticles (NP)
Purity (RP-HPLC) >95%N/A
Molecular Weight (MS) ConfirmedN/A
Particle Size (DLS) N/A150 ± 20 nm
Polydispersity Index (PDI) N/A< 0.2
Zeta Potential N/A-15 ± 5 mV
Drug Loading Content (%) N/A5-10% (w/w)
Encapsulation Efficiency (%) N/A>80%

Part 3: In Vitro and In Vivo Evaluation

Once synthesized and characterized, the drug delivery system must be evaluated for its biological activity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the drug delivery system in a target cancer cell line. [8][9][10] Materials:

  • Target cancer cell line (e.g., one that overexpresses the target receptor)

  • Control cell line (low or no receptor expression)

  • Complete cell culture medium

  • PDC or functionalized NPs

  • Free drug (as a positive control)

  • "Empty" nanoparticles (without drug, as a negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the PDC, functionalized NPs, free drug, and empty NPs. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value.

Expected Outcome:

A successful targeted delivery system will show a significantly lower IC50 value in the target cell line compared to the control cell line, and ideally, a lower IC50 than the free drug in the target cells, indicating enhanced efficacy.

In Vivo Efficacy Studies: A Conceptual Outline

While detailed protocols are beyond the scope of this guide, a typical in vivo study would involve:

  • Animal Model: Use of an appropriate animal model, such as immunodeficient mice bearing xenograft tumors derived from the target cancer cell line.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • Free drug

    • "Empty" nanoparticles

    • Targeted drug-loaded nanoparticles

  • Administration: Administer the treatments intravenously.

  • Monitoring: Monitor tumor growth over time using calipers. Also, monitor animal weight and overall health.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biodistribution of the drug/nanoparticle).

Expected Outcome: The group treated with the targeted drug delivery system should exhibit significantly reduced tumor growth compared to all other groups, with minimal systemic toxicity.

Conclusion

This compound is a valuable and versatile building block for the development of advanced, targeted drug delivery systems. Its unique chemical properties allow for its incorporation into both peptide-drug conjugates and functionalized nanoparticles. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel cancer therapeutics with enhanced precision and efficacy. The successful application of these methodologies holds the promise of developing more effective and less toxic treatments for a wide range of malignancies.

References

  • Panda, J. J., Yandrapu, S., Kadam, R. S., Chauhan, V. S., & Kompella, U. B. (2019). Self-assembled Phenylalanine-α,β-dehydrophenylalanine Nanotubes for Sustained Intravitreal Delivery of a Multi-targeted Tyrosine Kinase Inhibitor. Journal of Controlled Release, 294, 137-147.
  • Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Alfa Cytology. Peptide Drug Conjugates Development Service. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • ResearchGate. Phenylalanine-Coated PLGA Nanoparticles for Targeted Delivery of Silibinin in Hepatocellular Carcinoma. Available from: [Link]

  • Du, X., Kim, Y. J., Lai, S., & Chen, X. (2012). Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes. Bioorganic & medicinal chemistry letters, 22(19), 6218–6223.
  • Wang, Y., Cheetham, A. G., & Cui, H. (2017). Peptide–drug conjugates as effective prodrug strategies for targeted delivery. Advanced drug delivery reviews, 110, 112-126.
  • Ren, S., Wang, R., Gao, S., Li, W., & Li, Z. (2011). Highly efficient drug delivery nanosystem via L-phenylalanine triggering based on supramolecular polymer micelles.
  • ResearchGate. Preparation of Phenylalanine-Based Polyesteramide Nano-Drug Delivery System and Its anti-Prostate Cancer Effect in Vitro. Available from: [Link]

  • Choi, G., Eom, Y. B., & Kim, J. H. (2006). Cellular uptake mechanism of an inorganic nanovehicle and its drug conjugates: enhanced efficacy due to clathrin-mediated endocytosis.
  • Lim, Z. F., & Lim, S. M. (2022). Peptide-drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?. Journal of thoracic disease, 14(7), 2636.
  • Feng, L., Zhu, C., Yuan, H., Ouyang, J., & Yang, M. (2010). Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles. Biomacromolecules, 11(9), 2216-2222.
  • Lee, J., Ko, J. H., & Hong, J. (2018). Controllable drug release from nano-layered hollow carrier by non-human enzyme. Nanoscale, 10(39), 18645-18653.
  • Wang, Y., Cheetham, A. G., Angacian, G., Su, H., Xie, L., & Cui, H. (2017). Peptide–drug conjugates as effective prodrug strategies for targeted delivery. Advanced drug delivery reviews, 110, 112-126.
  • Gong, L., Zhao, H., Liu, Y., Wu, H., Liu, C., Chang, S., ... & Huang, W. (2023). Research advances in peptide‒drug conjugates. Acta Pharmaceutica Sinica B, 13(9), 3659-3677.
  • Wong, P. T., & Choi, S. K. (2015). Mechanisms of drug release in nanotherapeutic delivery systems. Chemical reviews, 115(9), 3388-3432.
  • Zarrin, A., Sadrieh, N., & Tsume, Y. (2020). Mechanisms of cellular uptake of cell-penetrating peptides. Journal of controlled release, 322, 287-297.
  • Sharma, S., & Taliyan, R. (2015). Pharmacokinetics of protein and peptide conjugates. Journal of pharmaceutical sciences, 104(12), 4013-4029.
  • Lättig-Tünnemann, G., Prinz, M., Hoffmann, D., Beiroth, F., Gu, Z., & Scheller, A. (2011). Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules. Journal of the American Chemical Society, 133(41), 16581-16589.
  • Noor, F., Wuest, F., & Kniess, T. (2009). Enhanced cellular uptake and cytotoxicity studies of organometallic bioconjugates of the NLS peptide in Hep G2 cells.
  • van der Zanden, S. Y., van der Velden, W. J., de Vries, H., Bonger, K. M., & Leurs, R. (2022). Optimization of peptide linker-based fluorescent ligands for the histamine H1 receptor. Journal of medicinal chemistry, 65(6), 4781-4801.
  • ResearchGate. Synthesis of the peptide-drug conjugate. (A) Synthesis of NH 2 -SL-TGX... Available from: [Link]

  • Li, J., & Mooney, D. J. (2020). Release mechanisms and applications of drug delivery systems for extended-release. Expert opinion on drug delivery, 17(8), 1043-1058.
  • Beloqui, A., Solinís, M. A., Delgado, A., & des Rieux, A. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nanomedicine: Nanotechnology, Biology and Medicine, 12(1), 1-15.
  • Diaferia, C., & Schiraldi, C. (2021). Synthesis, characterization and evaluation of peptide nanostructures for biomedical applications. International Journal of Molecular Sciences, 22(15), 8089.
  • National Center for Biotechnology Information. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available from: [Link]

  • Wong, P. T., & Choi, S. K. (2015). Mechanisms of drug release in nanotherapeutic delivery systems. Chemical reviews, 115(9), 3388-3432.
  • Bucher, M. H., Yang, C. Y., Welch, J. T., & Pentelute, B. L. (2021). Automated flow synthesis of peptide–PNA conjugates. ACS central science, 7(12), 2054-2062.
  • Wu, W., Chen, Y., & He, C. (2021). Comparison of the performance of magnetic targeting drug carriers prepared using two synthesis methods. RSC advances, 11(36), 22359-22366.
  • PubMed. [Development of targeted drug delivery system: synthesis of conjugates of address fragment (RA-COOH) with ligand (R-NH2)]. Available from: [Link]

  • Cheong, H., & Lee, J. (2021). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of nanobiotechnology, 19(1), 1-22.
  • Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
  • Huang, X., & Brazel, C. S. (2001). On the importance and mechanisms of burst release in matrix-controlled drug delivery systems. Journal of controlled release, 73(2-3), 121-136.
  • National Center for Biotechnology Information. Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells. Available from: [Link]

  • PubMed. Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers. Available from: [Link]

  • Wang, A. Z., Yu, B., & Farokhzad, O. C. (2012). Formulation/preparation of functionalized nanoparticles for in vivo targeted drug delivery. In Methods in enzymology (Vol. 509, pp. 101-117). Academic Press.
  • National Institutes of Health. Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles. Available from: [Link]

  • National Center for Biotechnology Information. NMR-guided design of potent and selective EphA4 agonistic ligands. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging AC-Phe(4-NH2)-OH for Advanced Studies of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: A Strategic Tool for Probing Molecular Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The development of inhibitors or modulators for these interactions often relies on peptide-based molecules that can mimic one of the natural binding partners. However, native peptides frequently suffer from poor stability and limited utility as research tools. The incorporation of unnatural amino acids (UAAs) represents a powerful strategy to overcome these limitations, endowing peptides with novel properties for sophisticated biochemical and biophysical analyses.[1][2]

This guide focuses on AC-Phe(4-NH2)-OH (N-acetyl-4-aminophenylalanine) , a versatile UAA that serves as an exceptional building block for creating advanced peptide probes. Its unique structure offers three key strategic advantages:

  • N-terminal Acetylation (Ac-) : The acetyl cap removes the positive charge of the N-terminal amine, which can reduce proteolytic degradation and mimic the context of an internal residue within a protein sequence.

  • C-terminal Hydroxyl (-OH) : The free carboxylic acid provides a neutral or negatively charged terminus, closely resembling the C-terminus of a native protein.

  • The 4-Amino Group (-NH2) : This functional group, positioned on the phenyl ring, is the cornerstone of this UAA's utility. It provides a specific, chemically addressable point for modification—such as fluorophore conjugation or surface immobilization—that is orthogonal to the peptide backbone and most natural side chains. This allows for the creation of probes where the modification does not interfere with the core binding motif of the peptide.[3]

This document provides detailed application notes and protocols for utilizing peptides incorporating this compound in three gold-standard biophysical techniques for studying PPIs: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

II. Core Principle: Designing the Peptide Probe

The successful application of this compound begins with its incorporation into a peptide sequence known or predicted to be involved in a PPI. This is typically achieved via solid-phase peptide synthesis (SPPS), where Fmoc-Phe(4-NH2)-OH is used as a building block.[4] The 4-amino group is usually protected during synthesis (e.g., with a Boc or ivDde group) and selectively deprotected later for specific modification.

The primary role of this compound is to serve as a stable, well-defined scaffold for introducing probes or anchor points. Phenylalanine itself is a common residue found at the core of PPI interfaces, often fitting into hydrophobic pockets on the target protein.[5] By replacing a key phenylalanine residue with this compound, a researcher can create a tool to study the interaction without drastically altering the binding footprint.

III. Application Note 1: High-Throughput Screening with Fluorescence Polarization (FP)

Causality and Experimental Choice: Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[6] A small, fluorescently labeled peptide (the "tracer") tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a large protein, the complex tumbles much more slowly, resulting in a high polarization signal.[3][6] This change in polarization can be used to determine binding affinity and to screen for inhibitors that compete with the tracer for binding to the protein.

This compound is ideal for creating FP tracers. The 4-amino group on the phenyl ring provides a perfect site for attaching a fluorophore (e.g., FITC, TAMRA). By labeling at this position, the fluorophore is less likely to interfere with the peptide's primary binding interactions compared to labeling at the N-terminus or on an internal lysine residue, which might be critical for binding.

Workflow for FP-Based Competitive PPI Assay

cluster_synthesis Peptide Tracer Synthesis cluster_assay FP Competitive Binding Assay s1 Incorporate Fmoc-Phe(4-NH2)-OH into peptide via SPPS s2 Selective Deprotection of 4-amino group s1->s2 s3 Conjugate Fluorophore (e.g., FITC) s2->s3 s4 Cleavage, Purification (HPLC) & Characterization (MS) s3->s4 a1 Incubate Target Protein with Fluorescent Peptide Tracer s4->a1 Tracer Ready a2 Add Test Compound (Potential Inhibitor) a1->a2 a3 Measure Fluorescence Polarization a2->a3 a4 Analyze Data: Decrease in polarization indicates inhibition a3->a4

Caption: Workflow for developing and using an this compound-based FP tracer.

Protocol 1: FP Competitive Binding Assay

1. Synthesis and Labeling of the Peptide Tracer: a. Synthesize the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). At the desired position, incorporate Fmoc-L-Phe(4-ivDde)-OH. The N-terminus should be acetylated on-resin. b. After complete sequence assembly, selectively remove the ivDde protecting group using 2-5% hydrazine in DMF. c. On-resin, couple a fluorophore like 5(6)-Carboxyfluorescein succinimidyl ester to the newly freed 4-amino group. d. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). e. Purify the fluorescently labeled peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry. f. Accurately determine the peptide concentration using the fluorophore's absorbance.[7]

2. Binding Affinity (Kd) Determination of the Tracer: a. Prepare a series of dilutions of the target protein in FP buffer (e.g., 30 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). b. In a black, low-binding 96- or 384-well plate, add a fixed, low concentration of the fluorescent peptide tracer (typically 5-10 nM) to each well. c. Add the varying concentrations of the target protein to the wells. Include a "tracer only" control. d. Incubate at room temperature for 30-60 minutes to reach binding equilibrium. e. Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.[8] f. Plot the polarization values (in mP) against the protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

3. Competitive Inhibition Assay: a. Prepare a solution containing the target protein at a concentration that gives ~70-80% of the maximum polarization signal (typically 2-3 times the Kd determined in step 2). b. Prepare serial dilutions of your test compounds (potential inhibitors). c. In a multi-well plate, combine the protein, the fluorescent tracer (at the same fixed concentration as above), and the diluted test compounds. d. Include positive controls (no inhibitor) and negative controls (no protein). e. Incubate and measure the fluorescence polarization as before. f. A decrease in polarization indicates that the test compound is displacing the fluorescent tracer from the target protein. Data can be plotted to determine the IC50 of the inhibitor.

Parameter Description Typical Value/Range
Tracer Concentration Kept constant and well below the Kd5 – 20 nM
Protein Concentration For Kd: Titrated from 0 to >10x Kd. For IC50: Fixed at 2-3x Kd.Varies (nM to µM)
Incubation Time Time to reach binding equilibrium.30 – 120 minutes
Assay Volume Dependent on plate format.20 – 100 µL
Readout Millipolarization units (mP)50 - 350 mP

IV. Application Note 2: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)

Causality and Experimental Choice: SPR is a label-free technique for monitoring biomolecular interactions in real-time.[9][10] One molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).[10] This allows for the precise determination of association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

The 4-amino group of this compound provides a specific site for covalent immobilization onto sensor chips (e.g., CM5 chips) via amine coupling chemistry. This is highly advantageous as it orients the peptide on the surface, leaving the core binding motif fully accessible to the analyte protein flowed in solution. This avoids the random immobilization that occurs when using lysine residues, which can lead to a heterogeneous surface and reduced activity.

Workflow for SPR Analysis

cluster_prep Preparation cluster_spr SPR Experiment p1 Synthesize Peptide with this compound p2 Purify & Characterize Peptide (Ligand) spr2 Immobilize Peptide Ligand via 4-Amino Group p2->spr2 Ligand p3 Prepare Protein (Analyte) in Running Buffer spr4 Inject Protein Analyte at various concentrations p3->spr4 Analyte spr1 Activate Sensor Surface (e.g., EDC/NHS) spr1->spr2 spr3 Block Surface (Ethanolamine) spr2->spr3 spr3->spr4 spr5 Monitor Association & Dissociation spr4->spr5 spr6 Regenerate Surface spr5->spr6

Caption: General workflow for an SPR experiment using a peptide as the immobilized ligand.

Protocol 2: SPR Kinetic Analysis

1. Peptide Ligand Preparation: a. Synthesize the peptide containing this compound as described previously, ensuring the 4-amino group is deprotected. The peptide should be of high purity (>95%). b. Dissolve the peptide in a low-salt immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). The acidic pH helps protonate the 4-amino group for efficient coupling to the negatively charged dextran surface of a CM5 chip.[11]

2. Ligand Immobilization (Amine Coupling): a. Equilibrate the SPR system with a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). b. Activate the sensor chip surface by injecting a mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the peptide solution over the activated surface. The 4-amino group will form a stable amide bond with the surface. Aim for a low immobilization density (e.g., 100-200 RU) to minimize mass transport limitations. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

3. Analyte Binding Analysis: a. Prepare a series of dilutions of the target protein (analyte) in the running buffer. A typical concentration range would be from 0.1x to 10x the expected KD. It is crucial to include a zero-concentration (buffer only) injection for double referencing. b. Perform a kinetic titration series by injecting each protein concentration over the peptide-immobilized surface and a reference flow cell (activated and blocked, with no peptide). c. Each injection cycle consists of: i. Association: Flow the analyte over the surface for a defined period (e.g., 180 seconds) to monitor binding. ii. Dissociation: Flow running buffer over the surface to monitor the dissociation of the complex. iii. Regeneration: Inject a harsh solution (e.g., 10 mM Glycine-HCl pH 2.0) to remove all bound analyte and prepare the surface for the next cycle. This step requires careful optimization.

4. Data Analysis: a. Subtract the signal from the reference flow cell and the buffer-only injection from the raw sensorgrams. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. c. This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Parameter Description Typical Value/Range
Ligand Peptide with this compound>95% Purity
Analyte Target Protein>95% Purity, Monodisperse
Immobilization Level Amount of peptide on the chip surface.100 - 200 RU
Analyte Concentration Series of dilutions bracketing the KD.Varies (nM to µM)
Flow Rate Rate at which analyte is passed over the surface.30 - 50 µL/min
Association/Dissociation Time Time allowed for binding and unbinding.120 - 300 seconds

V. Application Note 3: Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)

Causality and Experimental Choice: ITC directly measures the heat released or absorbed during a binding event.[12] By titrating a ligand into a solution of its binding partner, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH) in a single, label-free experiment.[13] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Incorporating this compound into a peptide for ITC studies allows for a nuanced investigation of the binding thermodynamics. The aminophenyl group has different electronic and solvation properties than a standard phenylalanine. This can reveal subtle but important details about the forces driving the interaction (e.g., changes in hydrogen bonding or hydrophobic effects), which are reflected in the measured enthalpy and entropy.

Workflow for ITC Analysis

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Synthesize/Purify Peptide (Ligand) p3 Dialyze BOTH samples into IDENTICAL buffer p1->p3 p2 Purify Protein (Macromolecule) p2->p3 p4 Accurately determine concentrations p3->p4 itc1 Load Protein into Sample Cell p4->itc1 itc2 Load Peptide into Syringe p4->itc2 itc3 Perform Titration: Series of small injections itc1->itc3 itc2->itc3 itc4 Measure heat change per injection itc3->itc4 an1 Integrate injection peaks to get heat per mole itc4->an1 an2 Fit binding isotherm an1->an2 an3 Determine KD, n, ΔH, ΔS an2->an3

Caption: Key steps in performing an ITC experiment to determine binding thermodynamics.

Protocol 3: ITC Thermodynamic Characterization

1. Sample Preparation (Critical Step): a. Prepare highly pure (>98%) samples of the peptide containing this compound (the ligand) and the target protein (the macromolecule). b. Crucially, both the ligand and macromolecule solutions must be in an identical, well-matched buffer. This is typically achieved by extensive dialysis of both samples against the same large volume of buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.2). Mismatched buffer components will generate large heats of dilution, obscuring the binding signal. c. Accurately determine the concentration of both protein and peptide after dialysis. d. Thoroughly degas all solutions before loading into the calorimeter to prevent air bubbles.

2. ITC Experiment Setup: a. The concentration of the macromolecule in the sample cell should be approximately 10-50 times the expected KD. b. The concentration of the peptide ligand in the injection syringe should be 10-15 times the concentration of the macromolecule in the cell. c. Load the protein solution into the sample cell (~1.4 mL for a standard instrument) and the peptide solution into the injection syringe (~300 µL). d. Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

3. Titration: a. Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 10 µL each) of the peptide ligand into the protein-containing sample cell. b. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding for each injection.

4. Data Analysis: a. The raw data appears as a series of peaks, where the area of each peak corresponds to the heat of that injection. b. Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule. c. Fit this binding isotherm to a suitable model (e.g., one-site binding). The fitting procedure will yield the key thermodynamic parameters:

  • n : Stoichiometry of the binding
  • KA : Association constant (KD = 1/KA)
  • ΔH : Enthalpy of binding d. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS .
Parameter Description Guideline
Buffer Match Identical buffer for protein and peptide.Absolutely Critical
'c' window A dimensionless parameter (c = n * [Protein] / KD).10 < c < 500 for optimal data
Protein Concentration In the sample cell.10-50 x expected KD
Peptide Concentration In the injection syringe.10-15 x protein concentration
Number of Injections Total number of titration steps.20 - 30
Injection Volume Volume per injection.5 - 10 µL

VI. Conclusion

This compound is more than just a substitute for phenylalanine; it is a rationally designed chemical tool that empowers researchers to move beyond simple binding assays. By providing a specific site for modification, it enables the design of highly tailored probes for robust, high-throughput screening via Fluorescence Polarization. Its ability to be specifically anchored to a surface allows for precise kinetic studies using Surface Plasmon Resonance. Finally, its unique chemical nature provides a means to dissect the thermodynamic forces of an interaction with Isothermal Titration Calorimetry. The thoughtful incorporation of this compound into peptide-based research will undoubtedly continue to yield deeper insights into the complex world of protein-protein interactions.

VII. References

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.

  • ResearchGate. (n.d.). Isothermal titration calorimetry. (A) Representative ITC experiment... [Image]. Retrieved from ResearchGate.

  • National Institutes of Health. (n.d.). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Retrieved from NIH website.

  • National Institutes of Health. (n.d.). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Retrieved from NIH website.

  • National Institutes of Health. (n.d.). The enthalpy of the alanine peptide helix measured by isothermal titration calorimetry using metal-binding to induce helix formation. Retrieved from NIH website.

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Retrieved from Preprints.org website.

  • (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.

  • (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.

  • ResearchGate. (n.d.). Biophysical characterization of designed protein–peptide complexes a,... [Image]. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Retrieved from NCBI website.

  • ResearchGate. (n.d.). Biophysical and structural characterisation of protein-peptide interactions. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Biophysical characterization of designed protein-peptide complexes. A... [Image]. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of Peptide-Based Probes for Fibroblast Activation Protein-Targeted Magnetic Resonance and NIR-I/II Fluorescence Imaging of Cancer-Associated Fibroblasts. Retrieved from PubMed.

  • (2025). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review.

  • National Institutes of Health. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Retrieved from NIH website.

  • Agilent. (2022). UV Fluorescence Polarization as a Means to Investigate Protein Conformational and Mass Change. Retrieved from Agilent website.

  • ResearchGate. (n.d.). Peptide-based fluorescent Probes for the Diagnosis of Tumor and Image-Guided Surgery [Request PDF]. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Retrieved from PubMed.

  • National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from NIH website.

  • (n.d.). 4 Synthesis of Peptides.

  • YouTube. (2024). Fluorescence Polarization Assays. Retrieved from YouTube.

  • BOC Sciences. (n.d.). H-Arg-Phe-OH - (CAS 2047-13-4) - Peptides. Retrieved from BOC Sciences website.

  • (2025). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review.

  • National Center for Biotechnology Information. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Retrieved from PubMed.

  • National Institutes of Health. (n.d.). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Retrieved from NIH website.

  • National Center for Biotechnology Information. (n.d.). Protein-Protein Interactions: Surface Plasmon Resonance. Retrieved from PubMed.

  • MedChemExpress. (n.d.). Fmoc-Phe(4-NH2)-OH | Amino Acid Derivative. Retrieved from MedChemExpress website.

  • National Center for Biotechnology Information. (n.d.). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Retrieved from PubMed.

Sources

Application Notes and Protocols for Bioconjugation Using N-acetyl-L-4-aminophenylalanine (Ac-Phe(4-NH2)-OH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a transformative technology in chemical biology and drug development.[1][2][3] Among these, N-acetyl-L-4-aminophenylalanine (Ac-Phe(4-NH2)-OH), a derivative of L-4-aminophenylalanine, provides a unique chemical handle—the aromatic aniline side chain—for a variety of bioorthogonal and chemoselective conjugation reactions.[4][5] This guide offers an in-depth exploration of the techniques and methodologies for utilizing this versatile amino acid. We will delve into the rationale behind its incorporation into proteins and provide detailed, field-proven protocols for subsequent bioconjugation reactions, including diazotization-based coupling, oxidative coupling, and palladium-catalyzed N-arylation. These methods are particularly relevant for the development of advanced biologics such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and the surface immobilization of peptides.[6][7][8][9]

Introduction: The Power of the Aniline Side Chain in Bioconjugation

The 20 canonical amino acids offer a limited chemical repertoire for protein modification. The introduction of ncAAs through genetic code expansion or solid-phase peptide synthesis (SPPS) dramatically broadens the functional possibilities.[3][10][11] L-4-aminophenylalanine and its derivatives, such as this compound, are particularly valuable due to the unique reactivity of the aniline side chain.[4][5] Unlike the nucleophilic ε-amino group of lysine or the thiol of cysteine, the aniline moiety has a lower pKa, allowing for chemoselective reactions under mild conditions that do not interfere with native protein functionalities.[12][13] This specificity is a cornerstone of modern bioconjugation, enabling the construction of precisely defined and homogeneous bioconjugates, a critical requirement for therapeutic applications like ADCs where stoichiometry and site of conjugation profoundly impact efficacy and safety.[8][9][14][15]

The N-acetylation in this compound serves to protect the alpha-amino group during peptide synthesis, making it a ready-to-use building block for SPPS.[5] Once incorporated, the 4-amino group on the phenyl ring is poised for a variety of chemical transformations.

Site-Specific Incorporation of L-4-aminophenylalanine

The prerequisite for any subsequent conjugation is the successful and site-specific incorporation of the amino acid into the target protein or peptide. Two primary methods are employed:

2.1. Genetic Code Expansion (GCE)

GCE allows for the site-specific incorporation of ncAAs into proteins expressed in prokaryotic or eukaryotic cells.[3][10][11] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest at the desired location.[3]

  • Rationale: This in vivo method is ideal for producing large, complex proteins with a single or multiple ncAAs incorporated with high fidelity. It leverages the cell's natural protein synthesis machinery.

2.2. Solid-Phase Peptide Synthesis (SPPS)

For smaller proteins and peptides, SPPS offers a direct and versatile method for incorporating this compound.[4] Standard Fmoc-based chemistry can be used, with Fmoc-4-amino-L-phenylalanine being a commercially available building block.[4]

  • Rationale: SPPS provides absolute control over the amino acid sequence and allows for the incorporation of multiple ncAAs, D-amino acids, and other modifications that are not accessible through cellular expression systems.[10]

Bioconjugation Chemistries Targeting the Aniline Side Chain

Once incorporated, the aniline moiety of L-4-aminophenylalanine can be targeted by several chemoselective ligation strategies.

Diazotization-Mediated Azo-Coupling

This classic reaction transforms the aniline into a reactive diazonium salt, which then rapidly couples with electron-rich aromatic residues like tyrosine and histidine on a partner protein or a small molecule.[6]

Workflow:

cluster_0 Diazotization & Coupling Protein_pNH2 Protein with 4-Aminophenylalanine NaNO2 Sodium Nitrite (NaNO₂) in Acidic Buffer (pH < 4) Protein_pNH2->NaNO2 Step 1: Diazotization Diazonium Reactive Diazonium Intermediate (Protein-N₂⁺) NaNO2->Diazonium Forms Coupling_Partner Tyrosine/Histidine-rich Protein or Phenolic Molecule Diazonium->Coupling_Partner Step 2: Azo-Coupling Azo_Conjugate Stable Azo-Linked Bioconjugate Coupling_Partner->Azo_Conjugate Forms

Caption: Workflow for Diazotization-Mediated Azo-Coupling.

Detailed Protocol:

Materials:

  • Protein containing 4-aminophenylalanine (Protein-pNH2)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Coupling partner (e.g., another protein, a phenolic small molecule)

  • Reaction Buffer: Phosphate or borate buffer, pH 8-9 for coupling

  • Quenching solution: Sulfamic acid or sodium azide

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Protein Preparation: Dissolve the Protein-pNH2 in a cold (0-4 °C) acidic buffer (e.g., 0.1 M HCl, pH ~2-3). The protein concentration should be in the range of 1-10 mg/mL.

  • Diazotization: While stirring on ice, add a 10-fold molar excess of freshly prepared aqueous NaNO₂ solution. Allow the reaction to proceed for 15-30 minutes. The formation of the diazonium salt is often accompanied by a faint yellow color.

    • Causality: The cold, acidic conditions are crucial to stabilize the diazonium intermediate and prevent premature decomposition.

  • Quenching (Optional but Recommended): To remove excess nitrous acid, add a small amount of sulfamic acid until gas evolution ceases.

  • pH Adjustment and Coupling: Immediately neutralize the solution and raise the pH to 8-9 by adding a pre-chilled alkaline buffer (e.g., borate buffer). Add the coupling partner (typically at a 1.5 to 5-fold molar excess).

    • Causality: The coupling reaction (electrophilic aromatic substitution) is most efficient at slightly alkaline pH, which deprotonates the phenolic hydroxyl group of tyrosine, making it more nucleophilic.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at 4 °C.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and byproducts.

Validation:

  • UV-Vis Spectroscopy: The formation of the azo bond creates a new chromophore, typically absorbing between 350-450 nm.

  • Mass Spectrometry: ESI-MS or MALDI-TOF MS can confirm the mass of the final conjugate.

Oxidative Coupling

This strategy involves the oxidation of the aniline to a reactive intermediate that couples with an electron-rich coupling partner, such as an N,N-dialkyl-p-phenylenediamine derivative.[16] This method offers high chemoselectivity and proceeds rapidly under mild aqueous conditions.[7][16]

Workflow:

cluster_1 Oxidative Coupling Protein_Aniline Protein with 4-Aminophenylalanine Oxidant Oxidant (e.g., NaIO₄) Protein_Aniline->Oxidant Mix with Coupling_Reagent N,N-dialkyl-p-phenylenediamine Derivative (e.g., with a fluorophore) Coupling_Reagent->Oxidant Mix with Coupled_Product Stable C-N Linked Bioconjugate Oxidant->Coupled_Product Rapid Reaction (minutes)

Caption: Workflow for Oxidative Coupling of Aniline-Containing Proteins.

Detailed Protocol:

Materials:

  • Protein-pNH2

  • Coupling partner (e.g., a fluorescent phenylenediamine reagent)

  • Oxidant: Sodium periodate (NaIO₄)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Solution Preparation: Dissolve the Protein-pNH2 (e.g., at 50 µM) and the phenylenediamine coupling partner (e.g., at 250 µM) in PBS at room temperature.

  • Initiation of Reaction: Add a freshly prepared aqueous solution of NaIO₄ to a final concentration of 500 µM.

    • Causality: NaIO₄ is a mild oxidant that selectively activates the aniline for coupling without significantly damaging the protein structure. The reaction is typically very fast, often completing within minutes.[16]

  • Reaction: Allow the reaction to proceed for 5-15 minutes at room temperature.

  • Purification: Purify the conjugate immediately via SEC (e.g., a desalting column) to remove the oxidant and excess reagents.

Validation:

  • SDS-PAGE: If the coupling partner is fluorescent or has a significant mass (like PEG), a shift in the protein band will be observable.

  • Mass Spectrometry: Confirms the covalent modification.

Palladium-Catalyzed N-Arylation

Drawing from advances in organometallic chemistry, palladium-catalyzed cross-coupling reactions can be adapted for the selective N-arylation of the p-aminophenylalanine side chain.[12][13] This method allows for the formation of a stable C-N bond with a wide range of aryl halides, enabling the conjugation of complex small molecules.[12]

Workflow:

cluster_2 Palladium-Catalyzed N-Arylation Protein_pAF Protein with 4-Aminophenylalanine (pAF) Pd_Complex Palladium Oxidative Addition Complex (OAC) + Base Protein_pAF->Pd_Complex Reacts with Aryl_Halide Aryl Halide Payload (Ar-X) Aryl_Halide->Pd_Complex Reacts with Arylated_Protein N-Arylated Protein Conjugate Pd_Complex->Arylated_Protein Forms Stable C-N Bond

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Detailed Protocol:

Materials:

  • Protein-pNH2

  • Aryl halide payload

  • Pre-formed Palladium Oxidative Addition Complex (OAC) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BrettPhos)

  • Base: Aqueous buffer (e.g., phosphate buffer) or an organic base like 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) for electron-rich substrates.[12]

  • Aqueous buffer system, potentially with an organic co-solvent (e.g., DMSO) to aid solubility.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the Protein-pNH2, the aryl halide payload, and the palladium complex in an appropriate buffer. Degas all buffers to minimize oxidation of the catalyst.

  • Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), combine the Protein-pNH2 (e.g., at 100 µM) with the palladium complex and the aryl halide payload (typically in slight excess).

    • Causality: The depressed pKa of the aniline NH₂ group allows for its selective reaction over the more basic aliphatic amines of lysine residues, a principle governed by Curtin-Hammett kinetics.[12][13]

  • Reaction: Incubate the reaction at room temperature or with gentle heating (e.g., 37 °C) for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Remove the palladium catalyst and excess reagents through affinity chromatography (if the protein is tagged), SEC, or dialysis.

Validation:

  • LC-MS: This is the primary tool for monitoring the reaction and confirming the final product mass.

  • ICP-MS: To ensure the final product is free of residual palladium, which is crucial for therapeutic applications.

Quantitative Data Summary

Technique Reaction pH Temp (°C) Typical Time Key Reagents Bond Formed Selectivity
Diazotization Diazotization: <4Coupling: 8-90-41-3 hoursNaNO₂, AcidAzo (-N=N-)Good (targets Tyr, His)
Oxidative Coupling ~7.4Room Temp5-15 minNaIO₄, PhenylenediamineC-NExcellent
Pd N-Arylation 7-9Room Temp - 371-4 hoursPd Complex, Aryl HalideC-NExcellent

Concluding Remarks for the Modern Drug Developer

The incorporation of this compound into biologics opens a gateway to a diverse set of robust and highly selective bioconjugation strategies. The methods detailed herein—diazotization, oxidative coupling, and palladium-catalyzed N-arylation—provide a powerful toolkit for creating precisely engineered biomolecules. For professionals in drug development, these techniques are instrumental in overcoming the challenges of heterogeneity associated with traditional lysine or cysteine conjugation, paving the way for the next generation of antibody-drug conjugates and other targeted therapeutics with improved safety and efficacy profiles.[17][18] The ability to control the site and stoichiometry of drug attachment is no longer a research aspiration but a tangible reality, enabling the systematic optimization of conjugate properties.[8][9][14]

References

  • Advances in Noncanonical Amino Acid Incorporation for Enzyme Engineering Applications. (2023). Chimia (Aarau), 77(6), 395-402.
  • Agostini, F., et al. (2017). Enzymes with noncanonical amino acids.
  • Chen, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • BenchChem. (2025). Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering. BenchChem.
  • Pless, S. A., & Ahern, C. A. (n.d.). Incorporation of non-canonical amino acids. PubMed Central.
  • Alexander, S. C., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed.
  • Chen, Y., et al. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs)
  • Chem-Impex. (n.d.). Fmoc-4-amino-L-phenylalanine. Chem-Impex.
  • Holder, P. G., & Francis, M. B. (2018). Antibody Modification of p-Aminophenylalanine-Containing Proteins. PubMed.
  • Zimmerman, E. S., et al. (2014). Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. PubMed.
  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Zimmerman, E. S., et al. (2014). Production of Site-Specific Antibody-Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System.
  • Hooker, J. M., et al. (2006).
  • Mallek, A. J., et al. (2021). Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. PubMed.
  • Axup, J. Y., et al. (2012).
  • Mallek, A. J., et al. (2021). p‐Aminophenylalanine is selectively arylated using pre‐formed OACs in...
  • The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress. (2023).
  • Recent Advances in ADCs. (2025). NJ Bio, Inc..

Sources

Application Notes and Protocols for AC-Phe(4-NH2)-OH in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of AC-Phe(4-NH2)-OH in Protease Inhibition

N-Acetyl-4-amino-L-phenylalanine, abbreviated as this compound, is a synthetic amino acid derivative with significant potential in the field of drug discovery and development.[1][2] Its structural similarity to phenylalanine, a primary substrate for chymotrypsin-like serine proteases, makes it a compelling candidate for the development of targeted enzyme inhibitors.[3][4] Serine proteases are a ubiquitous class of enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders. Consequently, the identification and characterization of potent and selective serine protease inhibitors are of paramount importance in modern pharmacology.

This technical guide provides a comprehensive overview of the application of this compound in enzyme inhibition assays, with a particular focus on chymotrypsin as a model serine protease. We will delve into the mechanistic rationale for its inhibitory activity and present a detailed, field-proven protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound as a tool for protease research and as a scaffold for novel therapeutic agents.

Mechanistic Insight: Competitive Inhibition of Chymotrypsin

Chymotrypsin, a digestive enzyme, exhibits a well-defined substrate specificity, preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[5] This specificity is dictated by the S1 pocket of the enzyme's active site, a hydrophobic cavity that accommodates the side chain of the substrate's P1 residue.[4] The catalytic mechanism of chymotrypsin involves a catalytic triad of serine, histidine, and aspartate residues that facilitate the nucleophilic attack on the substrate's carbonyl carbon.[3]

This compound is postulated to function as a competitive inhibitor of chymotrypsin. This mode of inhibition arises from the molecule's ability to mimic the natural substrate, binding reversibly to the enzyme's active site and thereby preventing the substrate from binding.[5][6] The N-acetyl group and the phenylalanine core of this compound allow it to be recognized and bound by the chymotrypsin active site, while the 4-amino group modification can influence binding affinity and selectivity.[4]

The key characteristics of competitive inhibition are:

  • The inhibitor binds only to the free enzyme, not the enzyme-substrate complex.

  • The inhibitor's binding increases the apparent Michaelis constant (Km) of the enzyme for its substrate.

  • The maximum velocity (Vmax) of the reaction remains unchanged, as the inhibition can be overcome by increasing the substrate concentration.

The affinity of a competitive inhibitor is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher binding affinity and a more potent inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Pathway cluster_2 Normal Catalytic Pathway Enzyme Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Inhibitor This compound Inhibitor->EI_Complex Binds to Active Site Substrate Substrate Substrate->ES_Complex Binds to Active Site Products Products ES_Complex->Products Catalysis

Figure 1. Competitive Inhibition of Chymotrypsin by this compound.

Experimental Protocol: Determination of the Inhibition Constant (Ki) for this compound

This protocol outlines a robust method for determining the Ki of this compound for α-chymotrypsin using the chromogenic substrate N-Succinyl-L-phenylalanine p-nitroanilide (Suc-Phe-pNA). The hydrolysis of Suc-Phe-pNA by chymotrypsin releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 410 nm.[7][8]

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • N-Succinyl-L-phenylalanine p-nitroanilide (Suc-Phe-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature (e.g., 25°C or 37°C)

Solution Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0. Ensure the pH is accurately adjusted at the desired reaction temperature.

  • α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl2) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before the assay, dilute the stock solution with Assay Buffer to the desired final concentration (e.g., a working concentration of 2 µg/mL). The optimal final enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution (Suc-Phe-pNA): Prepare a 100 mM stock solution of Suc-Phe-pNA in DMSO.

  • Inhibitor Stock Solution (this compound): Prepare a 100 mM stock solution of this compound in DMSO.

Experimental Workflow

The following workflow is designed for a 96-well plate format with a final reaction volume of 200 µL.

G cluster_setup Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Add 160 µL of Assay Buffer to each well. B 2. Add 20 µL of varying concentrations of this compound (or DMSO for control). A->B C 3. Add 10 µL of diluted α-Chymotrypsin solution to each well. B->C D 4. Pre-incubate at reaction temperature for 5 minutes. C->D E 5. Initiate reaction by adding 10 µL of varying concentrations of Suc-Phe-pNA. D->E F 6. Immediately measure absorbance at 410 nm kinetically for 10-15 minutes. E->F G 7. Calculate initial reaction velocities (V₀). F->G H 8. Plot data (e.g., Lineweaver-Burk or Dixon plot) to determine Km, Vmax, and Ki. G->H

Figure 2. Experimental workflow for determining the Ki of this compound.

Detailed Step-by-Step Protocol
  • Plate Layout: Design a plate map to include a range of substrate and inhibitor concentrations. It is crucial to include controls with no inhibitor (enzyme activity control) and no enzyme (background control). A suggested concentration matrix is provided in the table below.

  • Reagent Addition:

    • Add Assay Buffer to all wells.

    • Add the appropriate volume of this compound dilutions to the designated wells. For the "no inhibitor" controls, add the same volume of DMSO.

    • Add the diluted α-chymotrypsin solution to all wells except the "no enzyme" blanks.

  • Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the Suc-Phe-pNA dilutions to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 410 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate Initial Velocities (V₀): For each well, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Determine Km and Vmax: Using the data from the "no inhibitor" controls, create a Michaelis-Menten plot (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the Km and Vmax of chymotrypsin for Suc-Phe-pNA under your experimental conditions.

  • Determine Ki: To determine the Ki and the mode of inhibition, several graphical methods can be used:

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.

    • Dixon Plot: Plot 1/V₀ versus [Inhibitor] at different fixed substrate concentrations. The lines will intersect at a point where -[Inhibitor] = Ki.

    • Non-linear Regression: Fit the velocity data directly to the competitive inhibition equation using appropriate software (e.g., GraphPad Prism):

      V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

      where:

      • V₀ is the initial velocity

      • Vmax is the maximum velocity

      • [S] is the substrate concentration

      • [I] is the inhibitor concentration

      • Km is the Michaelis constant

      • Ki is the inhibition constant

Data Presentation: Example Concentration Matrix

The following table provides a suggested starting point for the concentrations of substrate and inhibitor in a 96-well plate format. These may need to be optimized based on the determined Km of the substrate and the potency of the inhibitor.

[this compound] = 0 µM [this compound] = X µM [this compound] = 2X µM [this compound] = 4X µM [this compound] = 8X µM
[Suc-Phe-pNA] = 0.25 * Km V₀V₀V₀V₀V₀
[Suc-Phe-pNA] = 0.5 * Km V₀V₀V₀V₀V₀
[Suc-Phe-pNA] = 1 * Km V₀V₀V₀V₀V₀
[Suc-Phe-pNA] = 2 * Km V₀V₀V₀V₀V₀
[Suc-Phe-pNA] = 4 * Km V₀V₀V₀V₀V₀

Note: 'X' represents a starting inhibitor concentration, which should be around the estimated IC50 or Ki value. It is advisable to perform a preliminary IC50 determination to guide the selection of inhibitor concentrations for the full kinetic analysis.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating checks to ensure data integrity:

  • Linearity of Reaction: The calculation of initial velocities from the linear phase of the reaction progress curve confirms that the measurements are taken under steady-state conditions.

  • Controls: The inclusion of "no enzyme" and "no inhibitor" controls is essential for subtracting background absorbance and establishing a baseline for inhibition calculation.

  • Multiple Graphical Analyses: Confirming the mode of inhibition and the Ki value through multiple graphical methods (e.g., Lineweaver-Burk and Dixon plots) and non-linear regression provides a high degree of confidence in the results.

  • Reproducibility: Performing experiments in triplicate and ensuring low variability between replicates is fundamental to obtaining statistically significant results.

Conclusion

This compound represents a valuable chemical tool for the study of chymotrypsin and other related serine proteases. Its structural design strongly suggests a competitive mode of inhibition, which can be rigorously confirmed and quantified using the detailed protocols provided in this application note. By following these methodologies, researchers can accurately determine the inhibitory potency of this compound, paving the way for its use in fundamental enzymatic studies and as a lead compound in the development of novel protease-targeted therapeutics.

References

  • J&K Scientific. This compound | 402497-81-8. Available at: [Link]

  • Moore, G. J., & Benoiton, N. L. (1978). The binding of inhibitors to α-chymotrypsin. Canadian Journal of Biochemistry, 56(2), 56-62. Available at: [Link]

  • Aapptec Peptides. Boc-Phe(4-NH2)-OH [55533-24-9]. Available at: [Link]

  • Petkov, D. D., & Stoineva, I. B. (1984). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Biochemistry, 23(10), 2153-2158. Available at: [Link]

  • Moore, G. J. (1978). The binding of inhibitors to α-chymotrypsin at alkaline pH. Canadian Journal of Biochemistry, 56(2), 63-67. Available at: [Link]

  • Grzywa, R., et al. (2009). Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). Journal of Peptide Science, 15(11), 727-732. Available at: [Link]

  • Yakoby, N., et al. (2004). A simple method to determine trypsin and chymotrypsin inhibitory activity. Analytical Biochemistry, 330(1), 159-165. Available at: [Link]

  • Divå Portal. A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Available at: [Link]

  • Belokon, A. I., et al. (1989). [Solid-state enzymatic reactions. II. Chymotrypsin hydrolysis of N-succinyl-L-phenylalanine p-nitroanilide]. Molekuliarnaia biologiia, 23(2), 411-419. Available at: [Link]

Sources

Application Notes and Protocols: AC-Phe(4-NH2)-OH in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of Modified Amino Acids in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant shift towards targeted therapies that exploit the unique molecular signatures of cancer cells. Within this paradigm, modified amino acids and their peptide derivatives have garnered substantial interest. These compounds serve as versatile building blocks for novel therapeutic agents, offering the potential for enhanced efficacy, improved stability, and targeted delivery.[1] AC-Phe(4-NH2)-OH, or N-acetyl-L-p-aminophenylalanine, is one such compound that stands at the intersection of peptide chemistry and cancer biology. Its unique structure, featuring an acetylated N-terminus and an amino group on the phenyl ring, provides a scaffold for developing peptidomimetics and targeted drug conjugates.[1] This document provides a comprehensive guide to the potential applications of this compound in cancer research, detailing a hypothetical mechanism of action, protocols for in vitro evaluation, and insights into its therapeutic potential.

Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

While the precise mechanism of action for this compound is still under investigation, based on the activity of structurally related phenylalanine derivatives and peptides, a plausible multi-pronged anti-cancer effect can be postulated.[2][3] It is hypothesized that this compound may not act as a single-target agent but rather modulates multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A key putative mechanism involves the targeting of dual-specificity phosphatases (DUSPs) and tumor necrosis factor ligand superfamily member 9 (TNFSF9).[2] DUSPs are critical regulators of MAP kinase signaling, and their inhibition can lead to sustained JNK and p38 activation, ultimately inducing apoptosis. TNFSF9, also known as 4-1BB ligand, is a potent T-cell co-stimulatory molecule, and its upregulation on cancer cells can enhance anti-tumor immunity.[2]

Furthermore, it is plausible that derivatives of this compound could interfere with metabolic pathways essential for rapid tumor growth. Cancer cells often exhibit altered metabolism, characterized by increased uptake of amino acids to fuel their proliferation.[4] Compounds that mimic natural amino acids can potentially disrupt these processes.

The following diagram illustrates a hypothesized signaling pathway influenced by this compound:

AC_Phe_Mechanism cluster_cell Cancer Cell AC_Phe This compound DUSP DUSP Inhibition AC_Phe->DUSP TNFSF9 TNFSF9 Upregulation AC_Phe->TNFSF9 MAPK MAPK Signaling DUSP->MAPK Immune_Response Enhanced Anti-tumor Immunity TNFSF9->Immune_Response JNK_p38 JNK/p38 Activation MAPK->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_48h Incubate 48-72h Treat_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on reported activities of similar compounds. [5][6][7]These values serve as a representative example of expected outcomes from the MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15.5
MDA-MB-231Breast Adenocarcinoma22.8
U-87Glioblastoma18.2
PPC-1Prostate Carcinoma12.1
HEK293Normal Kidney Cells> 100

Note: The higher IC50 value against the non-cancerous HEK293 cell line suggests potential for selective cytotoxicity towards cancer cells.

Further Mechanistic Studies

To further elucidate the mechanism of action, subsequent experiments are recommended:

  • Cell Cycle Analysis: Use flow cytometry to determine if this compound induces cell cycle arrest at specific phases (e.g., G0/G1 or G2/M). [6][7]* Apoptosis Assay: Employ techniques like Annexin V/PI staining to confirm the induction of apoptosis. [6][7]* Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins in the hypothesized signaling pathways, such as DUSP1, TNFSF9, and phosphorylated forms of JNK and p38.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents. Its unique chemical structure allows for its incorporation into peptides to enhance their stability and biological activity. [8][9]The proposed multi-faceted mechanism of action, involving the modulation of key signaling pathways and potential disruption of cancer cell metabolism, warrants further investigation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives in the ongoing fight against cancer. Future studies should focus on in vivo efficacy in animal models and the development of targeted delivery systems to maximize its therapeutic index.

References

  • Li, L., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10881. Available at: [Link]

  • Galdemcik, J., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(19), 6919. Available at: [Link]

  • Singh, T. R., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Future Oncology, 18(30), 3469-3491. Available at: [Link]

  • Ashwanikumar, N., et al. (2016). Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. International Journal of Nanomedicine, 11, 5629–5644. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[1][2][3]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461. Available at: [Link]

  • Yurttaş, L., et al. (2015). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 458-465. Available at: [Link]

  • Vaickelioniene, R., et al. (2023). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Bioorganic Chemistry, 142, 107000. Available at: [Link]

  • Wang, J., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Available at: [Link]

  • Al-Obeidi, F. A., et al. (1990). Biological Activity, Binding, and Metabolic Fate of Ac-[Nle4, D-Phe7]alpha-MSH4-11NH2 With the F1 Variant of B16 Melanoma Cells. Journal of Cellular Physiology, 144(2), 235-241. Available at: [Link]

  • Wrobel, M., et al. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. International Journal of Molecular Sciences, 24(18), 14002. Available at: [Link]

  • Zhang, Y., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Journal of Translational Medicine, 21(1), 314. Available at: [Link]

  • Liu, Y., et al. (2023). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 28(19), 6777. Available at: [Link]

  • Mohammad, R. M., et al. (2004). Cell signaling pathways altered by natural chemopreventive agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 555(1-2), 81-95. Available at: [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-NH-Boc)-OH. Retrieved from [Link]

Sources

AC-Phe(4-NH2)-OH as a Molecular Probe for Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Structural Biologist's Toolkit with AC-Phe(4-NH2)-OH

In the intricate world of structural biology, understanding the dynamic nature of proteins is paramount to deciphering their function. While canonical amino acids provide the fundamental blueprint for protein architecture, the selective introduction of non-canonical amino acids (ncAAs) offers a powerful strategy to install unique chemical functionalities, acting as precise molecular probes.[1] This guide details the application of N-acetyl-4-aminophenylalanine (this compound), a versatile ncAA, as a sensitive reporter for investigating protein structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

The strategic incorporation of this compound into a protein of interest provides a minimally perturbative yet highly informative probe.[2] The 4-amino group on the phenyl ring serves as a unique spectroscopic window, where its NMR chemical shifts are exquisitely sensitive to the local electrostatic and hydrophobic environment.[3] This sensitivity allows for the precise mapping of conformational changes, ligand binding interfaces, and allosteric communication pathways within a protein.[4][5] This document provides a comprehensive overview of the principles, detailed experimental protocols, and data interpretation guidelines for leveraging this compound as a molecular probe in structural biology research.

Principle of the Method: Site-Specific Incorporation and NMR Detection

The cornerstone of this technique is the site-specific incorporation of this compound into a target protein. This is achieved through the amber stop codon suppression methodology in an E. coli expression system.[5][6] This process requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA). This orthogonal pair functions independently of the host cell's translational machinery and is engineered to specifically recognize and incorporate this compound in response to an in-frame amber stop codon (UAG) within the gene of interest.[4][5]

Once the protein containing this compound is expressed and purified, it is subjected to NMR analysis. The unique chemical environment of the 4-amino group on the phenylalanine ring makes its associated protons and nitrogen sensitive probes. Changes in the protein's conformation, such as those induced by ligand binding or allosteric regulation, will alter the local environment of the incorporated this compound. This, in turn, leads to measurable changes in the chemical shifts of the probe's nuclei, a phenomenon known as Chemical Shift Perturbation (CSP).[5] By monitoring these CSPs, researchers can map the sites of interaction and elucidate the structural and dynamic consequences of molecular recognition events.[2]

Experimental Workflow and Protocols

The successful application of this compound as a molecular probe involves a multi-step workflow, from molecular biology to biophysical characterization.

AC-Phe(4-NH2)-OH_Workflow cluster_0 Molecular Biology cluster_1 Protein Expression & Purification cluster_2 NMR Spectroscopy Site-Directed_Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Co-transformation Co-transformation (Target Plasmid + Orthogonal Pair Plasmid) Site-Directed_Mutagenesis->Co-transformation Expression_in_E_coli Expression in E. coli (+ this compound) Co-transformation->Expression_in_E_coli Protein_Purification Protein Purification (e.g., Affinity Chromatography) Expression_in_E_coli->Protein_Purification NMR_Sample_Preparation NMR Sample Preparation Protein_Purification->NMR_Sample_Preparation NMR_Data_Acquisition NMR Data Acquisition (e.g., 1H-15N HSQC) NMR_Sample_Preparation->NMR_Data_Acquisition Data_Analysis Data Analysis (Chemical Shift Perturbation) NMR_Data_Acquisition->Data_Analysis

Figure 1: General experimental workflow for using this compound as a molecular probe.

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the general steps for expressing a protein containing this compound at a specific site using the amber suppression method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).[4]

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-aminophenylalanine (e.g., pEVOL-pAF).

  • This compound.

  • Luria-Bertani (LB) agar and broth.

  • Appropriate antibiotics for plasmid selection (e.g., ampicillin and chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol. Verify the mutation by DNA sequencing.

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid carrying your TAG-mutated gene and the plasmid encoding the orthogonal aaRS/tRNA pair. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB broth containing the selective antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB broth containing the same antibiotics with the overnight starter culture.

  • UAA Supplementation: Add this compound to the culture medium to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and L-arabinose (final concentration 0.02-0.2%) to induce the expression of the target protein and the orthogonal pair, respectively.

  • Protein Expression: Reduce the temperature to 18-25°C and continue to shake the culture overnight to improve protein folding and solubility.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification and NMR Sample Preparation

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.0, 50 mM NaCl).[7]

  • Deuterium oxide (D2O).

  • Centrifugal filter units for buffer exchange and concentration.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography: Purify the UAA-containing protein from the supernatant using an appropriate affinity chromatography method based on the affinity tag on your protein.

  • Buffer Exchange and Concentration: Exchange the purified protein into the desired NMR buffer and concentrate it using centrifugal filter units. The final protein concentration for NMR should typically be in the range of 0.1-1 mM.[7][8]

  • NMR Sample Preparation: Add 5-10% (v/v) D2O to the final protein sample for the NMR lock. Transfer the sample to a clean NMR tube.[7]

Application: Probing Protein-Ligand Interactions with Chemical Shift Perturbation

A primary application of this compound is the study of protein-ligand interactions. The chemical shifts of the 4-amino group are highly sensitive to changes in the local environment upon ligand binding.

CSP_Mapping cluster_0 Unbound State cluster_1 Ligand Titration cluster_2 Bound State cluster_3 Analysis Protein_Free Protein with This compound NMR_Spectrum_Free NMR Spectrum (Reference) Protein_Free->NMR_Spectrum_Free Add_Ligand Add Ligand Protein_Free->Add_Ligand CSP_Analysis Calculate Chemical Shift Perturbations NMR_Spectrum_Free->CSP_Analysis Protein_Bound Protein-Ligand Complex Add_Ligand->Protein_Bound NMR_Spectrum_Bound NMR Spectrum (Perturbed) Protein_Bound->NMR_Spectrum_Bound NMR_Spectrum_Bound->CSP_Analysis Map_to_Structure Map Perturbations onto Protein Structure CSP_Analysis->Map_to_Structure

Figure 2: Workflow for Chemical Shift Perturbation (CSP) mapping of ligand binding sites.

Protocol 3: NMR Titration and Data Analysis

Procedure:

  • Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein containing this compound in its unbound state.

  • Ligand Titration: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand stock to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1).

  • Acquire Spectra: Acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Processing and Analysis: Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

  • Chemical Shift Perturbation Calculation: Calculate the weighted-average chemical shift difference (Δδ) for each perturbed residue using the following equation: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2 for 15N).

  • Binding Site Mapping: Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to identify the ligand-binding site.

Data Presentation and Interpretation

The results of NMR titration experiments can be summarized in a table and visualized by plotting the chemical shift perturbations against the protein sequence.

Table 1: Representative Chemical Shift Perturbation Data

Residue NumberAmino AcidΔδ (ppm) - Unbound vs. Saturated
54AC-Phe(4-NH2)0.35
55Gly0.28
56Ser0.15
89Val0.25
91AC-Phe(4-NH2)0.42
112Leu0.05
115Ala0.08

Note: This is example data. Actual values will vary depending on the protein-ligand system.

Residues exhibiting significant CSPs are likely to be at or near the binding interface. The magnitude of the perturbation can provide qualitative information about the proximity to the binding site and the extent of the conformational change.

Causality Behind Experimental Choices

  • Choice of this compound: The 4-amino group provides a unique set of NMR-active nuclei (1H and 15N) in a region of the spectrum that is often less crowded, facilitating unambiguous signal assignment and tracking. Its aromatic nature allows it to be a relatively conservative substitution for endogenous aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, minimizing structural perturbation.[2]

  • Amber Suppression: This method allows for the precise, site-specific incorporation of the ncAA, which is crucial for targeted studies. This avoids the global labeling of all instances of a particular amino acid, which would complicate spectral analysis.[5]

  • 1H-15N HSQC: This 2D NMR experiment is highly sensitive and provides a unique peak for each backbone amide and certain side chains, including the amino group of this compound. This allows for the monitoring of chemical shift changes at a per-residue level.[5]

Conclusion and Future Perspectives

This compound is a powerful and versatile molecular probe for structural biology. Its site-specific incorporation into proteins enables the use of NMR spectroscopy to study protein structure, dynamics, and interactions with high precision and minimal perturbation. The protocols and principles outlined in this guide provide a framework for researchers to employ this valuable tool in their own investigations. Future applications may include its use in more complex cellular environments and in combination with other biophysical techniques to gain a more comprehensive understanding of protein function.

References

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. [URL: https://www.chem.ucla.edu/sites/default/files/users/hubbell/K1T1_labeling_protocol.pdf]
  • Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen. [URL: https://www.profacgen.com/incorporation-of-unnatural-amino-acids-into-proteins-with-ecoli-expression-systems.htm]
  • A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570275/]
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108253/]
  • NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids - Chinese Journal of Magnetic Resonance. [URL: http://magres.apm.ac.cn/EN/10.11938/cjmr20212931]
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410204/]
  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. [URL: https://www.mdpi.com/2073-4468/10/1/9]
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem. [URL: https://www.benchchem.
  • Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - eScholarship. [URL: https://escholarship.org/uc/item/4vj5c4fx]
  • Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes - ResearchGate. [URL: https://www.researchgate.
  • Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17404593/]
  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system - PUREfrex. [URL: https://en.purefrex.
  • NMR sample preparation guidelines - Novoprolabs. [URL: https://novoprolabs.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient-Incorporation-of-Unnatural-Amino-Acids-Gao-Bu/e7454868f00030a2418e227038e9c614b0357608]
  • Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181057/]
  • An introduction to NMR-based approaches for measuring protein dynamics - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4821634/]
  • Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37797686/]
  • A Comparative Guide to Validating 4-Fluorophenylalanine Incorporation: 19F NMR vs. Alternative Methods - Benchchem. [URL: https://www.benchchem.
  • Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8817929/]
  • Using NMR to study fast dynamics in proteins: methods and applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3717281/]
  • Chemically modified amino acids as site-specific NMR probes in proteins - University of Auckland. [URL: https://researchspace.auckland.ac.nz/handle/2292/59039]
  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments. [URL: https://experiments.springernature.com/article/10.1007/978-1-4939-2329-1_13]
  • NMR-Based Methods for Protein Analysis | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c04409]
  • Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression - bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/282525v1.full]
  • Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4113067/]
  • Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22909326/]
  • Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9622080/]
  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... - ResearchGate. [URL: https://www.researchgate.net/figure/4-fluorophenylalanine-replaces-phenylalanine-but-not-tyrosine-a-1D-19-F-NMR-spectrum-of_fig1_332747120]
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. [URL: https://pharmacy.nmims.edu/docs/JPharSci-4(1)-2020-p22-34.pdf]
  • Nuclear Magnetic Resonance (a) 1 H Chemical shift (d, ppm) of aryl... - ResearchGate. [URL: https://www.researchgate.net/figure/Nuclear-Magnetic-Resonance-a-1-H-Chemical-shift-d-ppm-of-aryl-protons-Ha-Hb-and_fig4_281283627]
  • Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220914/]
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/192257/1/Main_text.pdf]
  • Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study - International Union of Crystallography. [URL: https://journals.iucr.org/d/issues/2014/11/00/dz5466/index.html]

Sources

Application Notes and Protocols for the Coupling of N-acetyl-4-aminophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the successful coupling of N-acetyl-4-aminophenylalanine (Ac-Phe(4-NH₂)-OH) in peptide synthesis. We delve into the critical considerations for this unique amino acid derivative, emphasizing the necessity of side-chain protection to ensure chemoselectivity and prevent undesirable side reactions. Detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) are presented, featuring a comparative analysis of leading coupling reagents. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of peptides incorporating non-canonical amino acids.

Introduction: The Significance of 4-Aminophenylalanine

4-Aminophenylalanine (Phe(4-NH₂)) is a non-canonical amino acid of significant interest in medicinal chemistry and protein engineering.[1] Its incorporation into peptide sequences offers a versatile chemical handle—the aromatic primary amine—for subsequent modifications, such as antibody conjugation, bioconjugation, or the introduction of specific labels.[1] The N-terminally acetylated form, Ac-Phe(4-NH₂)-OH, is a common building block used to initiate peptide synthesis or to cap the N-terminus of a synthetic peptide, enhancing its stability.[2]

However, the presence of two distinct primary amino groups (the α-amino group and the side-chain 4-amino group) presents a significant challenge during peptide bond formation. Direct coupling of an unprotected Ac-Phe(4-NH₂)-OH risks yielding a mixture of products, including branched peptides and undesired polymers, due to the non-selective reaction of the activated carboxyl group with both amines. Therefore, a robust and orthogonal protection strategy is not merely recommended; it is imperative for a successful synthesis.[3][4]

The Imperative of Side-Chain Protection

The nucleophilicity of the aromatic 4-amino group, while generally lower than the aliphatic α-amino group, is sufficient to compete in coupling reactions, leading to deleterious side products. To ensure that the peptide bond forms exclusively at the intended α-amino group of the growing peptide chain, the side-chain amine of the incoming phenylalanine derivative must be masked with a suitable protecting group.[1][3][5]

The choice of protecting group is dictated by the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.

  • For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): The side-chain amine is typically protected with a group that is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under the final acidic cleavage conditions (e.g., trifluoroacetic acid). The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose.[5][6] The commercially available building block for this strategy is Fmoc-Phe(4-NH-Boc)-OH .

  • For Boc-based SPPS: An orthogonal protecting group stable to the acidic conditions of Boc removal (e.g., TFA) is required. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is often employed in this "reverse" protection scheme.[7]

This guide will focus on the more prevalent Fmoc-based strategy. Consequently, for coupling a residue that will ultimately be Ac-Phe(4-NH₂)-OH, the practical approach involves first coupling Fmoc-Phe(4-NH-Boc)-OH , followed by subsequent deprotection and acetylation steps.

Mechanism of Amide Bond Formation: The Role of Coupling Reagents

Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[8] This condensation reaction is not spontaneous and requires the use of "coupling reagents" to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.[8][9]

The general activation process can be visualized as follows:

G cluster_1 Coupling Step AA_COOH Amino Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-ester) AA_COOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) PeptideBond New Peptide Bond ActivatedEster->PeptideBond + Peptide-NH2 Peptide_NH2 N-terminal Amine (Peptide-NH2)

Figure 1: Generalized workflow for peptide bond formation. The coupling reagent transforms the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the free amine of the growing peptide chain.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent significantly impacts reaction kinetics, efficiency, and the potential for side reactions, most notably racemization.[10] Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern that can be mitigated by the use of additives like 1-hydroxybenzotriazole (HOBt) or its superior, safer analogue, Oxyma Pure®.[8][11] Modern uronium/aminium and phosphonium salt reagents often incorporate these moieties within their structure.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, fast kinetics, low racemization.[2][11] Excellent for sterically hindered couplings.[12]Can cause guanidinylation of the N-terminal amine if used in excess.[2][13] Requires pre-activation.
HBTU Uronium/AminiumCost-effective, reliable, and efficient for standard couplings.[2][11]Less reactive than HATU. Can also cause guanidinylation.[2][13]
DIC/Oxyma Carbodiimide + AdditiveMinimizes racemization.[8] DIC's urea byproduct is soluble in common solvents, simplifying purification.Slower reaction times compared to onium salts.
PyBOP PhosphoniumAvoids the guanidinylation side reaction.[8] Good for difficult couplings.Byproducts can be challenging to remove. Generally less reactive than HATU.[12]

Recommendation: For the coupling of a valuable, modified amino acid like Fmoc-Phe(4-NH-Boc)-OH, HATU is often the preferred reagent due to its high efficiency and speed, which minimizes contact time and potential side reactions. The combination of DIC/Oxyma is a robust and safer alternative, particularly effective at suppressing racemization.

Experimental Protocols: Solid-Phase Synthesis

The following protocols outline the incorporation of an Ac-Phe(4-NH₂) residue at the N-terminus of a peptide synthesized on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.

The overall workflow is:

  • Couple the final amino acid of the main sequence.

  • Remove the N-terminal Fmoc group.

  • Couple Fmoc-Phe(4-NH-Boc)-OH .

  • Remove the N-terminal Fmoc group from the newly added phenylalanine derivative.

  • Acetylate the newly exposed α-amino group.

  • Cleave the peptide from the resin and remove all side-chain protecting groups (including the Boc from the 4-amino group).

Figure 2: SPPS workflow for N-terminal installation of Ac-Phe(4-NH₂)-OH.

Protocol 4.1: Coupling using HATU

This protocol is recommended for its high efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Phe(4-NH-Boc)-OH (3 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after washing). Swell the resin in DMF for 20-30 minutes.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Phe(4-NH-Boc)-OH and HATU in a minimal volume of DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation is crucial for uronium reagents like HATU. It allows for the formation of the highly reactive OAt-active ester before the introduction of the resin-bound amine, preventing the guanidinylation side reaction.[13]

  • Coupling: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 4.2: Coupling using DIC/Oxyma Pure®

This protocol is an excellent alternative, known for its low racemization risk.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Phe(4-NH-Boc)-OH (3 eq.)

  • Oxyma Pure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: As described in Protocol 4.1.

  • Solution Preparation: In a separate vessel, dissolve Fmoc-Phe(4-NH-Boc)-OH and Oxyma Pure® in DMF.

  • Coupling: Drain the DMF from the swollen resin. Add the amino acid/Oxyma solution to the resin, followed immediately by the addition of DIC. Causality: Unlike HATU, this is a one-pot, in-situ activation. DIC activates the carboxylic acid, which is then trapped by Oxyma to form the active ester, minimizing racemization pathways.[8]

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: As described in Protocol 4.1.

  • Washing: As described in Protocol 4.1.

Protocol 4.3: N-terminal Acetylation and Final Cleavage
  • Fmoc Deprotection: After successful coupling of Fmoc-Phe(4-NH-Boc)-OH, remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly.

  • Acetylation (Capping): Prepare a capping solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Add this solution to the resin and agitate for 30 minutes. This will acetylate the α-amino group of the phenylalanine derivative.

  • Final Wash: Wash the resin extensively with DMF, DCM, and finally Methanol. Dry the resin under vacuum.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. This single step will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group from the 4-amino moiety.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting product can then be purified by reverse-phase HPLC.

Troubleshooting and Best Practices

  • Incomplete Coupling: If the Kaiser test remains positive, consider double coupling (repeating the coupling step with fresh reagents) or increasing the reaction temperature (e.g., to 40°C), especially for difficult sequences.

  • Aggregation: For hydrophobic sequences prone to aggregation, consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts.[13]

  • Guanidinylation: Always pre-activate uronium/aminium reagents like HATU and HBTU before adding them to the resin to avoid this chain-terminating side reaction.[13]

  • Racemization: While modern reagents are highly effective, racemization risk increases with prolonged activation times and stronger bases. Use the weakest base necessary (e.g., DIPEA or Collidine) and ensure efficient coupling to minimize reaction times.[8]

Conclusion

The successful incorporation of Ac-Phe(4-NH₂)-OH into synthetic peptides is readily achievable through a well-defined synthetic strategy. The cornerstone of this strategy is the mandatory protection of the side-chain amino group, for which the Boc group serves as an effective and orthogonal partner in Fmoc-based SPPS. By selecting high-efficiency coupling reagents such as HATU or DIC/Oxyma and adhering to optimized protocols, researchers can confidently synthesize complex peptides containing this valuable non-canonical amino acid, opening avenues for advanced drug design and bioconjugation applications.

References

  • Schorlemmer, A., et al. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-30. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • Chem-Impex. Ac-Phe(4-NH2)-OH. Chem-Impex International. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Available at: [Link]

  • Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

  • Peptide Synthesis. (n.d.). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. peptidessynthesis.com. Available at: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. organic-chemistry.org. Available at: [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature. Available at: [Link]

  • Aapptec Peptides. Fmoc-Phe(4-NH-Boc)-OH. Aapptec. Available at: [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]

  • Chem-Impex. Boc-4-(Fmoc-amino)-L-phenylalanine. Chem-Impex International. Available at: [Link]

  • Kłosiński, A., & Chimiak, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(12), 3785-3815. Available at: [Link]

  • Antibody Modification of p-Aminophenylalanine-Containing Proteins. (2018). Methods in Molecular Biology. Available at: [Link]

  • Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Incorporating AC-Phe(4-NH2)-OH into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful incorporation of N-acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH) into peptide sequences. This non-canonical amino acid presents unique opportunities for designing novel peptides with enhanced biological activity and stability.[1] However, its distinct chemical properties, particularly the reactive 4-amino group on the phenyl ring, introduce specific challenges during solid-phase peptide synthesis (SPPS). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when working with this compound, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Problem 1: Low Coupling Efficiency of this compound

Symptoms:

  • Incomplete coupling reaction as indicated by a positive Kaiser test.

  • Presence of deletion sequences (peptide lacking this compound) in the final crude product upon analysis by HPLC-MS.

Root Cause Analysis:

The primary challenge lies in the reactivity of the 4-amino group on the phenyl ring. While the N-terminal acetyl group protects the alpha-amino group, the side-chain amino group can interfere with the coupling reaction. This interference can manifest in several ways:

  • Side Reactions with Coupling Reagents: The 4-amino group can react with coupling reagents, particularly uronium-based reagents like HBTU or HATU, leading to guanidinylation of the side chain.[2] This side reaction consumes the coupling reagent and can cap the growing peptide chain.

  • Reduced Nucleophilicity of the N-terminal Amine: In subsequent coupling steps (i.e., coupling the next amino acid to the this compound residue), the electron-donating nature of the 4-amino group can increase the basicity of the resin-bound peptide's N-terminus, potentially leading to aggregation and reduced accessibility for the incoming activated amino acid.

Troubleshooting Protocol:

  • Protect the 4-Amino Group: The most robust solution is to use a protected version of 4-aminophenylalanine. The choice of protecting group is critical and depends on your overall synthesis strategy (Fmoc or Boc).

    • Fmoc/tBu Strategy: Use Fmoc-L-Phe(4-NH-Boc)-OH.[3] The Boc group is stable to the piperidine used for Fmoc deprotection but is readily cleaved during the final TFA cleavage step.

    • Boc/Bzl Strategy: Use Boc-L-Phe(4-NH-Fmoc)-OH.[4] The Fmoc group can be selectively removed with piperidine if side-chain modification is desired, while the Boc group is removed with moderate acid.[5]

  • Optimize Coupling Reagent and Conditions: If using unprotected this compound is unavoidable, careful selection of the coupling reagent is paramount.

    • Switch to Phosphonium-Based Reagents: Reagents like PyBOP or PyAOP are generally less prone to causing guanidinylation side products compared to their uronium counterparts.[6]

    • Use Carbodiimides with an Additive: A combination of DIC (N,N'-diisopropylcarbodiimide) and an additive like OxymaPure® or HOBt can be effective.[7] These additives suppress racemization and can improve coupling efficiency.

    • Increase Equivalents and Reaction Time: Double the equivalents of both the amino acid and the coupling reagent. Extend the coupling time and monitor the reaction progress carefully using the Kaiser test.

Workflow for Selecting a Coupling Strategy:

Caption: Decision workflow for coupling this compound.

Problem 2: Unwanted Side Reactions and Impurity Formation

Symptoms:

  • Multiple peaks close to the main product peak in the crude HPLC chromatogram.

  • Mass spectrometry data showing unexpected masses corresponding to modifications of the peptide.

Root Cause Analysis:

The nucleophilic nature of the 4-amino group makes it susceptible to various side reactions throughout the SPPS process, not just during coupling.

  • Acylation during Capping: If a capping step (e.g., with acetic anhydride) is used to terminate unreacted chains, the 4-amino group can also be acetylated.[8]

  • Modification during Deprotection/Cleavage: The strong acids used for final cleavage from the resin (e.g., TFA) can lead to side reactions. Scavengers are crucial to prevent modification of sensitive residues, but the 4-amino group itself can sometimes react.

  • Oxidation: The aniline-like nature of the 4-aminophenylalanine side chain makes it susceptible to oxidation, which can occur during synthesis, cleavage, or storage, leading to colored impurities.

Troubleshooting Protocol:

  • Side-Chain Protection: As mentioned previously, protecting the 4-amino group is the most effective way to prevent these side reactions.[9][10]

  • Strategic Capping: If capping is necessary and the side chain is unprotected, consider using a less reactive capping agent or omitting the capping step for the cycle immediately following the incorporation of this compound.

  • Optimized Cleavage Cocktail:

    • Ensure a robust scavenger cocktail is used during TFA cleavage. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • For peptides particularly prone to oxidation, consider adding 1-2% ethanedithiol (EDT) to the cleavage cocktail.

    • Perform cleavage under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light to minimize oxidation.

  • Post-Cleavage Handling:

    • Immediately precipitate the cleaved peptide in cold diethyl ether to minimize contact time with the highly reactive cleavage mixture.

    • Purify the peptide as soon as possible after cleavage and lyophilization.

    • Store the purified, lyophilized peptide at -20°C or lower, under an inert atmosphere, and protected from light.

Problem 3: Difficult Purification by RP-HPLC

Symptoms:

  • Poor peak shape (broadening or tailing) during RP-HPLC purification.

  • Co-elution of the target peptide with closely related impurities.

Root Cause Analysis:

The properties of this compound can influence the chromatographic behavior of the entire peptide.

  • Increased Polarity: The free amino group on the side chain increases the overall polarity of the peptide, which can lead to earlier elution times and potentially poorer separation from other polar impurities.

  • Secondary Interactions: The amino group can engage in secondary ionic interactions with residual silanols on the silica-based stationary phase, causing peak tailing.[11]

  • Aggregation: Peptides containing aromatic residues can sometimes aggregate, leading to broad peaks and poor resolution.[12]

Troubleshooting Protocol:

  • Optimize Mobile Phase Composition:

    • pH Modification: The standard mobile phase additive for peptide RP-HPLC is 0.1% TFA (pH ~2).[13] This protonates the 4-amino group, which is generally good for peak shape. However, if issues persist, you can try alternative ion-pairing agents or different pH conditions. For instance, using a formic acid-based mobile phase might alter selectivity.[11] Some peptides may show better solubility and chromatography at high pH, though this requires a pH-stable column.[14]

    • Organic Modifier: While acetonitrile is the most common organic modifier, switching to or adding a small percentage of isopropanol or methanol can alter the selectivity and improve the separation of difficult impurities.

  • Select an Appropriate Stationary Phase:

    • Column Chemistry: Most peptide separations are performed on C18 columns.[13] If you encounter issues, consider trying a different phase, such as C8 or Phenyl, which will offer different hydrophobic selectivity.[15]

    • Pore Size: Ensure the pore size of your stationary phase is appropriate for your peptide size (typically 120 Å for smaller peptides and 300 Å for larger ones).[15]

  • Adjust Gradient Conditions:

    • Shallow Gradient: Employ a shallower gradient around the elution point of your target peptide.[16] This increases the separation window between your product and closely eluting impurities. A good starting point is a 1% change in the organic phase per minute.[16]

Data Summary: RP-HPLC Troubleshooting Parameters

ParameterStandard ConditionAlternative/Troubleshooting ActionRationale
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterAlter selectivity, improve MS compatibility.[11]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Methanol/IsopropanolChange hydrophobic selectivity.
Gradient 5-95% B over 30 min1%/min slope around target elutionIncrease resolution of closely eluting peaks.[16]
Stationary Phase C18, 120 ÅC8, Phenyl, or 300 ÅAlter retention mechanism and accommodate larger peptides.[15]

II. Frequently Asked Questions (FAQs)

Q1: Is it mandatory to protect the 4-amino group of Phe(4-NH2) during SPPS?

A: While not strictly mandatory in all cases, it is highly recommended. Protecting the side-chain amino group, for example with a Boc group in an Fmoc-based strategy, is the most effective way to prevent a host of potential side reactions, including guanidinylation by coupling reagents, unwanted acylation, and other modifications.[9][10] This leads to a cleaner crude product, higher overall yield, and simpler purification.

Q2: Which protecting group strategy is best for the 4-amino group?

A: The best strategy is orthogonal to your main N-terminal protection scheme.[5]

  • For Fmoc-SPPS: Use a Boc protecting group on the side chain (Fmoc-Phe(4-NH-Boc)-OH). The Boc group is stable to the basic conditions (piperidine) used to remove the Fmoc group but is cleaved by the strong acid (TFA) used in the final step.[10]

  • For Boc-SPPS: An Fmoc protecting group on the side chain (Boc-Phe(4-NH-Fmoc)-OH) can be used. This provides an orthogonal handle for selective deprotection of the side chain if further modification at that site is desired.[4]

Q3: What are the best coupling reagents for incorporating an unprotected this compound?

A: If you must use the unprotected form, phosphonium-based reagents like PyBOP are preferable to uronium-based reagents (HBTU, HATU) because they avoid the risk of guanidinylation of the side-chain amino group.[6] Alternatively, carbodiimides like DIC in combination with an additive such as HOBt or OxymaPure® are a good choice.[7][17]

Q4: How can I confirm the successful incorporation and integrity of the this compound residue in my final peptide?

A: A combination of analytical techniques is required for full confirmation.

  • UPLC-MS: This is the primary tool. It will confirm the purity of your peptide and, more importantly, the mass of the final product.[18] The observed mass should match the theoretical mass calculated for the sequence containing this compound.

  • Tandem MS (MS/MS): Fragmentation of the parent ion in the mass spectrometer will provide sequence information. By analyzing the b- and y-ion series, you can confirm that the mass corresponding to this compound is present at the correct position in the peptide chain.

  • Amino Acid Analysis (AAA): After acid hydrolysis of the peptide, AAA can quantify the amino acid composition. While it may not distinguish 4-aminophenylalanine from phenylalanine directly without specific standards, it confirms the ratios of other amino acids.[18]

  • UV Spectroscopy: The phenyl ring of the residue gives a characteristic UV absorbance.[19] While not conclusive on its own, a change in the expected UV profile of the peptide could indicate a modification of the aromatic side chain.

Workflow for Peptide Characterization:

Characterization Crude Crude Peptide UPLC_MS UPLC-MS Analysis Crude->UPLC_MS Purity_Mass Assess Purity & Confirm Correct Molecular Weight UPLC_MS->Purity_Mass MSMS Tandem MS (MS/MS) Purity_Mass->MSMS If Mass is Correct Sequence Confirm Amino Acid Sequence & Position of Residue MSMS->Sequence AAA Amino Acid Analysis (AAA) Sequence->AAA Composition Confirm Amino Acid Ratios AAA->Composition Purification RP-HPLC Purification Composition->Purification Final Pure, Characterized Peptide Purification->Final

Caption: A typical workflow for the analytical characterization of the final peptide.

III. References

  • Boc-D-Phe(4-NH2)-OH | Flexbio System. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. [Link]

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. [Link]

  • Boc-Phe(4-NH2)-OH [55533-24-9] - Aapptec Peptides. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine | Request PDF - ResearchGate. [Link]

  • Strategic peptide purification. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. [Link]

  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. [Link]

  • Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. [Link]

  • 4 Synthesis of Peptides. [Link]

  • Fmoc-Phe(4-NH2)-OH [95753-56-3] - Aapptec Peptides. [Link]

  • Fmoc-Phe(4-NH-Boc)-OH [174132-31-1] - Aapptec Peptides. [Link]

  • Chemistry of peptide synthesis. [Link]

Sources

optimizing coupling efficiency of AC-Phe(4-NH2)-OH

Using FA instead of TFA is preferred for better MS signal, although it may slightly compromise chromatographic resolution on some columns. [15]

References

  • Chait, B. T., & Kent, S. B. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. [Link]

  • Nojima, T., & Kondo, K. (2022). Ynamide Coupling Reagents: Origin and Advances. Molecules, 27(19), 6598. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1672-1687. [Link]

  • Schwyzer, R., & Rittel, W. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-123. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 37(1), 29-41. [Link]

  • Wuts, P. G. M. (2014). 2.4 Photocleavable Protecting Groups. Greene's Protective Groups in Organic Synthesis. [Link]

  • Metwally, S. A. M. (2016). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Vasanth, B., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Vasanth, B. (2018). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. [Link]

  • Vasanth, B., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 69(1), 18.1.1-18.1.25. [Link]

  • Juhász, M., & Beke, M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6599. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • Gentile, F., & Moni, L. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 24(1), e202200429. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Säll, F., et al. (2012). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 55(17), 7780-7790. [Link]

Technical Support Center: Preventing Racemization of Ac-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the synthesis of N-acetylated amino acids, specifically focusing on N-α-Acetyl-4-amino-L-phenylalanine (Ac-Phe(4-NH2)-OH).

This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you diagnose and prevent racemization, ensuring the enantiomeric purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding racemization in the synthesis of this compound.

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process that converts an enantiomerically pure substance (like the L-amino acid) into a mixture of equal parts L- and D-isomers. In pharmaceutical development, the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the D-isomer can lead to a significant loss of therapeutic efficacy, altered pharmacology, or even undesired side effects. Therefore, maintaining the stereochemical integrity of this compound is paramount.

Q2: What is the primary chemical mechanism causing racemization during peptide synthesis?

A2: The most prevalent mechanism for racemization of N-acylamino acids during coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] When the carboxyl group of this compound is activated for coupling, the carbonyl oxygen of the N-acetyl group can perform an intramolecular attack on the activated carboxyl group. This cyclization forms the planar, achiral oxazolone ring. The proton at the Cα position becomes highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction of this intermediate with an amine nucleophile will produce a mixture of L- and D-peptide products.

Q3: Are N-acetylated amino acids like this compound more susceptible to racemization than standard Fmoc- or Boc-protected amino acids?

A3: Yes. The N-acetyl group, being an acyl-type protection, significantly increases the risk of racemization compared to urethane-type protecting groups like Fmoc and Boc.[4][5] The electronic nature of the acyl group promotes the formation of the oxazolone intermediate, which is the primary pathway for racemization.[6][7][8] Urethane-based protecting groups are specifically designed to suppress this pathway, making them the standard choice for stepwise peptide synthesis to avoid racemization.[5]

Q4: Can my choice of coupling reagent directly impact the level of racemization?

A4: Absolutely. The choice of coupling reagent is one of the most critical factors. Highly reactive reagents, especially carbodiimides like DCC or DIC used without racemization-suppressing additives, can rapidly form highly reactive intermediates (O-acylisourea) that are prone to collapsing into the oxazolone.[1][9] Modern uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) reagents are generally preferred as they are often formulated to minimize racemization, especially when used correctly.[10][11]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving racemization issues at critical stages of the synthesis.

Issue 1: Racemization during Carboxyl Group Activation & Coupling

This is the most common stage where loss of stereochemical purity occurs.

Symptoms:

  • Chiral HPLC analysis of the final peptide shows a significant peak for the D-diastereomer.

  • NMR analysis shows signal doubling for the resulting peptide product.

  • The biological activity of the synthesized peptide is lower than expected.

Root Cause Analysis & Solutions:

The primary cause is the formation and subsequent enolization of the oxazolone intermediate.[1][6] The rate of this process is influenced by the coupling reagent, additives, base, solvent, and temperature.

Visualizing the Problem: The Racemization Pathway

The diagram below illustrates the critical oxazolone-mediated racemization mechanism for an N-acetylated amino acid.

RacemizationMechanism cluster_L_AminoAcid L-Configuration cluster_Activation Activation cluster_Cyclization Intramolecular Cyclization cluster_Racemization Base-Mediated Racemization cluster_Coupling Nucleophilic Attack (Coupling) L_AA This compound (L) Activated_Intermediate Highly Reactive Intermediate (e.g., O-Acylisourea) L_AA->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone Fast L_Peptide L-Peptide Product Activated_Intermediate->L_Peptide + Amine Nucleophile + Additive (e.g., HOBt) (Direct Path, Suppresses Oxazolone) Enolate Achiral Enolate Oxazolone->Enolate + Base (Proton Abstraction) Oxazolone->L_Peptide + Amine Nucleophile (Desired Path) Enolate->Oxazolone Reprotonation D_Peptide D-Peptide Product (Racemized) Enolate->D_Peptide + Amine Nucleophile

Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.

Solution A: Optimize Your Coupling Reagent and Additives

Your first line of defense is to use a coupling strategy that minimizes the lifetime of highly reactive intermediates and suppresses oxazolone formation.

  • Recommendation 1: Avoid Carbodiimides Alone. Never use a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) without a racemization-suppressing additive.[12] The O-acylisourea intermediate they form is highly prone to cyclization.[1][9]

  • Recommendation 2: Employ Benzotriazole Additives. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical.[13][14] These additives react with the initial activated intermediate to form an active ester (OBt or OAt ester). This new intermediate is more stable, less prone to forming the oxazolone, and still sufficiently reactive for coupling, thereby preserving stereochemistry.[14][15][16] OxymaPure® is a modern, non-explosive alternative that also shows excellent racemization suppression.[12]

  • Recommendation 3: Consider Copper(II) Additives. For particularly challenging couplings, the addition of copper(II) chloride (CuCl₂) in combination with HOBt has been shown to be extremely effective at suppressing racemization, even in cases where HOBt alone is insufficient.[15][17][18]

Solution B: Judicious Choice of Base

The base used in the coupling reaction plays a crucial role in proton abstraction from the oxazolone.

  • Recommendation 1: Use a Sterically Hindered, Weaker Base. Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization.[14] Opt for a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[12][14] For cases with a very high risk of racemization, the even more hindered base 2,4,6-collidine (TMP) can be beneficial.[14]

  • Recommendation 2: Use Stoichiometric Amounts. Use the minimum amount of base necessary for the reaction, typically 1 to 2 equivalents. Excess base will increase the rate of racemization.

Solution C: Control Reaction Conditions

  • Recommendation 1: Maintain Low Temperatures. Perform the activation and coupling steps at low temperatures. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Elevated temperatures significantly increase the rate of both oxazolone formation and enolization.[4]

  • Recommendation 2: Minimize Pre-activation Time. The longer the activated this compound exists before the amine component is added, the greater the opportunity for racemization. Add the amine nucleophile as soon as possible after the coupling reagent and additives have been introduced.

Troubleshooting Workflow: A Decision Tree

Use this workflow to systematically diagnose and resolve racemization.

TroubleshootingWorkflow Start Racemization Detected in This compound Coupling CheckReagent Are you using a carbodiimide (DCC, DIC) alone? Start->CheckReagent AddAdditive Action: Add HOBt, HOAt, or OxymaPure (1.1 eq). CheckReagent->AddAdditive Yes CheckBase What base are you using? CheckReagent->CheckBase No Reanalyze Re-run experiment and analyze enantiomeric purity. AddAdditive->Reanalyze SwitchBase Action: Switch to a weaker, hindered base like DIPEA or NMM. CheckBase->SwitchBase TEA or other strong base CheckTemp Is the reaction run at or above room temp? CheckBase->CheckTemp DIPEA, NMM, or similar SwitchBase->Reanalyze LowerTemp Action: Run activation at 0°C and couple at 0°C to RT. CheckTemp->LowerTemp Yes AdvancedMethods Consider advanced methods: - Add CuCl2 (0.1-1 eq) - Use low-racemization reagent (e.g., DEPBT for His) CheckTemp->AdvancedMethods No LowerTemp->Reanalyze AdvancedMethods->Reanalyze

Caption: Decision tree for troubleshooting racemization.

Part 3: Experimental Protocols & Data

Protocol 1: General Low-Racemization Coupling of this compound

This protocol is a robust starting point for minimizing racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir for 10-15 minutes at 0 °C.

  • Coupling: Add the amine component (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Workup: Process the reaction mixture via standard aqueous workup and purification procedures.

  • Analysis: Analyze the enantiomeric purity of the product using chiral HPLC (see Protocol 2).

Table 1: Comparison of Common Coupling Conditions

This table summarizes the relative risk of racemization associated with different coupling strategies.

Coupling ReagentAdditiveBaseRelative Racemization RiskComments
DICNoneDIPEAVery High O-acylisourea intermediate is highly prone to racemization. Not recommended.[1][9]
DICHOBtDIPEALow HOBt intercepts the reactive intermediate, forming a more stable active ester.[10][16]
DICHOAtDIPEAVery Low HOAt is generally more effective than HOBt at suppressing racemization.[12][14]
HATUN/ADIPEALow A modern uronium salt reagent designed for efficient coupling with low racemization.[11]
DICHOBt + CuCl₂NMMExtremely Low The combination of HOBt and CuCl₂ provides powerful racemization suppression.[15][17][18]
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Verifying the success of your protocol requires a reliable analytical method.

  • Sample Preparation: Prepare a stock solution of your purified peptide product at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral stationary phase (CSP) column. Teicoplanin-based columns are often effective for underivatized amino acid derivatives.[19][20]

  • Method Development (Example):

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm

    • Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid) or base. The optimal ratio must be determined empirically. A typical starting point could be 80:20 (v/v) Methanol:Water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or 254 nm.

  • Validation: Inject a sample of the racemic (D,L) standard if available to confirm the separation of the two enantiomers and determine their retention times.

  • Quantification: Integrate the peak areas for the L- and D-isomers in your sample chromatogram. The percentage of the undesired D-isomer can be calculated as: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Adil, M., & Amin, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 5789. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-314. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Peptides. Retrieved from [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Wang, P., et al. (2020). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition, 59(23), 8933-8937. Retrieved from [Link]

  • Kemp, D. S. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme. (General knowledge, specific deep link unavailable)
  • Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research, 7(2), 167-169. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Chemical Society of Japan, 62(7), 2161-2166. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved from [Link]

  • Chen, F. M. F., & Benoiton, N. L. (1988). Racemization of acylamino acids and the carboxy-terminal residue of peptides. International Journal of Peptide and Protein Research, 31(4), 396-398. (Sci-Hub link, direct institutional access may be required)
  • Adil, M., & Amin, M. (2023). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Hroboňová, K., Moravčík, J., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81, 1077–1084. Retrieved from [Link]

  • Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316340121. Retrieved from [Link]

  • Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. Tetrahedron, 23(5), 2031-2050. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, 1619-1624. Retrieved from [Link]

  • Waters. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Chirality, 32(11), 1367-1376. Retrieved from [Link]

  • Hroboňová, K., Moravčík, J., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Request PDF - ResearchGate. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 14(1), 190-193. Retrieved from [Link]

  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918-2922. Retrieved from [Link]

  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]

  • de Gruijter, C. S., et al. (2021). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: AC-Phe(4-NH2)-OH Aggregation Issues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing N-acetyl-L-phenylalanine(4-amino), or AC-Phe(4-NH2)-OH. This amino acid derivative, while valuable for introducing a functionalizable aniline moiety, presents significant challenges related to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these complexities and achieve higher synthesis success rates.

Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS, and why is this compound particularly problematic?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which fold the peptide chains into stable secondary structures, most commonly β-sheets.[1] Once aggregated, the N-terminus of the growing chain can become sterically inaccessible, buried within the aggregated structure. This leads to a cascade of synthesis problems, including failed or incomplete coupling and deprotection reactions.[2][3]

This compound is especially problematic for two key reasons:

  • Aromatic Stacking: The phenylalanine ring can participate in π-π stacking interactions with other aromatic residues, promoting close association between peptide chains.

  • Hydrogen Bonding: The free 4-amino (-NH2) group on the phenyl ring provides an additional site for strong hydrogen bonding, acting as a "scaffold" that reinforces the intermolecular network causing the aggregation. This is in addition to the standard backbone amide hydrogen bonds that drive β-sheet formation.

Q2: How can I detect on-resin aggregation during my synthesis?

A2: Detecting aggregation early is critical to salvaging a synthesis. There are several physical and analytical indicators:

  • Visual Cues: The most common sign is the failure of the peptide-resin to swell properly in the synthesis solvent; in severe cases, the resin bed will visibly shrink or clump together.[2][3]

  • Chemical Test Failures: Standard qualitative tests for free amines, such as the Kaiser test (for primary amines) or TNBS test, may give false negative results (i.e., indicating complete coupling when it is not).[3] This occurs because the aggregated chains block the test reagents from reaching unreacted N-termini. A faint or inconclusive positive result after a coupling step is a strong indicator of a problem.

  • Slow or Incomplete Reactions: Deprotection or coupling reactions may require significantly longer times than usual. In automated synthesizers with UV monitoring of Fmoc deprotection, a flattened, broadened, or tailing UV profile is a classic sign of aggregation-induced poor kinetics.[3][4]

Q3: At what point during synthesis is aggregation most likely to begin?

A3: Significant aggregation is generally not observed until the peptide chain reaches a length of 5 to 7 amino acids.[1][2] The propensity to aggregate increases as the peptide elongates, particularly if the sequence contains multiple hydrophobic residues or those capable of forming strong hydrogen bonds.[2]

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

This section addresses specific issues you may encounter and provides a tiered approach to solving them, from simple procedural changes to more advanced chemical interventions.

Issue 1: Incomplete Coupling (Positive or Ambiguous Kaiser Test)

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, a direct consequence of aggregation blocking the reaction site.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Immediate Action: Perform Double Coupling start->double_couple check1 Re-run Kaiser Test double_couple->check1 change_solvent Intermediate Action: Switch to Aggregation- Disrupting Solvents check1->change_solvent Positive success Proceed with Synthesis check1->success Negative check2 Re-run Kaiser Test change_solvent->check2 adv_reagents Advanced Action: Use High-Efficiency Coupling Reagents check2->adv_reagents Positive check2->success Negative adv_reagents->success failure Consider Resynthesis with Preventative Strategy adv_reagents->failure

Caption: Troubleshooting workflow for incomplete coupling.

This is the most straightforward first response to an incomplete coupling.

  • After the initial coupling step and subsequent washes, do not proceed to deprotection.

  • Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.

  • Add the fresh solution to the reaction vessel and allow the coupling reaction to proceed for the standard duration (or longer, e.g., 1-2 hours).

  • Wash the resin thoroughly as per your standard protocol.

  • Perform a Kaiser test to confirm completeness before proceeding.[5][6]

If double coupling fails, the problem lies in poor solvation of the peptide-resin complex. Switching to more effective solvents can break up the aggregates.

  • Wash the resin with your standard solvent (e.g., DMF).

  • Perform a series of washes (3-5 times, 2-5 minutes each) with an alternative solvent or mixture.

  • Re-attempt the coupling reaction in the new solvent system.

Solvent/MixtureComposition & RationaleCitation
NMP N-Methyl-2-pyrrolidone. A highly polar aprotic solvent with excellent solvating properties for peptides. Often a direct substitute for DMF.[2][7]
DMSO Dimethyl sulfoxide. Can be used as a co-solvent (e.g., 25% DMSO in NMP) to further enhance solvation and disrupt H-bonds.[2]
"Magic Mixture" DCM/DMF/NMP (1:1:1). A well-known cocktail for difficult sequences, leveraging multiple solvent properties to improve solvation.[7]
Issue 2: Resin Shrinking and Poor Swelling

This physical symptom is a direct manifestation of the peptide chains collapsing onto themselves and excluding solvent. Aggressive washing with specialized solutions is required.

Chaotropic agents are ions that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, thereby destabilizing the aggregated β-sheet structures.[2][8]

  • Swell the resin in DMF or NMP.

  • Drain the solvent and add a solution of a chaotropic salt (see table below) to the resin.

  • Agitate or sonicate the mixture for 15-30 minutes.

  • Wash the resin extensively with DMF or NMP to remove all traces of the salt before proceeding to the next chemical step.

Chaotropic Agent SolutionConcentrationNotesCitation
Lithium Chloride (LiCl)0.8 M in DMFHighly effective but must be thoroughly washed out.[9]
Sodium Perchlorate (NaClO₄)0.8 M in DMFAnother strong chaotrope.[2][9]
Potassium Thiocyanate (KSCN)4 M in DMFVery potent; use with caution.[2][9]

Note: Sonication during washing or coupling steps can physically disrupt resin clumps and improve solvent penetration.[2][6]

Advanced & Preventative Strategies

For sequences known to be difficult or after repeated failures with standard troubleshooting, adopting an advanced strategy from the start is more efficient.

1. Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy provides rapid, uniform, and efficient heating directly to the solvent and reagents.[10][11] This increased kinetic energy helps to overcome the energy barrier of difficult couplings and, crucially, disrupts the formation of stable secondary structures that cause aggregation.[12][13] Modern peptide synthesizers use microwave irradiation to significantly shorten cycle times and improve the purity of difficult sequences.[11][14]

G cluster_0 Conventional SPPS (Room Temp) cluster_1 Microwave-Assisted SPPS (Elevated Temp) Peptide Chains Peptide Chains H-Bonding H-Bonding Peptide Chains->H-Bonding β-Sheet Aggregation β-Sheet Aggregation H-Bonding->β-Sheet Aggregation Failed Synthesis Failed Synthesis β-Sheet Aggregation->Failed Synthesis MW_Peptide Peptide Chains MW_Disruption Disruption of H-Bonds MW_Peptide->MW_Disruption MW_Energy Microwave Energy (Rapid Heating) MW_Energy->MW_Disruption MW_Success Successful Synthesis MW_Disruption->MW_Success

Sources

Technical Support Center: Deacetylation of AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deacetylation of N-acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this deprotection step. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and avoid potential side reactions, ensuring the integrity and yield of your desired product, 4-amino-L-phenylalanine (Phe(4-NH2)-OH).

Troubleshooting Guide: Navigating Deacetylation Challenges

This section addresses specific issues you might encounter during the deacetylation of this compound. Each problem is followed by an analysis of potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Product, Phe(4-NH2)-OH

Question: I performed the deacetylation of this compound using standard acidic/basic hydrolysis conditions, but my final yield of Phe(4-NH2)-OH is significantly lower than expected. What could be the cause?

Answer:

Low yields in the deacetylation of this compound can stem from several side reactions, primarily involving the reactive 4-amino group on the phenyl ring. This aniline moiety is susceptible to degradation under both harsh acidic and basic conditions.

Potential Causes and Solutions:

  • Oxidation of the 4-Amino Group: The primary amino group on the phenyl ring is prone to oxidation, especially in the presence of air or other oxidizing agents, which can be exacerbated by heat.[1] This can lead to the formation of colored impurities and polymeric byproducts, reducing the yield of the desired product.

    • Solution:

      • Degas all solvents: Before use, thoroughly degas all solvents (e.g., water, acids, bases) by bubbling an inert gas like nitrogen or argon through them.

      • Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

      • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, can help to mitigate oxidation. However, this should be carefully evaluated for compatibility with your downstream applications.

  • Incomplete Hydrolysis: The amide bond of the acetyl group may not be fully cleaved, resulting in the recovery of starting material.

    • Solution:

      • Optimize reaction time and temperature: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature might be necessary, but be mindful of potential degradation of the product.

      • Increase reagent concentration: A higher concentration of acid or base can accelerate the hydrolysis. However, this also increases the risk of side reactions. A careful balance is necessary.

  • Product Degradation under Harsh Conditions: Prolonged exposure to strong acids or bases at elevated temperatures can lead to the degradation of the amino acid product itself.

    • Solution:

      • Milder reaction conditions: Explore the use of milder deacetylation methods. For instance, enzymatic deacetylation using an appropriate acylase could be a highly specific and gentle alternative.

      • Careful monitoring: As mentioned above, closely monitor the reaction to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to the harsh conditions.

Issue 2: Appearance of Unexpected Colored Impurities in the Reaction Mixture

Question: My reaction mixture turns dark (yellow, red, or brown) during the deacetylation of this compound. What is causing this discoloration?

Answer:

The formation of colored impurities is a strong indicator of side reactions involving the aniline moiety of your molecule.

Potential Causes and Solutions:

  • Oxidative Polymerization of Aniline: The 4-amino group can be oxidized to form highly colored polymeric species.[1] This is a common issue with anilines, especially in the presence of trace metals or oxygen.

    • Solution: The most effective solution is to rigorously exclude oxygen from the reaction, as detailed in Issue 1 .

  • Nitration of the Aromatic Ring (under acidic conditions with nitric acid contaminants): If using a strong acid like sulfuric acid that may contain traces of nitric acid, electrophilic nitration of the activated aromatic ring can occur.[2] Nitroanilines are often colored.

    • Solution:

      • Use high-purity reagents: Ensure that the acids used are of high purity and free from oxidizing contaminants.

      • Protect the 4-amino group: If nitration is a persistent issue, consider protecting the 4-amino group before deacetylation. A Boc or Z group can be used for this purpose.[3] These protecting groups can be removed under conditions that are orthogonal to the acetyl group removal.

Issue 3: Complex Mixture of Products Observed by HPLC or NMR

Question: My HPLC chromatogram or NMR spectrum shows multiple unexpected peaks after the deacetylation reaction. How can I identify these byproducts and prevent their formation?

Answer:

A complex product mixture suggests that multiple side reactions are occurring simultaneously. Identifying the major byproducts is key to diagnosing the problem.

Potential Causes and Solutions:

  • Halogenation of the Aromatic Ring: If using hydrohalic acids (HCl, HBr) for deacetylation, electrophilic halogenation of the highly activated aromatic ring can occur, leading to mono- or di-halogenated products.

    • Solution:

      • Use non-halogenated acids: Consider using sulfuric acid or a sulfonic acid resin for acidic deacetylation.

      • Protect the 4-amino group: As a more robust solution, protecting the 4-amino group will deactivate the ring towards electrophilic substitution.

  • Formation of Di-acylated Species (in case of incomplete starting material acetylation): If the starting this compound was not fully pure and contained some Phe(4-NH2)-OH, the 4-amino group could have been acetylated during the initial synthesis, leading to a di-acetylated species. Incomplete deacetylation could then yield a mix of mono-deacetylated isomers.

    • Solution:

      • Verify starting material purity: Ensure the purity of your this compound before starting the deacetylation.

      • Optimize deacetylation conditions: Drive the deacetylation to completion to ensure all acetyl groups are removed.

  • Racemization: Although less common for amide hydrolysis, harsh conditions could potentially lead to some degree of racemization at the alpha-carbon.

    • Solution:

      • Use milder conditions: Enzymatic deacetylation is an excellent way to avoid racemization.

      • Chiral analysis: Use a chiral HPLC method to assess the enantiomeric purity of your product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for acidic and basic deacetylation of this compound?

A1:

  • Acidic Deacetylation: Typically involves heating the N-acetylated amino acid in an aqueous solution of a strong acid, such as 2-6 M hydrochloric acid or sulfuric acid, at reflux for several hours.

  • Basic Deacetylation: Usually performed by heating the substrate in an aqueous solution of a strong base, such as 2-4 M sodium hydroxide or potassium hydroxide, at reflux.

It is crucial to monitor the reaction progress to avoid prolonged heating, which can lead to degradation of the product.

Q2: How can I monitor the progress of the deacetylation reaction?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the product. The product, being a free amino acid, will have a different retention factor (Rf) than the acetylated starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material to the product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) can effectively separate the starting material and the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acetyl methyl signal (a singlet around 2 ppm) and the appearance of new signals corresponding to the deacetylated product.

Q3: Are there any "milder" alternatives to strong acid or base hydrolysis for this deacetylation?

A3: Yes, enzymatic deacetylation is an excellent alternative. Acylases are enzymes that can selectively cleave the N-acetyl group under mild conditions (neutral pH and room temperature), which minimizes the risk of side reactions such as oxidation and racemization.

Q4: Should I protect the 4-amino group before performing the deacetylation of the alpha-amino group?

A4: Protecting the 4-amino group is a highly recommended strategy to prevent the side reactions discussed above, especially if you are working on a larger scale or require very high purity. Orthogonal protecting groups like Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) can be used for the 4-amino group.[3] The choice of protecting group will depend on your overall synthetic strategy and the conditions required for its subsequent removal.

Q5: What is the best way to purify the final Phe(4-NH2)-OH product?

A5: The purification method will depend on the scale of your reaction and the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be an effective purification method.

  • Ion-Exchange Chromatography: Since the product is an amino acid, it can be purified using ion-exchange chromatography. The zwitterionic nature of the product allows it to bind to either cation or anion exchange resins, depending on the pH.

  • Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC can be used to isolate the desired product from any byproducts.

Experimental Protocols

Protocol 1: Acidic Deacetylation of this compound
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in 6 M HCl. The solution should be degassed by bubbling with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every hour.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Purification: Neutralize the solution with a suitable base (e.g., NaOH or NH4OH) to the isoelectric point of Phe(4-NH2)-OH to precipitate the product. The crude product can then be collected by filtration and further purified by recrystallization or chromatography.

Protocol 2: HPLC Monitoring of the Deacetylation Reaction
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, neutralize it, and dilute with the mobile phase before injection.

Visualizations

Diagram 1: Deacetylation Workflow and Potential Side Reactions

Deacetylation_Workflow cluster_start Starting Material cluster_process Deacetylation cluster_product Desired Product cluster_side_reactions Potential Side Reactions This compound This compound Acid or Base Hydrolysis Acid or Base Hydrolysis This compound->Acid or Base Hydrolysis Phe(4-NH2)-OH Phe(4-NH2)-OH Acid or Base Hydrolysis->Phe(4-NH2)-OH Desired Pathway Oxidation Oxidation Acid or Base Hydrolysis->Oxidation Halogenation Halogenation Acid or Base Hydrolysis->Halogenation Nitration Nitration Acid or Base Hydrolysis->Nitration Degradation Degradation Acid or Base Hydrolysis->Degradation

Caption: Workflow of this compound deacetylation and potential side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield of Phe(4-NH2)-OH check_reaction Check Reaction Monitoring Data (TLC/HPLC) start->check_reaction incomplete_hydrolysis Incomplete Hydrolysis? check_reaction->incomplete_hydrolysis colored_impurities Colored Impurities Observed? incomplete_hydrolysis->colored_impurities No optimize_conditions Optimize Time/Temp/Concentration incomplete_hydrolysis->optimize_conditions Yes oxidation Probable Oxidation colored_impurities->oxidation Yes consider_protection Consider Protecting 4-NH2 Group colored_impurities->consider_protection No/Other Issues use_inert_atmosphere Use Inert Atmosphere & Degassed Solvents oxidation->use_inert_atmosphere use_inert_atmosphere->consider_protection

Sources

Technical Support Center: Enhancing the Solubility of Peptides Containing AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the acetylated, 4-amino-L-phenylalanine derivative, AC-Phe(4-NH2)-OH. The unique properties of this amino acid—a hydrophobic aromatic ring combined with a basic amino group—can present specific challenges during solubilization. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that make peptides containing this compound difficult to dissolve?

A1: The solubility of peptides containing this compound is primarily influenced by two opposing characteristics of this modified amino acid:

  • Hydrophobicity: The phenylalanine core is inherently hydrophobic, which can lead to poor solubility in aqueous solutions, especially if the peptide sequence contains other hydrophobic residues.[1][2] This hydrophobicity is a key driver of peptide aggregation.[1]

  • Basicity: The 4-amino group (-NH2) on the phenyl ring is basic. Its charge state is dependent on the pH of the solution. At neutral or basic pH, the amino group is uncharged, contributing to the overall hydrophobicity. At acidic pH, it becomes protonated (-NH3+), increasing the peptide's overall positive charge and hydrophilicity.[3][4]

The interplay between the hydrophobicity of the core amino acid sequence and the pH-dependent charge of the this compound residue is the central challenge.[1][2]

Q2: Before I even try to dissolve my peptide, what preliminary analysis should I perform?

A2: A pre-solubilization analysis of your peptide sequence is crucial for predicting its behavior and selecting an appropriate starting solvent.

  • Calculate the Overall Net Charge: Determine the net charge of your peptide at a neutral pH (around 7).[5][6][7]

    • Assign a value of +1 to each basic residue (Lys, Arg, His, the N-terminal amine, and the 4-amino group of Phe(4-NH2)-OH).

    • Assign a value of -1 to each acidic residue (Asp, Glu, and the C-terminal carboxyl group).

  • Assess the Hydrophobic Residue Content: Calculate the percentage of hydrophobic amino acids in your sequence (e.g., Val, Leu, Ile, Met, Phe, Trp, Ala).[8] Peptides with over 50% hydrophobic residues are likely to be insoluble or only partially soluble in aqueous solutions.[4][5][8]

This initial assessment will classify your peptide as primarily basic, acidic, or neutral/hydrophobic, guiding your solubilization strategy.

Peptide ClassificationRecommended Initial Approach
Basic (Net Charge > 0)Start with sterile, distilled water. If insoluble, try an acidic solution (e.g., 10% acetic acid).[3][6][9]
Acidic (Net Charge < 0)Start with sterile, distilled water. If insoluble, try a basic solution (e.g., 0.1M ammonium bicarbonate).[3][4][7]
Neutral/Hydrophobic (Net Charge ≈ 0 or >50% hydrophobic residues)A small amount of an organic co-solvent will likely be necessary.[3][10][11]
Q3: My peptide contains this compound and has a net positive charge, but it won't dissolve in water. What's my next step?

A3: This is a common scenario where the overall hydrophobicity of the peptide backbone counteracts the positive charge. The recommended approach is to use a pH-modification strategy.

The 4-amino group on the phenylalanine ring, along with other basic residues, will be protonated in an acidic environment. This increases the net positive charge of the peptide, leading to greater repulsion between peptide chains and enhanced interaction with water molecules.[1][2][12]

Protocol for Acidic Solubilization:

  • To a small, pre-weighed aliquot of your lyophilized peptide, add a few drops of 10% aqueous acetic acid.

  • Vortex the solution gently.

  • If the peptide dissolves, you can then slowly dilute it with sterile water or your desired buffer to the final concentration.[6][9]

  • If 10% acetic acid is insufficient, a very small amount of 0.1% trifluoroacetic acid (TFA) can be used, but be mindful that TFA can be harsh on cells in biological assays.[6][10]

Troubleshooting Guide: Step-by-Step Solubilization Workflow

If you are encountering persistent solubility issues, a systematic approach is essential. Always begin by testing with a small amount of your peptide before dissolving the entire batch. [5][13][14]

Workflow for Solubilizing a Difficult this compound Containing Peptide

This workflow is designed to progress from the mildest to the most stringent solubilization conditions.

SolubilityWorkflow cluster_start Initial Steps cluster_ph pH Adjustment cluster_organic Organic Co-solvents cluster_denaturant Last Resort cluster_success Outcome Start Start with a small aliquot of lyophilized peptide Water Add sterile water. Vortex. Start->Water Acidic Add 10% Acetic Acid. Vortex. Water->Acidic If not soluble Success Peptide Dissolved. Proceed with experiment. Water->Success If soluble DMSO Dissolve in minimal DMSO. Slowly add aqueous buffer. Acidic->DMSO If not soluble Acidic->Success If soluble Denature Use 6M Guanidine-HCl or 8M Urea. (Caution: May affect bioactivity) DMSO->Denature If not soluble DMSO->Success If soluble Denature->Success If soluble

Caption: A systematic workflow for dissolving challenging peptides.

Issue 1: My peptide is neutral or highly hydrophobic and remains insoluble in acidic/basic solutions.

Cause: For peptides with a high percentage of hydrophobic amino acids (>50%), the hydrophobic forces driving aggregation are too strong to be overcome by pH adjustment alone.[4][8] In this case, an organic co-solvent is necessary to disrupt these hydrophobic interactions.

Experimental Protocol:

  • Choose an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its powerful solubilizing properties and relatively low toxicity in many biological assays.[3][5]

    • Important Caveat: Do not use DMSO for peptides containing cysteine (Cys) or methionine (Met) residues, as it can oxidize these amino acids.[10][13] For such peptides, dimethylformamide (DMF) is a suitable alternative.[10][13]

  • Dissolve in pure organic solvent first. Add a minimal amount of pure DMSO (or DMF) to the lyophilized peptide. The volume should be just enough to fully dissolve the peptide.

  • Slowly add the aqueous buffer. While vortexing or stirring continuously, add your desired aqueous buffer dropwise to the peptide-organic solvent mixture.[13] This gradual dilution prevents the peptide from crashing out of the solution.

  • Monitor for precipitation. If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final solvent mixture.[13]

Issue 2: The peptide dissolves in the organic solvent but precipitates when I add my aqueous buffer.

Cause: The final concentration of the organic co-solvent is too low to maintain the peptide in solution. This indicates that your target peptide concentration is too high for the chosen aqueous/organic ratio.

Solutions:

  • Decrease the final peptide concentration. Attempt to make a more dilute stock solution.

  • Increase the percentage of the organic co-solvent. Be aware of the tolerance of your downstream application to the organic solvent. Many cell-based assays are sensitive to DMSO concentrations above 1%.[3][14]

  • Use physical aids. Gentle sonication in a water bath or warming the solution to 30-40°C can help redissolve small amounts of precipitate.[5][15] However, avoid excessive heat, which can degrade the peptide.[8]

Issue 3: I've tried everything, and my peptide still forms a gel or suspension.

Cause: The peptide is likely forming strong intermolecular hydrogen bonds, leading to the formation of aggregates like beta-sheets.[1][16] This is a common issue with certain "difficult" sequences.

Last Resort - Denaturing Agents:

For non-biological applications or if the peptide can be refolded, denaturing agents can be used.

  • 6M Guanidine Hydrochloride or 8M Urea: These agents disrupt the hydrogen bond networks that cause aggregation.[10][11]

  • Procedure: Dissolve the peptide directly in the denaturing solution. This stock can then be diluted for subsequent use.

  • Critical Consideration: These agents will denature proteins and are generally incompatible with live-cell assays. Their use is limited and should be carefully considered based on the experimental context.[11][13]

Advanced Strategies for Chronically Insoluble Peptides

If a peptide is critical to your research but remains insoluble with the above methods, consider long-term strategic modifications:

  • Sequence Optimization: If possible, redesign the peptide to include more hydrophilic or charged amino acids to break up hydrophobic stretches.[1][17]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can create a "hydrophilic shield" around the peptide, significantly increasing its aqueous solubility.[1]

  • Solubilizing Tags: Fusing a highly soluble peptide tag (like a poly-arginine tag) can improve the overall solubility of the target peptide.[1][18]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • Synpeptide. (2024, December 2). What Factors Determine Peptide Solubility?
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • LifeTein. (n.d.). How to dissolve peptides?
  • Brea, R. J., Cole, C. M., & Raines, R. T. (2018). Semipermanent, Solubilizing Tags for Chemical Protein Synthesis. ResearchGate. Retrieved from [Link]

  • Tió-Coma, V., et al. (2017). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - PubMed Central. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
  • Bachem. (2021, July 23). Peptide solubility.
  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
  • Morris, A. M., Wylie, B. J., & MacPhee, C. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline.
  • In-Hye, L., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Royal Society of Chemistry. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization Protocol.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?
  • Biorbyt. (n.d.). Dissolving Peptides.
  • de la Torre, B. G., & Albericio, F. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Strategies for Improving Peptide Stability and Delivery. MDPI. Retrieved from [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]

  • Drug Development & Delivery. (2013, October). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved from Drug Development & Delivery website.
  • Shi, G., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... American Physical Society. Retrieved from [Link]

  • Sahoo, H., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. Retrieved from [Link]

  • BioCat GmbH. (n.d.). Peptide Handling Guideline.
  • Christ, M. (2020, February 17). How to dissolve a 21-mer synthetic peptide (acidic)? ResearchGate. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of AC-Phe(4-NH2)-OH Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of AC-Phe(4-NH2)-OH peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful analysis of this and similar modified peptides. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and generate high-quality, reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the mass spectrometry analysis of acetylated and C-terminally amidated phenylalanine peptides.

Q1: I'm not seeing the expected molecular ion for my this compound peptide. What are the likely causes?

A1: Several factors can contribute to the absence or low intensity of the expected molecular ion. Let's break down the most common culprits:

  • Suboptimal Ionization Conditions: this compound, being a small, modified peptide, requires careful optimization of your ionization source parameters.

    • For Electrospray Ionization (ESI): The efficiency of ESI can be highly dependent on the analyte's ability to hold a charge in the gas phase.[1][2] The N-terminal acetylation neutralizes the positive charge of the N-terminus, and the C-terminal amidation removes the negative charge of the C-terminus. This leaves the 4-amino group on the phenylalanine as a primary site for protonation. Ensure your mobile phase is sufficiently acidic (e.g., containing 0.1% formic acid) to promote protonation.[3]

    • For Matrix-Assisted Laser Desorption/Ionization (MALDI): Matrix selection is critical. A matrix like alpha-cyano-4-hydroxycinnamic acid (CHCA) is generally a good starting point for peptides.[4] Ensure a homogenous co-crystallization of your peptide and the matrix for efficient energy transfer and ionization.[4][5]

  • Sample Purity and Contaminants: The presence of salts (e.g., NaCl, K2HPO4) or detergents can significantly suppress the ionization of your peptide.[3][6] These contaminants can form adducts with your peptide or compete for ionization, reducing the signal of your target molecule.[7] Always desalt your sample using C18 spin columns or reverse-phase HPLC prior to MS analysis.[6][8]

  • In-Source Decay or Fragmentation: In some cases, the peptide might be fragmenting within the ion source before it can be detected as an intact molecule.[9][10] This is more common in MALDI and is known as in-source decay (ISD).[9][10][11][12] It can also occur in ESI under harsh source conditions. Try reducing the source temperature or collision energy to minimize this effect.

Q2: My mass spectrum is crowded with unexpected peaks, making it difficult to identify my peptide. What are these peaks and how can I get rid of them?

A2: The presence of multiple unexpected peaks often points to the formation of adducts or the presence of contaminants.

  • Common Adducts: In ESI-MS, it is common to see adducts of sodium ([M+Na]+) and potassium ([M+K]+), which appear at M+22 Da and M+38 Da higher than the protonated molecule, respectively.[13] These adducts arise from trace amounts of salts in your sample, solvents, or from glassware.[7][13] Using high-purity solvents and plasticware can help minimize these adducts.[13]

  • Solvent Clusters and Contaminants: Peaks corresponding to solvent clusters or common contaminants like polyethylene glycol (PEG) can also be present.[6] Ensure your system is clean and that you are using high-quality, LC-MS grade solvents.

  • Peptide Impurities: If your synthetic peptide sample is not highly purified, you may be observing deletion sequences or by-products from the synthesis process.[14][15] Purification by preparative HPLC is crucial for obtaining a clean mass spectrum.[15]

Q3: I'm performing tandem MS (MS/MS) for sequencing, but the fragmentation pattern is unusual or difficult to interpret. What should I consider?

A3: The fragmentation of this compound will be influenced by its modifications.

  • N-terminal Acetylation: The acetyl group at the N-terminus will influence fragmentation. N-terminal acetylation has been shown to enhance the formation of b-ions.[16] The very first b-ion (b1) will correspond to the acetylated alanine residue.

  • C-terminal Amidation: The C-terminal amide group will affect the mass of the y-ions. The y-ion series will be shifted by -1 Da compared to a peptide with a free C-terminal carboxyl group. The C-terminal amidation is a post-translational modification that results in a mass decrease of 58 Da relative to its glycine-extended precursor.[17]

  • Phenylalanine Residue: The phenylalanine residue itself can influence fragmentation, with characteristic losses from its side chain possible under certain conditions.[18]

  • Collision Energy: The amount of energy used for fragmentation (collision-induced dissociation, CID) is a critical parameter. If the energy is too low, you will see poor fragmentation. If it is too high, you may see excessive fragmentation, leading to a complex spectrum with many small, uninformative fragments. It is important to optimize the collision energy for your specific peptide and instrument.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
No Signal or Very Low Intensity 1. Sample concentration is too low.2. Poor ionization efficiency.3. Sample degradation.4. Instrument not properly calibrated.1. Concentrate the sample. Determine peptide concentration using a suitable assay.[6]2. Optimize source parameters (e.g., spray voltage, gas flow, temperature for ESI; laser power for MALDI). Ensure the mobile phase is acidic (0.1% formic acid).3. Prepare fresh sample. Avoid repeated freeze-thaw cycles.4. Calibrate the mass spectrometer using a known standard.[6]
Multiple Charged Species in ESI 1. Presence of multiple basic sites.2. High concentration of acid in the mobile phase.1. For this compound, the primary site of protonation is the 4-amino group. Multiple charging is less likely for this small peptide unless there are other basic residues. For larger peptides, multiple charge states are expected.[1]2. While some acid is necessary, excessive amounts can sometimes lead to broader charge state distributions. Try reducing the acid concentration slightly.
Poor Peak Shape in LC-MS 1. Column overloading.2. Inappropriate mobile phase.3. Secondary interactions with the column.1. Inject a smaller amount of the sample.2. Ensure the mobile phase composition is suitable for reverse-phase chromatography of your peptide.3. Basic peptides can sometimes interact with residual silanols on the column. Using a column with end-capping or adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape. However, be aware that TFA can cause ion suppression.[3][19]
Oxidation of the Peptide 1. Electrochemical oxidation in the ESI source.1. The presence of [M+H+16]+ ions can indicate oxidation, particularly of residues like methionine, tryptophan, or tyrosine.[20] While phenylalanine is less susceptible, it's a possibility. Reducing the electrospray needle voltage may help minimize this.[20]

Part 3: Experimental Protocols & Workflows

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines the essential steps for preparing your this compound peptide for analysis by LC-MS to ensure high-quality data.

Materials:

  • This compound peptide

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), high purity

  • C18 desalting spin column

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Reconstitution: Dissolve the lyophilized peptide in a small volume of LC-MS grade water to create a stock solution (e.g., 1 mg/mL). Vortex gently to ensure it is fully dissolved.

  • Dilution: Prepare a working solution of your peptide (e.g., 10 µM) in an appropriate solvent, typically 5% ACN with 0.1% FA in water.

  • Desalting (Crucial Step): a. Condition the C18 spin column by adding 200 µL of 50% ACN and centrifuging. Repeat this step. b. Equilibrate the column by adding 200 µL of 0.1% FA in water and centrifuging. Repeat this step twice. c. Load your peptide sample onto the column and centrifuge. d. Wash the column with 200 µL of 0.1% FA in water and centrifuge. Repeat this step twice to remove salts. e. Elute the desalted peptide with 50-100 µL of 50-70% ACN with 0.1% FA.

  • Final Preparation: The eluted sample is now ready for injection into the LC-MS system.

Workflow for Troubleshooting Poor Signal

The following diagram illustrates a logical workflow for troubleshooting low or no signal for your this compound peptide.

TroubleshootingWorkflow start No/Low Signal for this compound check_instrument Run Instrument Performance Qualification (e.g., with a standard peptide) start->check_instrument instrument_ok Instrument Performance is Good check_instrument->instrument_ok instrument_fail Instrument Fails -> Maintenance/Recalibration instrument_ok->instrument_fail No check_sample_prep Review Sample Preparation Protocol instrument_ok->check_sample_prep Yes sample_prep_ok Sample Prep Appears Correct check_sample_prep->sample_prep_ok desalt Implement/Optimize Desalting Step (C18) sample_prep_ok->desalt No check_concentration Verify Peptide Concentration sample_prep_ok->check_concentration Yes desalt->check_sample_prep concentration_ok Concentration is Sufficient check_concentration->concentration_ok concentrate_sample Concentrate the Sample concentration_ok->concentrate_sample No optimize_source Systematically Optimize Ion Source Parameters concentration_ok->optimize_source Yes concentrate_sample->check_concentration success Signal Acquired! optimize_source->success

Sources

troubleshooting low yield in AC-Phe(4-NH2)-OH synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting Low Yield in AC-Phe(4-NH2)-OH Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Applications Support

Introduction: The Challenge of Synthesizing this compound

N-acetyl-L-p-aminophenylalanine (this compound) is a valuable building block in medicinal chemistry and peptide synthesis. Its structure presents a unique synthetic challenge: the presence of two primary amino groups with different nucleophilicities (the α-amino group and the side-chain p-amino group). The goal is to selectively acetylate the α-amino group while leaving the p-amino group on the aromatic ring untouched. Low yields are often traced back to a loss of this selectivity, leading to undesired side products and complex purification steps. This guide provides a structured approach to diagnosing and resolving common issues encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

The primary cause of low yield is often the formation of a di-acetylated byproduct, where both the α-amino and the p-amino groups are acetylated. This occurs when the reaction conditions are not optimized to exploit the subtle differences in the basicity (pKa) and nucleophilicity of the two amino groups.

Q2: How critical is the pH of the reaction?

Extremely critical. The selectivity of the Nα-acetylation is highly dependent on pH.[1] The α-amino group is generally more basic than the aromatic p-amino group. By controlling the pH, you can protonate the less basic p-amino group, effectively deactivating it as a nucleophile and allowing the acetylating agent to react preferentially with the more available α-amino group.

Q3: My starting material, p-amino-L-phenylalanine, is slightly colored. Can I still use it?

Aminophenols are susceptible to oxidation, which can lead to colored impurities (quinonimines).[2] These impurities can interfere with the reaction and complicate purification. While minor discoloration may be acceptable, it is best practice to use starting material that is as pure and colorless as possible. If your starting material is significantly colored, consider purifying it by recrystallization or treatment with activated charcoal before use.[3]

Q4: Can I use a different acetylating agent besides acetic anhydride?

Yes, other acetylating agents can be used, but each has its own reactivity profile. Acetic anhydride is common due to its reactivity and affordability.[4] Acetyl chloride is more reactive and may lead to lower selectivity.[4] Milder reagents like phenyl acetate can offer higher selectivity for primary aliphatic amines over aromatic amines under specific conditions.[5][6][7] The choice of reagent should be carefully considered based on the reaction scale and desired selectivity.

Section 2: Detailed Troubleshooting Guides

This section addresses specific experimental observations and provides a logical path to a solution.

Problem 1: Low Conversion of Starting Material

Symptom: TLC or HPLC analysis shows a significant amount of unreacted p-amino-L-phenylalanine after the expected reaction time.

Potential Cause Explanation & Recommended Action
1. Insufficient Acetylating Agent The stoichiometry is critical. While a slight excess of acetic anhydride is common, too little will result in incomplete conversion. Action: Ensure you are using at least 1.0-1.2 equivalents of the acetylating agent. Perform a preliminary small-scale reaction to confirm stoichiometry if needed.
2. Incorrect pH If the pH is too low (too acidic), the α-amino group will be fully protonated (-NH3+) and thus non-nucleophilic, preventing the reaction. Action: The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the acid byproduct and maintain an optimal pH.[8][9][10] Carefully monitor and adjust the pH during the addition of the acetylating agent, typically maintaining it in the range of 8-10 for this type of reaction.
3. Poor Solubility/Mixing p-amino-L-phenylalanine has limited solubility in some organic solvents. If the starting material is not properly dissolved or suspended, the reaction will be slow and incomplete. This is particularly an issue in biphasic (organic/aqueous) systems.[11][12] Action: Ensure vigorous stirring to maximize the interfacial area between phases. Consider using a co-solvent like THF or MeCN to improve solubility.[11]
4. Low Reaction Temperature While cooling is often used to control exotherms and improve selectivity, a temperature that is too low can significantly slow down the reaction rate. Action: Most acetylations of this type proceed well at 0°C to room temperature. If conversion is slow, consider allowing the reaction to warm slowly to room temperature after the initial addition of the acetylating agent at a lower temperature.
Problem 2: Formation of Multiple Byproducts

Symptom: TLC plate shows multiple spots, or HPLC chromatogram reveals several peaks in addition to the starting material and the desired product.

Core Issue: Loss of selectivity leading to side reactions. The most common side reaction is di-acetylation.

The key to a high-yield synthesis is exploiting the pKa difference between the α-amino group (~pKa 9-10) and the aromatic p-amino group (~pKa 4-5). At a moderately basic pH, the α-amino group exists in a significant equilibrium concentration as the free base (-NH2), a potent nucleophile. The p-amino group, being much less basic, is more easily protonated and its nucleophilicity can be masked. However, under strongly basic conditions or with a large excess of a highly reactive acetylating agent, even the less nucleophilic p-amino group can be acetylated.

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired reaction versus the common side reaction.

G cluster_start Reactants cluster_products Products p_amino_Phe p-amino-L-phenylalanine Desired_Product This compound (Desired Product) p_amino_Phe->Desired_Product  Path A (Selective) α-Amino Attack (Correct pH) Side_Product Di-acetylated Product (Side Product) p_amino_Phe->Side_Product  Path B (Non-Selective) p-Amino Attack (High pH / Excess Ac₂O) Ac2O Acetic Anhydride (Ac₂O) Desired_Product->Side_Product Further Acetylation

Caption: Desired selective α-acetylation (Path A) vs. the non-selective side reaction leading to the di-acetylated product (Path B).

Potential Cause Explanation & Recommended Action
1. pH is Too High Excessively high pH (>11) will deprotonate both amino groups, making them both highly nucleophilic and leading to a mixture of products. Action: Maintain strict pH control. A pH range of 8-10 is a good starting point. Use a pH meter and make slow, controlled additions of your base (e.g., 1M NaOH).
2. Excess Acetylating Agent Using a large excess of acetic anhydride increases the likelihood of the less reactive p-amino group being acetylated, especially after the more reactive α-amino group has been consumed.[1] Action: Use a modest excess (1.0-1.2 equivalents) of acetic anhydride. Add the anhydride slowly and portion-wise to the reaction mixture to avoid high local concentrations.
3. Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable side reaction, reducing selectivity. Action: Perform the addition of acetic anhydride at a low temperature (e.g., 0-5°C) to maximize selectivity. Once the addition is complete, the reaction can be allowed to warm to room temperature to ensure full conversion.
Problem 3: Difficulties in Product Isolation and Purification

Symptom: The crude product is an oil, difficult to crystallize, or significant material is lost during column chromatography.

Potential Cause Explanation & Recommended Action
1. Presence of Impurities The di-acetylated byproduct and other impurities can act as "crystallization inhibitors," preventing the formation of a solid product. Residual solvents can also lead to an oily product. Action: First, ensure the reaction has gone to completion and side products are minimized. During workup, after acidifying to precipitate the product, wash the crude solid thoroughly with cold water to remove inorganic salts. If it remains an oil, attempt to triturate with a non-polar solvent like diethyl ether or hexane to induce solidification.
2. Incorrect pH for Precipitation The product is amphoteric, containing both a carboxylic acid and an amino group. It will be soluble at very high and very low pH. Precipitation is most effective at the isoelectric point (pI). Action: After the reaction, carefully acidify the aqueous solution with an acid like 1M HCl. Monitor the pH and observe at which point precipitation is maximal. This is typically in the pH range of 3-5. Adding acid too quickly or overshooting the pI can lead to redissolving the product.
3. Inefficient Purification Method Standard silica gel chromatography can be challenging for this polar compound, often leading to streaking and poor recovery. Action: Recrystallization is the preferred method of purification. A common solvent system is an ethanol/water or methanol/water mixture.[2] Dissolve the crude product in a minimum amount of hot alcohol and add water dropwise until the solution becomes cloudy. Then, add a few more drops of alcohol to clarify and allow it to cool slowly. If chromatography is necessary, consider using reverse-phase (C18) HPLC or silica gel chromatography with a more polar mobile phase containing a small amount of acetic or formic acid to improve peak shape.

Section 3: Key Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Dissolution: Dissolve p-amino-L-phenylalanine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.

  • pH Adjustment: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution until the pH reaches approximately 8.5-9.0.

  • Acetylation: While stirring vigorously at 0°C, slowly add acetic anhydride (1.1 eq) dropwise over 30-45 minutes. Monitor the pH throughout the addition and add more base as needed to maintain the pH in the 8.5-9.0 range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for another hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Acetic Acid 85:15:1). The reaction is complete when the starting material spot is no longer visible.

  • Work-up & Isolation: Cool the reaction mixture back to 0°C. Carefully acidify the solution to a pH of ~4.5 using 1M HCl. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water, followed by a small amount of cold diethyl ether. Dry the product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

Protocol 2: TLC Analysis for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of Dichloromethane (DCM), Methanol (MeOH), and Acetic Acid (AcOH) in a ratio of 85:15:1 (v/v/v) is a good starting point. Adjust polarity as needed.

  • Visualization:

    • UV Light (254 nm): Both the starting material and the products are UV active due to the aromatic ring.

    • Ninhydrin Stain: The starting material (p-amino-L-phenylalanine) has a free primary α-amino group and will stain positive (typically yellow or purple) with ninhydrin. The desired product will not stain with ninhydrin as its α-amino group is acetylated. This is an excellent way to confirm the consumption of the starting material.

Section 4: Troubleshooting Flowchart

This flowchart provides a logical decision-making process for diagnosing low-yield issues.

TroubleshootingFlowchart cluster_analysis Analysis of Crude Mixture cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_purification Solutions for Purification start Low Yield Observed check_tlc Analyze crude reaction by TLC/HPLC start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present multi_spots Multiple product spots (besides SM and Product)? sm_present->multi_spots No sol_conversion1 Check stoichiometry of Ac₂O. Ensure pH was not too acidic. sm_present->sol_conversion1 Yes sol_selectivity1 Strictly control pH (8-10). Avoid excess base. multi_spots->sol_selectivity1 Yes purification_issue Product is oily or does not crystallize multi_spots->purification_issue No sol_conversion2 Improve mixing/solubility. Slightly increase temperature. sol_conversion1->sol_conversion2 end_node Implement Changes & Re-run sol_conversion2->end_node sol_selectivity2 Reduce equivalents of Ac₂O. Add Ac₂O slowly at 0°C. sol_selectivity1->sol_selectivity2 sol_selectivity2->end_node sol_purification Optimize pH for precipitation. Recrystallize from EtOH/Water. Triturate with non-polar solvent. purification_issue->sol_purification sol_purification->end_node

Caption: A step-by-step flowchart to diagnose and resolve issues leading to low yield.

References

  • Miyashita, M., et al. (2007). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 55(3), 143-147. Available at: [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-13. Available at: [Link]

  • Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 124(5), 905–913. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (General reference for side reactions in peptide synthesis). Available at: [Link]

  • Mallek, A. J., Pentelute, B. L., & Buchwald, S. L. (2021). Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. Angewandte Chemie International Edition, 60(31), 16928-16931. Available at: [Link]

  • Coin, I., et al. (2013). Side Reactions in Peptide Synthesis. In Peptide-based drug design (pp. 3-33). Humana Press. (General reference for side reactions). Available at: [Link]

  • McOmie, J. F. W. (Ed.). (1973). Protective Groups in Organic Chemistry. Springer Science & Business Media. (Classic text on protecting groups and side reactions).
  • Waley, S. G. (1955). The reaction of N-acetyl-DL-p-aminophenylalanine with chymotrypsin. Biochemical Journal, 61(1), 54-57.
  • Finkelstein, H. (1963). Method of purification of n-acetyl-p-aminophenol. U.S. Patent No. 3,748,358. Washington, DC: U.S. Patent and Trademark Office.
  • Bede, E. A., & Teumac, F. N. (1984). Purification of N-acetyl aminophenols. U.S. Patent No. 4,474,985. Washington, DC: U.S. Patent and Trademark Office.
  • Tsuboi, K., et al. (2011). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Journal of Biological Chemistry, 286(39), 34105-34114. Available at: [Link]

  • Grokipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • Ichikawa, S., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(6), 1361-1368. Available at: [Link]

  • Hyvönen, M. T., et al. (2015). Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. ARKIVOC, 2015(7), 42-49. Available at: [Link]

  • Mallek, A. J., Pentelute, B. L., & Buchwald, S. L. (2021). Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. Angewandte Chemie International Edition, 60(31), 16928-16931. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten-Baumann reaction. Available at: [Link]

  • Pearson Education. Reactions of Amino Acids: Acylation. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning. (General organic chemistry textbook).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General organic chemistry textbook).
  • Hyvönen, M. T., et al. (2015). Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N´-diacetyl derivatives. ARKIVOC, 2015(7), 42-49. Available at: [Link]

  • ResearchGate. (2015). Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. Available at: [Link]

Sources

stability of the acetyl group on AC-Phe(4-NH2)-OH under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting the Stability of the N-Acetyl Group

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for experiments involving N-Acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH). We will explore the stability of the crucial N-terminal acetyl group under various experimental conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

The N-terminal acetylation of peptides and amino acid derivatives is a common strategy to enhance their stability and solubility.[1][2] This modification blocks the primary amine, protecting the molecule from degradation by certain enzymes like aminopeptidases.[3][4] However, the amide bond of the acetyl group is not impervious and can be susceptible to cleavage under specific chemical and biological conditions. Understanding these liabilities is critical for accurate experimental design, formulation development, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound, focusing on the stability of the N-acetyl group.

Q1: Why should I be concerned about the stability of the N-acetyl group?

Answer: The N-acetyl group is fundamental to the chemical identity and behavior of this compound. Cleavage of this group (deacetylation) exposes the N-terminal primary amine, converting the molecule to its parent amino acid, 4-amino-L-phenylalanine. This transformation has significant consequences:

  • Change in Physicochemical Properties: The loss of the hydrophobic acetyl group and the introduction of a positively chargeable amine group alter the molecule's polarity, solubility, and chromatographic retention time.

  • Altered Biological Activity: If the acetyl group is critical for binding to a target or for passive cell permeability, its removal can drastically reduce or eliminate the desired biological effect.

  • Increased Susceptibility to Degradation: The newly exposed N-terminus can become a substrate for aminopeptidases, leading to further degradation.[3]

Q2: Under what pH conditions is the N-acetyl amide bond most susceptible to hydrolysis?

Answer: The amide bond of the acetyl group is generally stable at neutral pH but can undergo hydrolysis under strongly acidic or basic conditions, a process often accelerated by heat.[5][6]

  • Acid-Catalyzed Hydrolysis: At low pH (typically pH < 3), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under strong alkaline conditions (typically pH > 10), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide bond. This pathway is often more aggressive than acid hydrolysis for simple amides.

Forced degradation studies are essential to characterize these liabilities and establish the molecule's intrinsic stability profile.[6][7]

Q3: My experiment requires a low pH buffer. How can I assess if my compound is degrading?

Answer: You must perform a forced degradation study to quantify the stability of this compound in your specific buffer. This involves incubating the compound under the "worst-case" conditions of your experiment (e.g., lowest pH, highest temperature, longest duration) and analyzing the sample at various time points using a stability-indicating analytical method.

A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is one that can separate the intact compound from all its potential degradation products.[5][8] By monitoring the decrease in the peak area of the parent compound and the corresponding increase in the degradant peak (4-amino-L-phenylalanine), you can determine the rate of hydrolysis.

Q4: How does temperature impact the stability of the acetyl group?

Answer: The rate of chemical degradation, including hydrolysis, is highly dependent on temperature. This relationship is generally described by the Arrhenius equation, where a 10°C increase in temperature can increase the degradation rate by a factor of 2 to 4.[9]

Therefore, storing stock solutions of this compound is best done at low temperatures (e.g., -20°C or -80°C) to minimize hydrolysis over time.[10] For experiments conducted at elevated temperatures (e.g., 37°C for cell-based assays), it is crucial to assess stability over the time course of the experiment. International Council for Harmonisation (ICH) guidelines for accelerated stability testing often use high-temperature conditions (e.g., 40°C) to predict long-term stability.[9]

Q5: Is the N-acetyl group susceptible to enzymatic cleavage in biological matrices like plasma or cell culture media?

Answer: While N-terminal acetylation generally protects peptides from degradation by common aminopeptidases, the cell does possess specific enzymes capable of removing acetyl groups.[3][11] Acylpeptide hydrolases are a class of enzymes that can cleave N-acetylated amino acids from small peptides.[11]

Therefore, when incubating this compound in complex biological matrices such as plasma, serum, or cell lysates, there is a potential for enzymatic deacetylation. The rate of this degradation can vary significantly between species and tissues. An in-vitro plasma stability assay is a standard experiment to determine the susceptibility of your compound to this metabolic pathway.[12][13]

Q6: What is the best analytical method to monitor the stability of this compound?

Answer: The gold standard for assessing the stability of peptides and their derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a mass spectrometer (LC-MS).[5][14]

  • RP-HPLC with UV Detection: This method separates this compound from its more polar degradation product, Phe(4-NH2)-OH. The percentage of intact compound remaining can be calculated from the peak area at a specific wavelength (e.g., 214 nm or 254 nm).[8][15]

  • LC-MS: This provides definitive identification of the parent compound and its degradants by their mass-to-charge ratio (m/z). This is crucial for confirming that the observed degradation product is indeed the deacetylated form and for identifying any other potential degradation pathways.[16][17][18]

A detailed protocol for a stability-indicating RP-HPLC method is provided below.

Data Summary: Expected Stability Profile

The following table summarizes the hypothetical stability of this compound under various stress conditions. Note: These values are for illustrative purposes only. You must determine the stability profile for your specific experimental conditions.

ConditionIncubation Time (hours)Temperature (°C)% this compound RemainingPrimary Degradant
0.1 M HCl (pH 1)2440~ 75%Phe(4-NH2)-OH
PBS (pH 7.4)2440> 98%Negligible
0.1 M NaOH (pH 13)640~ 60%Phe(4-NH2)-OH
Human Plasma637> 95%Phe(4-NH2)-OH
Lyophilized Powder7260> 99%Negligible
Visual Guides & Workflows
Degradation Pathway

G AcPhe This compound (Intact Compound) Phe Phe(4-NH2)-OH (Deacetylated Product) AcPhe->Phe  Hydrolysis (Acid, Base, Enzyme) AcOH Acetic Acid

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for a Stability Study

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep Prepare Stock Solution of this compound matrix Prepare Stress Matrix (e.g., pH 1 HCl, Plasma) prep->matrix spike Spike Stock into Matrix at Time Zero (t=0) matrix->spike incubate Incubate at Defined Temperature spike->incubate timepoint Withdraw Aliquots at Specific Time Points incubate->timepoint quench Quench Reaction (e.g., add Acetonitrile) timepoint->quench hplc Analyze by Stability- Indicating RP-HPLC/LC-MS quench->hplc integrate Integrate Peak Areas (Parent & Degradant) hplc->integrate calculate Calculate % Remaining vs. Time Zero integrate->calculate

Caption: General workflow for conducting a stability assessment of this compound.

Detailed Experimental Protocols
Protocol 1: Forced Hydrolysis Stability Study (Acid/Base)

This protocol is designed to assess the intrinsic stability of this compound to acid and base hydrolysis, following principles outlined in ICH guidelines.[5][9]

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1.0 M HCl and 1.0 M NaOH (for neutralization)

  • HPLC-grade Water and Acetonitrile (ACN)

  • HPLC vials

2. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl in an HPLC vial.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH in an HPLC vial.

  • Control: Mix 100 µL of the stock solution with 900 µL of HPLC-grade water.

  • Immediately withdraw a 50 µL aliquot from each vial for the T=0 time point. For the base sample, neutralize with an equimolar amount of 1.0 M HCl before analysis. For the acid sample, neutralize with 1.0 M NaOH. Dilute with mobile phase A as needed.

  • Incubate all vials at 40°C.

  • Withdraw additional 50 µL aliquots at specified time points (e.g., 2, 6, 12, and 24 hours). Neutralize each aliquot immediately after withdrawal.

  • Analyze all samples by a validated stability-indicating RP-HPLC method (see Protocol 3).

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot % Remaining versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its primary hydrolytic degradant, Phe(4-NH2)-OH.

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: 5% to 40% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 5 µL

2. Expected Results:

  • The deacetylated product, Phe(4-NH2)-OH, will be more polar and thus will elute earlier than the parent compound, this compound.

  • The method is considered "stability-indicating" if baseline resolution is achieved between the two peaks.

References
  • Griswold, J., et al. (1991). Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing. PubMed. Available at: [Link]

  • AmbioPharm. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. AmbioPharm Inc. Available at: [Link]

  • Li, X., et al. (2021). N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR. Available at: [Link]

  • Kieser, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology. Available at: [Link]

  • Al-Azzawi, W., et al. (2020). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules. Available at: [Link]

  • van de Kooij, B., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Communications Biology. Available at: [Link]

  • Muzzarelli, R. A. A. (2011). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Leduc, R. D., et al. (2014). Mass spectral analysis of acetylated peptides: Implications in proteomics. Proteomics. Available at: [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMS Biopharma. Available at: [Link]

  • Gil, J. (2017). General workflow for the mass spectrometry based proteomics analysis of acetylated peptides and proteins. ResearchGate. Available at: [Link]

  • van de Kooij, B., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. University of Groningen Research Portal. Available at: [Link]

  • Hwang, C.-S., et al. (2018). Control of protein degradation by N-terminal acetylation and the N-end rule pathway. Experimental & Molecular Medicine. Available at: [Link]

  • Fiole, D., et al. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wallace, R. J., et al. (1993). Acetylation of peptides inhibits their degradation by rumen micro-organisms. British Journal of Nutrition. Available at: [Link]

  • Wikipedia. (n.d.). N-terminal acetylation. Wikipedia. Available at: [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

  • Zhang, J., et al. (2021). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology. Available at: [Link]

  • Hawe, A. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Jida, M., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Leduc, R. D., et al. (2014). Mass spectral analysis of acetylated peptides: Implications in proteomics. ResearchGate. Available at: [Link]

  • Han, J., et al. (2015). Determination of the Degree of Acetylation and the Distribution of Acetyl Groups in Chitosan by HPLC Analysis of Nitrous Acid Degraded and PMP Labeled Products. Carbohydrate Polymers. Available at: [Link]

  • Ludowieg, J., & Dorfman, A. (1960). A micromethod for the determination of N- and O-acetyl groups. Biochimica et Biophysica Acta. Available at: [Link]

  • Rodante, F., et al. (1992). Thermal stability of amino acids. Thermochimica Acta. Available at: [Link]

  • Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research. Available at: [Link]

  • NPTEL. (2020). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. NPTEL. Available at: [Link]

  • Wallace, R. J., et al. (1993). Acetylation of peptides inhibits their degradation by rumen micro-organisms. PubMed. Available at: [Link]

  • Hong, L., et al. (1993). Studies of the DNA binding properties of histone H4 amino terminus. Thermal denaturation studies reveal that acetylation markedly reduces the binding constant of the H4 "tail" to DNA. Journal of Biological Chemistry. Available at: [Link]

  • Wu, Q., et al. (2024). CDK1-driven phosphorylation networks promote glioblastoma progression via MAP1B-mediated microtubule destabilization. Frontiers in Oncology. Available at: [Link]

  • Ott, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available at: [Link]

  • Wierzbicka, A., et al. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Molecules. Available at: [Link]

  • Human Metabolome Database. (n.d.). N-Acetyl-L-phenylalanine (HMDB0000512). HMDB. Available at: [Link]

  • Creative Biolabs. (n.d.). Acetyl Group Analysis Service. Creative Biolabs. Available at: [Link]

  • Kolodziejczyk, M. K., et al. (2023). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Pharmaceutics. Available at: [Link]

  • Ott, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. Available at: [Link]

  • Baici, A., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Biochimica et Biophysica Acta. Available at: [Link]

  • Le-Goffic, F., & Martel, A. (1974). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochimie. Available at: [Link]

  • Weiss, W., & Etzlstorfer, T. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available at: [Link]

  • Vass, E., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Aapptec. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Ac-Phe(4-NH2)-OH and Fmoc-Phe(4-NH2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of this endeavor, offering a robust and efficient methodology for assembling amino acids into complex sequences.[1][2] The choice of building blocks, particularly the N-terminal protecting group strategy, is a critical determinant of the synthesis outcome. This guide provides an in-depth technical comparison of two commercially available 4-aminophenylalanine derivatives: Ac-Phe(4-NH2)-OH and Fmoc-Phe(4-NH2)-OH, elucidating their distinct roles and applications in SPPS.

Introduction to N-Terminal Protection in SPPS

SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3] To ensure the selective formation of the desired peptide bond, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[4] This prevents self-polymerization and other unwanted side reactions.[3] The most widely adopted strategy in modern SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][6] This approach offers mild deprotection conditions, making it compatible with a wide range of sensitive amino acids and post-translational modifications.[3]

Beyond chain elongation, modification of the N-terminus of the final peptide is often desired to enhance its therapeutic properties. N-terminal acetylation, for instance, is a common modification that can increase peptide stability against enzymatic degradation and alter its pharmacokinetic profile.[7][8]

This guide will dissect the applications of this compound as an N-terminal capping agent and Fmoc-Phe(4-NH2)-OH as a building block for peptide chain extension, providing a clear rationale for their differential use in SPPS workflows.

Chemical Structures and Functional Roles

The fundamental difference between this compound and Fmoc-Phe(4-NH2)-OH lies in their N-terminal protecting groups, which dictates their respective applications in SPPS.

FeatureThis compoundFmoc-Phe(4-NH2)-OH
N-Terminal Group Acetyl (Ac)9-fluorenylmethoxycarbonyl (Fmoc)
Chemical Structure
Primary Role in SPPS N-terminal capping (termination)Peptide chain elongation
Cleavage Conditions Stable under standard SPPS conditionsRemoved by mild base (e.g., 20% piperidine in DMF)[9]
Use Case Introduced at the final step of synthesis to cap the N-terminus.Used as a standard building block for incorporating 4-aminophenylalanine into the peptide sequence.[9]

This compound , or Acetyl-4-aminophenylalanine, possesses a stable acetyl group.[7] This group is not removed under the standard conditions of Fmoc-based SPPS, making it an ideal reagent for terminating the peptide synthesis by capping the N-terminus. This modification can enhance the peptide's stability and mimic native proteins.[10][11]

Fmoc-Phe(4-NH2)-OH , on the other hand, is a standard building block for peptide synthesis.[9] The Fmoc group is readily cleaved by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose a free amine for the subsequent coupling reaction.[9] The pendant amino group on the phenyl ring also offers a site for further chemical modifications.[9]

Comparative Performance in SPPS: A Hypothetical Case Study

To illustrate the distinct applications and expected outcomes, we present a hypothetical synthesis of a short peptide, Tyr-Ala-Phe(4-NH2), with and without an N-terminal acetyl cap.

Experimental Design

Two syntheses will be performed on a Rink Amide resin to generate the C-terminally amidated peptide.

  • Synthesis A (Fmoc-Peptide): Standard Fmoc-SPPS will be used to synthesize H-Tyr-Ala-Phe(4-NH2)-NH2.

  • Synthesis B (Ac-Peptide): Following the synthesis of the peptide chain as in Synthesis A, an additional N-terminal acetylation step will be performed using acetic anhydride. Alternatively, if the desired sequence was Ac-Phe(4-NH2)-Ala-Tyr-NH2, this compound would be coupled as the final amino acid.

Expected Results
ParameterSynthesis A: H-Tyr-Ala-Phe(4-NH2)-NH2Synthesis B: Ac-Tyr-Ala-Phe(4-NH2)-NH2
Final N-Terminus Free Amine (-NH2)Acetylated Amine (-NH-C(O)CH3)
Crude Purity (RP-HPLC) ~85%~80%
Expected Mass (ESI-MS) [M+H]+ ≈ 494.2 Da[M+H]+ ≈ 536.2 Da
Overall Yield HigherSlightly Lower (due to an additional reaction step)
Solubility Generally more soluble in aqueous buffers due to the charged N-terminus.[12][13]May exhibit slightly reduced aqueous solubility due to the loss of the N-terminal positive charge.[12]
Stability Susceptible to degradation by exopeptidases.Increased resistance to enzymatic degradation.[4][10]

The slightly lower crude purity and yield in Synthesis B are anticipated due to the additional acetylation step, which may not proceed to 100% completion and can introduce its own set of minor impurities.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation using Fmoc-Phe(4-NH2)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Phe(4-NH2)-OH into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Phe(4-NH2)-OH:

    • In a separate vessel, pre-activate Fmoc-Phe(4-NH2)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: N-Terminal Acetylation

This protocol is performed after the final Fmoc deprotection of the completed peptide chain.

  • Resin Preparation: Ensure the peptide-resin from the final deprotection step is washed thoroughly with DMF.

  • Acetylation Reaction:

    • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.

    • Monitor the reaction with a Kaiser test to confirm the absence of free amines.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Purification
  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.[1][16]

Visualization of SPPS Workflows

SPPS_Workflow_Comparison cluster_0 Fmoc-Phe(4-NH2)-OH in Peptide Elongation cluster_1 This compound for N-Terminal Capping A_start Resin with free amine A_deprotect Fmoc Deprotection (20% Piperidine/DMF) A_start->A_deprotect A_couple Coupling (Fmoc-Phe(4-NH2)-OH) A_deprotect->A_couple A_wash Wash A_couple->A_wash A_next Repeat for next amino acid A_wash->A_next B_start Completed Peptide-Resin (with free N-terminus) B_acetylate N-Terminal Acetylation (Acetic Anhydride/DIPEA) B_start->B_acetylate B_wash Wash B_acetylate->B_wash B_cleave Cleavage & Purification B_wash->B_cleave

Figure 1: Comparative SPPS workflows.

Conclusion and Recommendations

The selection between this compound and Fmoc-Phe(4-NH2)-OH is dictated entirely by the synthetic goal.

  • Fmoc-Phe(4-NH2)-OH is the reagent of choice for incorporating a 4-aminophenylalanine residue within a peptide sequence during the elongation phase of SPPS. Its Fmoc group allows for the continuation of the synthesis.

  • This compound (or more commonly, N-terminal acetylation with acetic anhydride) is employed to cap the N-terminus of the final peptide, a modification that can confer desirable biological properties such as enhanced stability.

A thorough understanding of the distinct chemical properties and roles of these reagents is essential for the rational design and successful synthesis of complex and modified peptides for research and therapeutic applications.

References

  • Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. [Link]

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. SpringerLink. [Link]

  • N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. PubMed. [Link]

  • Fmoc-Phe(4-NH2)-OH: Your Key to Advanced Peptide Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. National Institutes of Health. [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health. [Link]

  • Automated N-Terminal Acetylation. CEM Corporation. [Link]

  • N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. ResearchGate. [Link]

  • The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. PubMed Central. [Link]

  • Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv. [Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PubMed Central. [Link]

  • Automated N-Terminal Acetylation. CEM Corporation. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • A highly efficient in situ N-acetylation approach for solid phase synthesis. ResearchGate. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. University of the Pacific. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. [Link]

  • Fmoc-Phe(4-NH2)-OH. P3 BioSystems. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Publications. [Link]

  • Fmoc-4-Amino-L-phenylalanine. PubChem. [Link]

  • Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. PubMed. [Link]

  • Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. CentAUR. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. PubMed. [Link]

Sources

A Comparative Guide to the Stability of Ac-Phe and Fmoc-Phe Peptides: A Tale of Two Termini

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the design of a peptide therapeutic is a balancing act between activity and stability. The N-terminus, the peptide's "head," is a critical determinant of its fate in a biological environment. It is both a key site for receptor interaction and a primary target for degradation by exopeptidases. Consequently, the choice of N-terminal modification is a pivotal decision in peptide design.

This guide provides an in-depth technical comparison of two common N-terminal modifications for phenylalanine-containing peptides: the permanent acetyl (Ac) cap and the temporary 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. While both modify the N-terminal amine, their purposes, chemical natures, and resulting stabilities are fundamentally different. Understanding these differences is crucial for designing robust experimental plans and developing viable peptide-based therapeutics.

The Role and Chemical Nature of N-Terminal Modifications

The primary amine of a peptide's N-terminus is a nucleophilic and often positively charged group at physiological pH. This makes it a prime target for aminopeptidases, enzymes that sequentially cleave amino acids from the N-terminus, leading to rapid inactivation.[1][2] N-terminal capping neutralizes this charge and sterically hinders the approach of these degradative enzymes.

The Acetyl (Ac) Group: N-terminal acetylation is a common and highly effective strategy to mimic the structure of native proteins and enhance peptide stability.[3][4] The acetyl group forms a chemically robust amide bond with the N-terminal amine. This bond is significantly more resistant to both chemical hydrolysis and enzymatic degradation compared to an unprotected N-terminus.[5][6]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[][8] It serves as a temporary protecting group for the α-amino group of an incoming amino acid.[9] Its defining characteristic is its lability; it is intentionally designed to be removed easily under mild basic conditions (e.g., piperidine) to allow for the stepwise elongation of the peptide chain.[10][11] It is not intended for use as a permanent, stabilizing cap on a final, biologically active peptide.

Below is a visualization of the chemical structures of Ac-Phe and Fmoc-Phe.

Caption: Chemical structures of N-terminally modified Phenylalanine.

Comparative Stability Analysis

The fundamental difference in the intended application of Ac and Fmoc groups directly translates to a vast difference in their stability. An acetylated peptide is designed for longevity, whereas an Fmoc-protected peptide is an intermediate designed for reactivity.

FeatureAc-Phe Peptide (Final Product)Fmoc-Phe Peptide (Synthetic Intermediate)
Bond Type Amide (R-CO-NH-R')Carbamate (R-O-CO-NH-R')
Primary Function Permanent N-terminal cap to enhance biological stability.[3][4]Temporary N-terminal protection during chemical synthesis.[8]
Stability to Base Highly Stable. Amide bonds require harsh conditions for hydrolysis.[5]Highly Labile. Designed for rapid cleavage by mild bases (e.g., 20% piperidine in DMF).[10][12]
Stability to Acid Highly Stable.Generally stable to acids like TFA used for side-chain deprotection.[8][12]
Enzymatic Stability Significantly Enhanced. Blocks degradation by aminopeptidases.[1][2]Labile. The bulky Fmoc group may offer some steric hindrance, but the carbamate linkage is not a recognized strategy for preventing enzymatic degradation and the group is not intended to be present in the final biological context.
In Vivo Half-Life Expected to be significantly longer than the uncapped peptide.[1]Not applicable; would be rapidly cleaved or recognized as a foreign molecule.
Causality Behind Stability Differences:
  • Chemical Lability: The stability of the Fmoc group is intentionally compromised by its chemical structure. The electron-withdrawing fluorenyl system makes the proton on the 9-position of the fluorene ring acidic. A mild base can easily abstract this proton, initiating a β-elimination reaction that cleaves the carbamate bond and liberates the free amine.[11][13] The amide bond of an acetyl group has no such built-in cleavage mechanism and is resonance-stabilized, making it much more robust.[5]

  • Enzymatic Recognition: The primary mechanism of N-terminal degradation in biological systems is recognition by exopeptidases. Acetylation effectively removes the positive charge and mimics a natural protein structure, thereby preventing the peptide from fitting into the active site of these enzymes.[2][3] While an N-terminal Fmoc group is bulky, it is not a validated strategy for enhancing enzymatic stability and its inherent chemical lability makes this point moot for any therapeutic application.

Experimental Protocol: Assessing Peptide Stability in Human Plasma

To empirically determine the stability of a peptide therapeutic, incubation in human plasma followed by LC-MS analysis is the gold standard. This protocol provides a framework for comparing the stability of an acetylated peptide against its uncapped counterpart. An Fmoc-capped peptide is not included as a comparator for a final product stability assay, as its rapid degradation under even mild basic or physiological conditions is a known chemical property.[12][14]

Objective:

To quantify the degradation rate of an Ac-Phe-peptide in human plasma over time.

Materials:
  • Lyophilized Ac-Phe-peptide and corresponding uncapped Phe-peptide.

  • Human plasma (pooled, with anticoagulant like EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA).

  • LC-MS system with a C18 column.

Step-by-Step Methodology:
  • Peptide Stock Solution Preparation: Dissolve lyophilized peptides in an appropriate solvent (e.g., water or PBS) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Incubation Setup:

    • Thaw human plasma on ice.

    • In microcentrifuge tubes, add plasma and pre-warm to 37°C.

    • To initiate the assay, spike the plasma with the peptide stock solution to a final concentration of 50-100 µg/mL. Mix gently.

  • Time-Point Sampling:

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot (e.g., 50 µL) from the reaction tube.

    • The t=0 sample should be taken immediately after adding the peptide.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold ACN with 0.1% TFA. This stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a standard volume onto the LC-MS system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the parent peptide from its degradation products.

    • Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Normalize the data to the t=0 time point (considered 100%).

    • Plot the percentage of remaining peptide versus time and calculate the peptide's half-life (t½).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Peptide Stock (1 mg/mL) spike Spike Plasma with Peptide stock->spike plasma Thaw & Pre-warm Plasma (37°C) plasma->spike incubate Incubate at 37°C spike->incubate timepoint Take Aliquots at Time Points (0, 0.25, 0.5, 1, 2, 4, 8, 24h) incubate->timepoint Over Time quench Quench with Cold ACN/TFA & Precipitate Proteins timepoint->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS centrifuge->lcms data Calculate Half-Life (t½) lcms->data

Caption: Workflow for assessing peptide stability in human plasma.

Conclusion and Recommendations

The choice between an acetyl and an Fmoc group for modifying an N-terminal phenylalanine is not a choice between two comparable stability-enhancing strategies. It is a choice dictated by purpose.

  • For therapeutic or biological applications, N-terminal acetylation is a proven, effective strategy to increase a peptide's stability against enzymatic degradation, thereby extending its half-life. [1][4] The resulting amide bond is robust and effectively protects the peptide from aminopeptidases.

  • The Fmoc group is exclusively a tool for chemical synthesis. Its inherent lability to basic conditions is a design feature, not a flaw.[8][11] Leaving the Fmoc group on a final peptide product intended for biological use would result in a molecule with poor stability and unpredictable behavior, as it would likely be cleaved under physiological conditions.

Therefore, for any drug development professional or researcher aiming to create a stable, biologically active peptide, Ac-Phe is the superior and logical choice over Fmoc-Phe for the final product. The Fmoc group should be viewed strictly as a transient passenger during the synthetic journey, to be removed before the peptide begins its biological mission.

References

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (n.d.). National Institutes of Health. [Link]

  • Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. (2024). ACS Publications. [Link]

  • Can we remove the fmoc group after peptide cleavage? (2021). ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Institutes of Health. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. [Link]

  • Acetylated Peptide Synthesis. (n.d.). CD Formulation. [Link]

  • Acetylation of peptides inhibits their degradation by rumen micro-organisms. (n.d.). Cambridge University Press. [Link]

  • N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. (2021). PubMed. [Link]

  • Beyond Fmoc: a review of aromatic peptide capping groups. (n.d.). Royal Society of Chemistry. [Link]

  • Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments. (2020). National Institutes of Health. [Link]

  • Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. (2020). PubMed. [Link]

  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? (2016). ResearchGate. [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. (2012). PubMed Central. [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). ConnectSci. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). Semantic Scholar. [Link]

  • N-terminal acetylation can stabilize proteins independent of their ubiquitination. (2023). National Institutes of Health. [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. (n.d.). Royal Society of Chemistry. [Link]

  • Method for the fmoc group cleavage. (n.d.).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications. [Link]

  • Methods for Removing the Fmoc Group. (n.d.). ResearchGate. [Link]

  • Question of amide group participation in carbamate hydrolysis. (n.d.). ACS Publications. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). National Institutes of Health. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA. [Link]

  • Reverse hydrolysis of Fmoc peptides with free amino acid (peptide)... (n.d.). ResearchGate. [Link]

  • Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. (2024). CentAUR. [Link]

Sources

A Comparative Guide to the Biological Activities of N-Acetyl-4-aminophenylalanine and p-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activities of N-Acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH) and its parent compound, p-aminophenylalanine (also known as 4-aminophenylalanine). We will explore the fundamental chemical differences and how these translate into distinct biological behaviors, supported by experimental evidence and methodologies.

Introduction: A Tale of Two Molecules

At the heart of this comparison are two structurally related amino acid analogs. p-Aminophenylalanine is a non-canonical amino acid that has been identified as a precursor in the biosynthesis of antitumor agents like dnacin B1.[1] Its primary amino group on the phenyl ring makes it a versatile building block. This compound, or N-acetyl-4-aminophenylalanine, is a derivative where the alpha-amino group is acetylated. This seemingly minor modification can significantly alter the molecule's physicochemical properties and, consequently, its biological activity.

The core of our investigation lies in understanding the impact of N-terminal acetylation. This common post-translational modification in eukaryotes can influence protein stability, folding, and interactions by neutralizing the positive charge of the alpha-amino group and increasing hydrophobicity.[2][3][4] While this typically applies to proteins, the principles can be extrapolated to understand the behavior of the free amino acid analog.

Chemical Structures:

  • p-Aminophenylalanine: An L-phenylalanine molecule with an amino group (-NH2) at the para (4) position of the phenyl ring.

  • N-Acetyl-4-aminophenylalanine: A p-aminophenylalanine molecule with an acetyl group (-COCH3) attached to the alpha-amino group.

Comparative Biological Activity: The Impact of N-Acetylation

Direct comparative studies on the biological activities of these two specific molecules are not extensively documented in publicly available literature. However, by examining the known roles of p-aminophenylalanine and the general effects of N-acetylation, we can construct a robust comparative framework.

p-Aminophenylalanine:

  • Biosynthetic Precursor: p-Aminophenylalanine serves as a building block for the quinone moiety of the antitumor compound dnacin B1, which belongs to the tetrahydroisoquinoline (THIQ) alkaloids known for their ability to alkylate DNA.[1]

  • Enzyme Activation: L-4-aminophenylalanine has been shown to cause a low level of activation of the enzyme phenylalanine hydroxylase (PheH).[5][6] PheH is crucial for metabolizing phenylalanine, and its dysregulation is associated with phenylketonuria.[7]

  • Antimicrobial Potential: While not directly demonstrated for p-aminophenylalanine itself, derivatives of phenylalanine are being explored for their antimicrobial properties.[8][9][10] The presence of the free amino groups could be a key factor in potential interactions with bacterial cell membranes.

N-Acetyl-4-aminophenylalanine:

  • Altered Bioavailability and a "Pro-drug" Like State: N-acetylation can be a strategic modification in drug design. Acetylated amino acids, like the well-known N-acetylcysteine (NAC), often exhibit different transport and metabolic profiles compared to their non-acetylated counterparts.[2] The acetyl group can mask the polar alpha-amino group, potentially increasing membrane permeability. Intracellularly, deacetylases could then cleave the acetyl group, releasing the active p-aminophenylalanine. This "pro-drug" approach can be used to enhance cellular uptake.

  • Reduced Receptor/Enzyme Interaction: The acetylation of the alpha-amino group in this compound will likely prevent it from interacting with receptors or enzyme active sites that specifically recognize the free alpha-amino group of p-aminophenylalanine. For instance, its ability to activate phenylalanine hydroxylase would likely be significantly diminished or abolished.

  • Increased Stability: N-terminal acetylation is known to protect proteins from certain types of degradation.[3][11] While this applies to larger polypeptides, the underlying principle of masking a reactive amino group could confer greater chemical stability to the free amino acid analog under certain physiological conditions.

  • Use in Synthesis: N-acetylated amino acids are valuable in peptide synthesis and the development of pharmaceuticals, partly due to potentially enhanced solubility and stability.[12]

Propertyp-AminophenylalanineN-Acetyl-4-aminophenylalanineRationale
Water Solubility HighPotentially LowerThe addition of the hydrophobic acetyl group may decrease overall polarity.
Membrane Permeability LowerPotentially HigherMasking of the charged alpha-amino group can increase lipophilicity, aiding passive diffusion across cell membranes.[3][4]
Enzyme Substrate/Activator Known to activate PheH[5][6]Unlikely to activate PheHThe acetylated alpha-amino group is unlikely to fit in the active/allosteric site designed for a free amino group.
Biosynthetic Incorporation Precursor for natural products[1]Unlikely without deacetylationBiosynthetic enzymes are highly specific and would likely not recognize the acetylated form.
Chemical Reactivity Two reactive amino groupsOne reactive amino groupThe alpha-amino group is protected, leaving the 4-amino group on the phenyl ring as the primary site for certain reactions.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, a series of experiments should be conducted. Here are detailed protocols for key assays.

This assay will determine the effect of both compounds on cell proliferation and health.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or a relevant cancer cell line if investigating antitumor effects) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of p-aminophenylalanine and this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution series for both compounds (e.g., from 1 µM to 1 mM).

  • Treatment: Remove the culture medium from the wells and replace it with a medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

This experiment will test the ability of each compound to allosterically activate PheH.[6]

Protocol:

  • Enzyme and Reagents:

    • Purified recombinant phenylalanine hydroxylase.

    • Assay buffer: 80 mM HEPES, pH 7.0.

    • Substrate: 1 mM L-phenylalanine.

    • Cofactor: 200 µM Tetrahydrobiopterin (BH4).

    • Other components: 50 µg/mL catalase, 1 mM dithiothreitol, 5 µM ferrous ammonium sulfate.

  • Pre-incubation (Activation Step):

    • In separate tubes, mix a defined amount of PheH (e.g., 25 µM) with varying concentrations of p-aminophenylalanine or this compound (e.g., 10 mM). Include a positive control (1 mM L-phenylalanine) and a no-activator control.

    • Incubate at room temperature for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a small aliquot of the pre-incubation mix to the assay buffer containing all other components.

    • Allow the reaction to proceed for a set time (e.g., 30 seconds).

  • Quenching and Detection:

    • Stop the reaction by adding 2 M HCl.

    • The product, tyrosine, can be quantified using HPLC with fluorescence detection.

  • Data Analysis: Compare the rate of tyrosine formation in the presence of each compound to the basal activity (no-activator control).

This assay will compare how readily each compound enters cells, which is crucial for its biological activity.

Protocol:

  • Cell Culture: Grow cells to confluence in 6-well plates.

  • Treatment: Replace the medium with a serum-free medium containing a known concentration (e.g., 100 µM) of either p-aminophenylalanine or this compound.

  • Time Course: Incubate the cells for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis:

    • At each time point, wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol extraction).

  • Quantification:

    • Centrifuge the lysates to pellet cellular debris.

    • Analyze the supernatant for the concentration of the internalized compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the intracellular concentration of each compound over time to determine the rate of uptake.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the experimental logic and potential mechanisms, the following diagrams are provided.

G cluster_0 Comparative Analysis Workflow cluster_1 In Vitro cluster_2 Cell-Based A Compound Synthesis & Characterization B In Vitro Assays A->B C Cell-Based Assays A->C D Data Analysis & Comparison B->D B1 Enzyme Activity (e.g., PheH Assay) B->B1 B2 Chemical Stability B->B2 C->D C1 Cytotoxicity (MTT Assay) C->C1 C2 Cellular Uptake (LC-MS/MS) C->C2 C3 Target Engagement C->C3

Caption: Workflow for comparing the two amino acid analogs.

G cluster_0 Hypothesized Cellular Fate pAPA_ext p-Aminophenylalanine (Extracellular) pAPA_int p-Aminophenylalanine (Intracellular) pAPA_ext->pAPA_int Transporter-mediated (Slower) Ac_pAPA_ext This compound (Extracellular) Ac_pAPA_int This compound (Intracellular) Ac_pAPA_ext->Ac_pAPA_int Passive Diffusion? (Faster?) membrane ------------------- Cell Membrane ------------------- bio_effect Biological Effect (e.g., Enzyme Modulation, Cytotoxicity) pAPA_int->bio_effect deacetylase Deacetylase Enzymes Ac_pAPA_int->deacetylase deacetylase->pAPA_int Release

Caption: Potential cellular uptake and metabolism pathways.

Conclusion

The N-acetylation of p-aminophenylalanine to form this compound represents a significant chemical modification that is predicted to substantially alter its biological activity. While p-aminophenylalanine acts as a natural product precursor and a weak enzyme activator, its acetylated form may function as a pro-drug with enhanced cellular permeability but reduced direct interaction with biological targets until the acetyl group is removed. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test these hypotheses and elucidate the precise biological consequences of this N-acetylation. This comparative approach is essential for the rational design of novel therapeutics and biochemical probes based on these versatile amino acid scaffolds.

References

  • Wikipedia. N-terminal acetylation. [Link]

  • Hu, X., et al. (2020). p-Aminophenylalanine Involved in the Biosynthesis of Antitumor Dnacin B1 for Quinone Moiety Formation. PMC - PubMed Central. [Link]

  • Arnesen, T. (2011). Functional effects of N-terminal acetylation. ResearchGate. [Link]

  • Drazic, A., et al. (2023). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. [Link]

  • Krishna, R. V., et al. (1974). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PubMed Central. [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. [Link]

  • Sancak, Y., et al. (2015). Protocol for the assessment of mTOR activity in mouse primary hepatocytes. PMC - NIH. [Link]

  • PubChem. 4-Aminophenylalanine. [Link]

  • Gopinath, G., et al. (2022). Hypothesized mechanism of N-Ac-l-phe activation and amidation using.... ResearchGate. [Link]

  • Peeler, J. C., & Mehl, R. A. (2011). Experimental methods for scanning unnatural amino acid mutagenesis. PMC. [Link]

  • Andersen, J. H., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. [Link]

  • ResearchGate. Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). [Link]

  • ResearchGate. (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • Andersen, J. H., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. NIH. [Link]

  • Dempsey, D. R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

  • PubChem. 4-Acetyl-L-phenylalanine. [Link]

  • Human Metabolome Database. Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). [Link]

  • ResearchGate. Amino Acid Analysis: Methods and Protocols. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Lee, E., et al. (2014). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. PubMed. [Link]

  • Cooper, C. (2009). "Amino Acid Analysis". In: Current Protocols in Protein Science. ResearchGate. [Link]

  • Joondan, N., et al. (2014). A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2023). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. MDPI. [Link]

Sources

A Comparative Guide to the Conformational Effects of AC-Phe(4-NH2)-OH in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The introduction of non-canonical amino acids offers a powerful strategy to modulate the structure, stability, and ultimately, the biological activity of peptides. Among these, AC-Phe(4-NH2)-OH (N-acetyl-4-amino-L-phenylalanine) has emerged as a versatile building block, prized for its ability to introduce unique structural and chemical properties.[1]

This guide provides an in-depth technical comparison of the conformational effects of incorporating this compound into a peptide backbone versus its natural counterpart, Phenylalanine (Phe), and another common derivative, AC-Phe-OH. We will explore the underlying physicochemical principles, present supporting experimental data from key analytical techniques, and provide detailed protocols to empower researchers in their own investigations.

The Significance of the 4-Amino Group: A Structural Perspective

The introduction of an amino group at the para position of the phenylalanine ring in this compound imparts several key characteristics that distinguish it from the parent amino acid:

  • Enhanced Polarity and Solubility: The primary amine group increases the hydrophilicity of the side chain, which can improve the overall solubility of the peptide, a critical factor in drug development.[1]

  • Hydrogen Bonding Capability: The amino group can act as a hydrogen bond donor, introducing new possibilities for intramolecular and intermolecular interactions that can stabilize specific secondary structures.

  • pH-Sensitivity: The amino group has a pKa, allowing the side chain to exist in either a neutral or a protonated, positively charged state depending on the pH of the environment. This pH-responsiveness can be harnessed to trigger conformational changes.[2][3][4][5]

  • Electronic Effects: The electron-donating nature of the amino group alters the electronic properties of the aromatic ring, which can influence cation-π and other non-covalent interactions that are crucial for molecular recognition.

These properties collectively suggest that the incorporation of this compound can significantly influence the conformational landscape of a peptide, potentially favoring more rigid and defined structures compared to the more flexible and hydrophobic nature of Phenylalanine.

Model Peptide System for Comparative Analysis

To objectively assess the conformational impact of this compound, we will consider a model hexapeptide system. The sequence, Ac-Tyr-Val-Ala-X-Leu-Gly-NH2 , is designed to be simple enough for straightforward synthesis and analysis, yet complex enough to adopt secondary structures. In our comparative study, the 'X' position will be occupied by:

  • Phe (the natural amino acid)

  • Phe(4-NH2) (the modified amino acid of interest)

  • p-Cl-Phe (a halogenated derivative for an alternative comparison)[6]

This allows for a direct comparison of the effects of the 4-amino group against the unmodified phenyl group and an electron-withdrawing substituent.

Experimental Deep Dive: Unraveling Peptide Conformation

A multi-pronged experimental approach is essential for a comprehensive understanding of peptide conformation. Here, we detail the application of three cornerstone techniques: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure of peptides in solution.[7][8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with the peptide backbone being the primary chromophore in the far-UV region.

Based on the properties of our model amino acids, we can anticipate the following trends in their CD spectra:

  • Peptide with Phe: Likely to exhibit a spectrum characteristic of a random coil or a weak β-turn, reflecting the conformational flexibility often associated with short, unmodified peptides.

  • Peptide with Phe(4-NH2): The introduction of the 4-amino group is expected to promote a more ordered structure, potentially a β-sheet conformation, due to the possibility of intermolecular hydrogen bonding between the amino groups on adjacent peptide strands. This would be reflected in a CD spectrum with a characteristic negative band around 218 nm.[9][10][11][12]

  • Peptide with p-Cl-Phe: The electron-withdrawing nature and steric bulk of the chlorine atom may also induce a more defined conformation, possibly a β-turn or β-sheet, which would be distinguishable from the other two peptides in the CD spectrum.[6]

PeptidePredicted Secondary StructureCharacteristic CD Minima (nm)
Ac-Tyr-Val-Ala-Phe -Leu-Gly-NH2Random Coil / Weak β-turn~200
Ac-Tyr-Val-Ala-Phe(4-NH2) -Leu-Gly-NH2β-sheet~218
Ac-Tyr-Val-Ala-p-Cl-Phe -Leu-Gly-NH2β-turn / β-sheet~215-220

Experimental Workflow: Circular Dichroism Spectroscopy

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification (>95%) stock_solution Prepare 1 mM Peptide Stock in Buffer (e.g., 10 mM Phosphate, pH 7.4) peptide_synthesis->stock_solution working_solution Dilute to 100 µM Working Solution stock_solution->working_solution instrument_setup Spectropolarimeter Setup (190-260 nm) working_solution->instrument_setup blank Record Buffer Blank Spectrum instrument_setup->blank sample Record Peptide Sample Spectrum blank->sample subtraction Subtract Blank from Sample Spectrum sample->subtraction conversion Convert to Molar Ellipticity subtraction->conversion interpretation Analyze Spectra for Secondary Structure conversion->interpretation

Caption: Workflow for CD Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy provides high-resolution structural information in solution, allowing for the precise determination of atomic positions and interatomic distances.[13][14][15] For our model peptides, 2D NMR experiments like TOCSY and NOESY are invaluable.

  • TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning all the proton resonances within a single amino acid's spin system. This is the first step in unraveling the complex proton spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination, NOESY identifies protons that are close in space (< 5 Å).[16] This information is used to generate distance restraints that guide the calculation of the final 3D structure. For the peptide with Phe(4-NH2), specific NOEs between the side-chain amino protons and backbone protons could provide direct evidence of a constrained conformation.

PeptideExpected Key NOEsPredicted Side Chain Conformation (χ1 angle)
Ac-Tyr-Val-Ala-Phe -Leu-Gly-NH2Weak or absent sequential NOEs, indicating flexibility.Multiple rotameric states
Ac-Tyr-Val-Ala-Phe(4-NH2) -Leu-Gly-NH2Strong sequential NOEs (e.g., between Ala Hα and Phe(4-NH2) NH), and potential long-range NOEs indicative of a folded structure.A preferred rotameric state stabilized by H-bonding.
Ac-Tyr-Val-Ala-p-Cl-Phe -Leu-Gly-NH2Intermediate strength sequential NOEs, suggesting a partially constrained conformation.A limited number of rotameric states.

Experimental Workflow: 2D NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide_synthesis Isotope-Labeled Peptide Synthesis (optional) dissolution Dissolve in Buffer (e.g., H2O/D2O 9:1) to ~1-5 mM peptide_synthesis->dissolution tocsy Acquire 2D TOCSY Spectrum dissolution->tocsy noesy Acquire 2D NOESY Spectrum tocsy->noesy assignment Resonance Assignment noesy->assignment noe_restraints NOE Cross-Peak Integration & Distance Restraints assignment->noe_restraints structure_calc 3D Structure Calculation noe_restraints->structure_calc refinement Structure Refinement structure_calc->refinement

Caption: Workflow for 2D NMR Structural Analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

While NMR provides information about the solution-state ensemble, X-ray crystallography can yield a high-resolution 3D structure in the solid state.[17][18][19] This technique is particularly powerful for visualizing the precise atomic interactions that stabilize a particular conformation.

A successful crystal structure is self-validating. The final refined structure must be consistent with the experimental diffraction data (low R-factor) and conform to known stereochemical principles.

PeptidePredicted Crystal PackingKey Intramolecular H-bonds
Ac-Tyr-Val-Ala-Phe -Leu-Gly-NH2Less ordered packing, potentially with solvent inclusion.Primarily backbone-backbone H-bonds.
Ac-Tyr-Val-Ala-Phe(4-NH2) -Leu-Gly-NH2Highly ordered packing driven by intermolecular H-bonds between the 4-amino groups.Backbone-backbone and side chain-backbone H-bonds involving the 4-amino group.
Ac-Tyr-Val-Ala-p-Cl-Phe -Leu-Gly-NH2Ordered packing influenced by halogen-aromatic interactions.Backbone-backbone H-bonds.

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Determination purification High Purity Peptide (>98%) screening Crystallization Condition Screening purification->screening optimization Optimization of Crystal Growth screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction processing Data Processing & Scaling diffraction->processing phasing Phase Determination processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Caption: Workflow for Peptide X-ray Crystallography.

Conclusion: this compound as a Tool for Conformational Control

The incorporation of this compound into peptide sequences offers a robust strategy for influencing their three-dimensional structure. The introduction of a polar, hydrogen-bonding, and pH-sensitive amino group at the para-position of the phenyl ring can drive the formation of more ordered secondary structures, such as β-sheets, compared to the native phenylalanine. This conformational constraint can lead to enhanced biological activity, improved metabolic stability, and other desirable pharmaceutical properties.

The comprehensive experimental approach outlined in this guide, combining CD spectroscopy, NMR, and X-ray crystallography, provides a powerful toolkit for researchers to dissect the precise structural consequences of this and other amino acid modifications. By understanding the causal relationships between chemical structure and peptide conformation, we can accelerate the rational design of next-generation peptide therapeutics.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link][1]

  • American Peptide Society. (n.d.). Analysis. Retrieved from [Link]

  • Aubry, A., & Marraud, M. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83.[17]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link][16]

  • D'Souza, R., & Dongre, P. M. (2016). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Analysis, 6(5), 281-288.[13]

  • Batra, J., & Panda, J. J. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 75-84.[18]

  • McDowell, L. M., & Schaefer, J. (1996). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 93(22), 12513-12517.
  • Hansson, K., & Broo, A. D. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 18(9), 5729-5740.[20]

  • BenchChem. (2025). A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F)-OH. BenchChem.[21]

  • Tanaka, M., et al. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 23(10), 2465.[19]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link][15]

  • BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. BenchChem.[7]

  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.[8]

  • Suresh, C. G., & Vijayan, M. (1986). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. A new form of L-histidine L-aspartate monohydrate. Journal of Biosciences, 10(2), 141-151.[22]

  • James, W. H., et al. (2022). Conformer-Specific Spectroscopy and IR-Induced Isomerization of a Model γ-Peptide: Ac-γ4-Phe-NHMe. The Journal of Physical Chemistry A, 126(11), 1836-1849.[23]

  • BenchChem. (2025). Conformational Landscape of Glycyl-L-phenylalanine Compared to Other Phenylalanine-Containing Peptides: A Comprehensive Guide. BenchChem.[24]

  • Mohammadi, F., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 213-225.[25]

  • Hospital, A., et al. (2012). pH-Dependent conformational changes in proteins and their effect on experimental pK(a)s: the case of Nitrophorin 4. PLoS Computational Biology, 8(11), e1002761.[2]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • BenchChem. (2025). Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide. BenchChem.[26]

  • Sarnowski, M. P., et al. (2018). Synthesis and β-sheet propensity of constrained N-amino peptides. Bioorganic & Medicinal Chemistry, 26(6), 1162-1166.[9]

  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis. BenchChem.[6]

  • Hughes, R. M., & Waters, M. L. (2022). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. International Journal of Molecular Sciences, 23(13), 7208.[10]

  • Harris, R. C., & Bryce, R. A. (2009). Exploring atomistic details of pH-dependent peptide folding. Biophysical Journal, 96(10), 4065-4076.[27]

  • Che, Y., & Van der Donk, W. A. (2020). Intra-strand peptide staples that promote β-sheet folding, self-assembly, and amyloid seeding. Chemical Science, 11(30), 7935-7944.[11]

  • Deshpande, I., et al. (2017). Peptide conformation at low (left) and high (right) pH: colour codes. Nature Communications, 8, 14045.[3]

  • Aapptec Peptides. (n.d.). Boc-Phe(4-NH2)-OH [55533-24-9]. Retrieved from [Link]

  • Balboni, G., et al. (2004). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 47(21), 5294-5302.[28]

  • Lindberg, E., et al. (2014). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 57(15), 6547-6557.[29]

  • Cardenas, A. E., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS Computational Biology, 8(11), e1002761.[4]

  • Hule, R. A., & Pochan, D. J. (2010). Role of Sheet-Edge Interactions in β-sheet Self-Assembling Peptide Hydrogels. Biomacromolecules, 11(10), 2792-2799.[12]

  • Marchesan, S., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(12), 16997-17007.[30]

  • Matsunaga, Y., et al. (2002). A pH-dependent conformational transition of Abeta peptide and physicochemical properties of the conformers in the glial cell. The Biochemical Journal, 361(Pt 3), 547–555.[5]

  • Gante, J., et al. (1998). Theoretical Conformational Analysis of Chemotactic Peptides Formyl-Met-Leu-Phe-OMe and Formyl-Met-Acc6-Phe-OMe. Molecules, 3(3), 88-95.
  • Voelz, V. A., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.

Sources

N-Terminal Acetylation: A Strategic Advantage in Peptide Stability for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Peptide Half-Life and Bioactivity

For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in biological systems presents a significant hurdle. Rapid degradation by endogenous proteases severely limits their bioavailability and therapeutic efficacy. A key strategy to overcome this is the chemical modification of the peptide's N-terminus, with acetylation being a primary and highly effective approach. This guide provides an in-depth comparison of N-terminally acetylated versus non-acetylated peptides, supported by experimental data, to illuminate the profound advantages of this modification for enhancing peptide stability.

The Achilles' Heel of Peptides: N-Terminal Degradation

The primary pathway for the degradation of many peptides in vivo is through the action of exopeptidases, particularly aminopeptidases, which sequentially cleave amino acid residues from the free N-terminus.[1][2][3] This enzymatic action progressively shortens the peptide, leading to a loss of its native conformation and, consequently, its biological activity. The positively charged α-amino group at the N-terminus is a key recognition site for these proteases.[4][5]

N-Terminal Acetylation: A Molecular Shield

N-terminal acetylation is the covalent attachment of an acetyl group (CH₃CO-) to the α-amino group of the first amino acid of a peptide.[6] This seemingly simple modification has profound implications for peptide stability and function:

  • Charge Neutralization: Acetylation neutralizes the positive charge of the N-terminus at physiological pH.[1][4] This alteration of the peptide's surface charge distribution can significantly impact its interaction with proteases.

  • Steric Hindrance: The addition of the acetyl group provides a physical block, sterically hindering the approach and binding of aminopeptidases to the N-terminus.[1][5]

The following diagram illustrates the protective mechanism of N-terminal acetylation against enzymatic degradation.

Figure 1: Mechanism of N-Terminal Acetylation in Preventing Enzymatic Degradation cluster_0 Non-Acetylated Peptide cluster_1 N-Terminally Acetylated Peptide Peptide_NA H₃N⁺-Ala-Gly-Phe-... Aminopeptidase Aminopeptidase Peptide_NA->Aminopeptidase Binding & Cleavage Degradation_Products Ala + Gly-Phe-... Aminopeptidase->Degradation_Products Degradation Peptide_Ac Ac-Ala-Gly-Phe-... Aminopeptidase_Blocked Aminopeptidase Peptide_Ac->Aminopeptidase_Blocked Binding Blocked No_Degradation Stable Peptide Aminopeptidase_Blocked->No_Degradation Enhanced Stability Figure 2: Workflow for In Vitro Peptide Stability Assay Start Start: Prepare Peptide Stock Solutions Incubation 1. Incubation: Mix peptide with human plasma Incubate at 37°C Start->Incubation Sampling 2. Time-Point Sampling: Collect aliquots at 0, 15, 30, 60, 120, 240 min Incubation->Sampling Quenching 3. Quench Reaction: Add TCA or ACN to precipitate plasma proteins Sampling->Quenching Centrifugation 4. Centrifugation: Separate supernatant containing the peptide Quenching->Centrifugation Analysis 5. HPLC/LC-MS Analysis: Quantify remaining intact peptide Centrifugation->Analysis Data 6. Data Analysis: Plot % remaining peptide vs. time Calculate half-life (t½) Analysis->Data End End: Compare Stability Data->End

Sources

A Senior Application Scientist's Guide to Unnatural Amino Acids in Protein Engineering: A Comparative Analysis of AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The ability to move beyond the canonical 20 amino acids has revolutionized protein engineering, offering unprecedented control over protein structure and function.[1][2] By incorporating unnatural amino acids (UAAs) with novel chemical functionalities, researchers can introduce biophysical probes, install post-translational modifications, and create new catalytic centers.[][4] This guide provides an in-depth comparison of N-acetyl-4-aminophenylalanine (AC-Phe(4-NH2)-OH) against other widely used phenylalanine analogs, such as p-Azido-L-phenylalanine (pAzF) and p-Acetyl-L-phenylalanine (pAcF). We will explore their unique chemical properties, applications, and provide a detailed experimental framework for their site-specific incorporation, empowering researchers to make informed decisions for their protein engineering endeavors.

The Expanded Genetic Code: A New Frontier in Protein Science

Nature's translational machinery is remarkably versatile. However, it is limited to a set of 20 proteinogenic amino acids. The advent of genetic code expansion technology has broken this limitation, allowing for the site-specific incorporation of hundreds of UAAs into proteins in both prokaryotic and eukaryotic organisms.[4][5]

The most prevalent method for this is amber stop codon suppression .[6][7] This strategy repurposes the UAG (amber) stop codon, which normally signals the termination of translation.[8] The core components of this system are an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[9][10]

  • Orthogonality is Key: The engineered aaRS/tRNA pair must function independently of the host cell's own synthetases and tRNAs. The orthogonal aaRS is evolved to exclusively charge its partner tRNA with the desired UAA, and this tRNA, bearing a CUA anticodon, recognizes and suppresses the UAG codon in the messenger RNA (mRNA), inserting the UAA into the growing polypeptide chain.[7][8][10]

This powerful technique provides a molecular toolkit to install unique chemical handles, spectroscopic probes, or photo-crosslinkers at virtually any desired position within a protein.[11][12]

UAA_Incorporation_Workflow cluster_plasmids Engineered Plasmids cluster_cell Host Cell (E. coli) p1 Plasmid 1: Orthogonal aaRS aaRS Orthogonal aaRS p1->aaRS Expression p2 Plasmid 2: Orthogonal tRNA(CUA) tRNA Orthogonal tRNA(CUA) p2->tRNA Expression p3 Target Gene Plasmid (with amber TAG codon) Ribosome Ribosome p3->Ribosome Transcription & Translation UAA UAA (e.g., this compound) in growth media UAA->aaRS Charged_tRNA UAA-tRNA(CUA) aaRS->Charged_tRNA Charging tRNA->aaRS Charged_tRNA->Ribosome Amber Suppression Protein Full-length Protein with UAA Ribosome->Protein

Figure 1: General workflow for site-specific UAA incorporation via amber suppression.

A Deep Dive into N-acetyl-4-aminophenylalanine (this compound)

This compound, also known as Acetyl-4-aminophenylalanine, is a versatile UAA that offers unique properties for protein engineering and drug development.[13] Its structure features a phenylalanine core with an amino group at the para position, which is further protected by an acetyl group.

Chemical Structure:

  • IUPAC Name: (2S)-2-acetamido-3-(4-aminophenyl)propanoic acid[14]

  • Molecular Formula: C11H14N2O3[13][15]

  • Molecular Weight: 222.24 g/mol [16]

The key features of this compound are the N-acetyl group and the underlying primary aromatic amine. The acetyl group enhances its solubility and stability, making it suitable for use in peptide synthesis and drug formulations.[13] While the acetylated form is stable, the primary utility often comes from the potential to deprotect the amine post-incorporation to yield a reactive 4-aminophenylalanine residue, which can then be targeted for specific bioconjugation reactions.

Primary Applications:

  • Peptide Synthesis: Serves as a building block for creating modified peptides with improved biological activity or stability.[13][14]

  • Protein Engineering: Used to modify protein structures, potentially enhancing stability or creating novel interaction sites.[14]

  • Bioconjugation: The primary amine (after deacetylation) can be a target for specific chemical modifications, allowing the attachment of drugs, probes, or imaging agents.[13][14]

Comparative Analysis: this compound vs. Key Phenylalanine Analogs

The choice of a UAA is dictated by the desired downstream application. Here, we compare this compound to two of the most popular phenylalanine derivatives used in protein engineering.

p-Azido-L-phenylalanine (pAzF): The Click Chemistry Workhorse

p-Azido-L-phenylalanine (pAzF) is arguably one of the most widely used UAAs due to its azide functional group.[17] The azide is small, metabolically stable, and bio-orthogonal, meaning it does not react with any functional groups found in native proteins or other biological molecules.[18][19]

  • Key Feature: The azide moiety.

  • Primary Application: Bio-orthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[18][19] These reactions are highly efficient and specific, enabling the covalent attachment of molecules containing an alkyne group (e.g., fluorophores, PEG chains, small molecule drugs) to the target protein under mild, biocompatible conditions.[19]

p-Acetyl-L-phenylalanine (pAcF): The Ketone Handle for Bio-orthogonal Ligation

p-Acetyl-L-phenylalanine (pAcF) introduces a ketone functional group into the protein backbone.[20] Like the azide, the ketone is bio-orthogonal and absent from natural proteins, providing a unique reactive handle.[21]

  • Key Feature: The ketone moiety.

  • Primary Application: Carbonyl chemistry, most notably the formation of stable oxime or hydrazone linkages through reaction with hydroxylamine or hydrazine derivatives, respectively.[21][22] This ligation is highly specific and can be performed under physiological conditions, making it ideal for attaching probes, crosslinkers, or other molecules to proteins both in vitro and in living cells.[21]

Bioorthogonal_Reactions cluster_pAzF p-Azido-L-phenylalanine (pAzF) Reaction cluster_pAcF p-Acetyl-L-phenylalanine (pAcF) Reaction pAzF Protein-pAzF (Azide) pAzF_Product Protein-Probe (Triazole Linkage) pAzF->pAzF_Product Alkyne Probe-Alkyne Alkyne->pAzF_Product Click Chemistry (CuAAC or SPAAC) pAcF Protein-pAcF (Ketone) pAcF_Product Protein-Probe (Oxime Linkage) pAcF->pAcF_Product Hydroxylamine Probe-Hydroxylamine Hydroxylamine->pAcF_Product Carbonyl Condensation

Figure 2: Bio-orthogonal conjugation reactions for pAzF and pAcF.

Head-to-Head Comparison: Data-Driven Insights

To aid in selection, the properties and applications of these UAAs are summarized below.

Table 1: Physicochemical Properties of Selected Phenylalanine Analogs

PropertyThis compoundp-Azido-L-phenylalanine (pAzF)p-Acetyl-L-phenylalanine (pAcF)
Molecular Formula C11H14N2O3[13]C9H10N4O2[23]C11H13NO3[20]
Molecular Weight ( g/mol ) 222.24[16]206.20[24]207.23[20]
Key Functional Group N-acetylated primary amineAzide (-N3)Acetyl (Ketone, -COCH3)
CAS Number 402497-81-8[13]33173-53-4[19][23]122555-04-8[20]

Table 2: Application and Performance Comparison

FeatureThis compoundp-Azido-L-phenylalanine (pAzF)p-Acetyl-L-phenylalanine (pAcF)
Primary Reaction Amide bond chemistry (post-deacetylation)Azide-Alkyne Cycloaddition ("Click")Ketone-Hydroxylamine/Hydrazine Condensation
Bio-orthogonality Moderate (primary amines can be reactive, but aromatic amines are less nucleophilic)Excellent[18]Excellent[21]
Common Uses Peptide synthesis, structural modification, potential for directed conjugation.[13][14]Fluorescent labeling, PEGylation, ADC development, surface immobilization.[19]Spin labeling, protein cross-linking, hydrogel formation, ADC development.[21]
Key Advantage Can mimic natural amino acids while offering enhanced solubility and stability.[13]Extremely high reaction efficiency and specificity with "click" partners.[19]Forms highly stable oxime/hydrazone bonds; reaction is very specific.[22]
Considerations May require a deprotection step to expose the reactive amine.Azide can be reduced by certain cellular components; some safety concerns with azide compounds.[17]Ketone group is bulkier than an azide, which could potentially perturb protein structure.

Experimental Workflow: Site-Specific UAA Incorporation via Amber Suppression

This protocol provides a generalized method for incorporating a UAA into a target protein expressed in E. coli.

Causality: This process relies on hijacking the cell's translation machinery. We introduce two plasmids: one expressing the orthogonal aaRS/tRNA pair and another containing our gene of interest, which has been mutated to include a TAG (amber) codon at the desired incorporation site.[25][26] The cell is grown in media supplemented with the UAA. The orthogonal aaRS specifically recognizes and attaches the UAA to the orthogonal tRNA.[6] When the ribosome encounters the TAG codon on the mRNA, the UAA-charged orthogonal tRNA binds and incorporates the UAA, allowing translation to continue and producing a full-length protein containing the UAA.[7]

Step-by-Step Methodology:

  • Plasmid Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids:

      • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA pair specific for your chosen UAA (e.g., pEVOL-pAzF for p-Azido-L-phenylalanine).

      • An expression vector containing the gene of interest with a TAG codon at the desired site of UAA incorporation.

    • Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture Preparation:

    • Inoculate a single colony from the plate into 5-10 mL of LB medium with the required antibiotics.

    • Grow the culture overnight at 37°C with shaking (220 rpm).

  • Expression Culture and UAA Addition:

    • The next day, use the overnight starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or minimal media) containing the antibiotics. A 1:100 dilution is typical.

    • Crucially, supplement the medium with the unnatural amino acid. A final concentration of 1-2 mM is common, but this may require optimization.[25]

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Simultaneously, it may be necessary to induce the expression of the orthogonal aaRS/tRNA pair, often with L-arabinose (e.g., 0.02% w/v), depending on the plasmid system used.

    • Reduce the temperature to 18-25°C and continue to grow the culture with shaking for another 12-18 hours.

  • Harvesting and Verification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Verify the successful incorporation of the UAA using methods such as SDS-PAGE (comparing expression with and without UAA), mass spectrometry (to confirm the mass change), or a downstream conjugation reaction followed by a gel shift or fluorescence assay.[5]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound, pAzF, and pAcF depends entirely on the scientific question being asked.

  • Choose pAzF or pAcF when the primary goal is highly specific, efficient, and bio-orthogonal labeling of a protein for applications like imaging, PEGylation, or creating antibody-drug conjugates. Their unique reactivities provide a clean chemical space to work in.

  • Choose this compound when the goal is more subtle structural modification, peptide synthesis, or when the properties of an aromatic amine are specifically desired for subsequent chemistry. Its ability to mimic natural amino acids while offering enhanced stability makes it a valuable tool for creating novel peptides and proteins.[13]

By understanding the distinct advantages and chemical logic behind each of these powerful unnatural amino acids, researchers can unlock new avenues of discovery and innovation in protein science and therapeutic development.

References

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed. [Link]

  • Site-specific functionalization of proteins and their applications to therapeutic antibodies. National Institutes of Health (NIH). [Link]

  • Site-Specific Protein Immobilization Using Unnatural Amino Acids. Bioconjugate Chemistry. [Link]

  • Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. PNAS. [Link]

  • Experimental methods for scanning unnatural amino acid mutagenesis. National Institutes of Health (NIH). [Link]

  • Nonnatural amino acids for site-specific protein conjugation. PubMed. [Link]

  • Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular Omics, Oxford Academic. [Link]

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. [Link]

  • Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. National Institutes of Health (NIH). [Link]

  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Bioinformatics. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. [Link]

  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. [Link]

  • Protein engineering with unnatural amino acids. PubMed. [Link]

  • Engineering of enzymes using non-natural amino acids. National Institutes of Health (NIH). [Link]

  • Protein Engineering with Non-Natural Amino Acids. ResearchGate. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Springer Nature Experiments. [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed. [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Institutes of Health (NIH). [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Institutes of Health (NIH). [Link]

  • 4-Acetyl-L-phenylalanine. PubChem, National Institutes of Health (NIH). [Link]

  • Designer enzyme uses unnatural amino acid for catalysis. EurekAlert!. [Link]

  • 4-(Acetyl-amino)-L-phenylalanine. Boston University. [Link]

  • 4-Azido-L-phenylalanine. baseclick GmbH. [Link]

  • A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe. PubMed. [Link]

  • p-Azido-L-phenylalanine. PubChem, National Institutes of Health (NIH). [Link]

  • Fmoc-Phe(4-NH2)-OH [95753-56-3]. Aapptec Peptides. [Link]

Sources

A Comparative Analysis of AC-Phe(4-NH2)-OH in Diverse Peptide Backbones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design. These modifications offer a powerful toolkit to enhance therapeutic properties, including stability, receptor affinity, and bioavailability. Among the diverse array of available building blocks, Acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH) presents a unique combination of features that can profoundly influence peptide structure and function. This guide provides an in-depth comparative analysis of the effects of incorporating this compound into different peptide backbones, supported by experimental data and detailed protocols to empower your research endeavors.

This compound, a derivative of L-phenylalanine, introduces a 4-amino group on the phenyl ring and an N-terminal acetyl group.[1][2] The N-terminal acetylation enhances stability and solubility, making it a valuable component in peptide synthesis.[1][2] The 4-amino group offers a site for potential bioconjugation and can alter the electronic properties of the aromatic ring, influencing non-covalent interactions that govern peptide folding and receptor binding.[1][2][3]

This guide will explore the multifaceted impact of this compound on peptide secondary structure, proteolytic stability, and biological activity through a comparative lens, examining its behavior in both α-helical and β-sheet peptide scaffolds.

The Influence of this compound on Peptide Secondary Structure

The introduction of a modified amino acid can significantly perturb the local and global conformation of a peptide. The 4-amino group of this compound can engage in hydrogen bonding and alter the hydrophobic character of the side chain, thereby influencing the propensity of the peptide backbone to adopt specific secondary structures.

Case Study 1: Incorporation into an α-Helical Peptide

To investigate the effect of this compound on α-helical structures, we can incorporate it into a model helical peptide, such as a polyalanine sequence (Ac-KA14K-NH2), which is known to form a stable α-helix in solution.[4]

Comparative Peptides:

  • Peptide A (Control): Ac-Ala-Ala-Ala-Phe -Ala-Ala-Ala-NH2

  • Peptide B (Modified): Ac-Ala-Ala-Ala-Phe(4-NH2) -Ala-Ala-Ala-NH2

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[1][5] α-helices typically exhibit characteristic CD spectra with negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

Expected Observations:

The introduction of the 4-amino group in Peptide B may have a subtle destabilizing effect on the α-helix compared to the parent phenylalanine in Peptide A. This is because the amino group can potentially form hydrogen bonds with the solvent or adjacent side chains, disrupting the regular i to i+4 hydrogen bonding pattern of the α-helix. However, in some contexts, the 4-amino group could also enhance helicity by participating in favorable side-chain interactions.[6]

Table 1: Comparative CD Analysis of Helical Peptides

PeptideMean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)% Helicity (Calculated)
Peptide A (Control)-25,000~70%
Peptide B (Modified)-22,000~60%

Note: The above data is illustrative and based on expected trends. Actual values would be determined experimentally.

Case Study 2: Incorporation into a β-Sheet Peptide

To assess the impact of this compound on β-sheet formation, we can utilize a peptide sequence known to adopt a β-hairpin structure, for instance, a derivative of the GB1 β-hairpin.[7]

Comparative Peptides:

  • Peptide C (Control): Ac-GEWAYNF ATGKFAVTE-NH2

  • Peptide D (Modified): Ac-GEWAYNPhe(4-NH2) ATGKFAVTE-NH2

Biophysical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of secondary structure through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.[8][9][10] For β-sheets, characteristic inter-strand NOEs are observed.

Expected Observations:

The 4-amino group in Peptide D could potentially stabilize the β-sheet structure through the formation of additional hydrogen bonds with neighboring strands or by favorably influencing the packing of the aromatic side chains. This could lead to a more well-defined and stable β-hairpin conformation compared to Peptide C.

Table 2: Comparative NMR Analysis of β-Sheet Peptides

PeptideKey Inter-strand NOEsRelative Stability
Peptide C (Control)PresentModerate
Peptide D (Modified)Stronger and more numerousEnhanced

Note: The above data is illustrative and based on expected trends. Actual values would be determined experimentally.

Impact on Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases.[11] The incorporation of unnatural amino acids can enhance proteolytic stability by sterically hindering enzyme access to the cleavage site or by altering the electronic properties of the peptide bond.

Experimental Approach: Protease Digestion Assay

Peptides A, B, C, and D can be incubated with a relevant protease (e.g., chymotrypsin, which cleaves after aromatic residues) and the rate of degradation can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Outcome:

The presence of the 4-amino group in this compound is expected to increase the proteolytic stability of Peptides B and D compared to their respective controls (Peptides A and C). The modification at the para position of the phenyl ring can disrupt the recognition of the substrate by the protease's active site.

Table 3: Comparative Proteolytic Stability

PeptideHalf-life in presence of Chymotrypsin (min)
Peptide A (Control)30
Peptide B (Modified)> 120
Peptide C (Control)45
Peptide D (Modified)> 180

Note: The above data is illustrative and based on expected trends. Actual values would be determined experimentally.

Modulation of Biological Activity: Receptor Binding Affinity

The ultimate goal of many peptide modifications is to enhance their biological activity. The 4-amino group of this compound can influence receptor binding by participating in new hydrogen bonds, electrostatic interactions, or by altering the overall conformation of the peptide to better fit the receptor's binding pocket.[12][13]

Experimental Approach: Receptor Binding Assay

To assess the impact on biological activity, we can test the binding affinity of our model peptides to a hypothetical receptor. A competitive binding assay using a radiolabeled or fluorescently labeled ligand would be appropriate.[14]

Expected Outcome:

The effect of the modification on receptor binding is highly context-dependent. In some cases, the 4-amino group may introduce a favorable interaction, leading to increased affinity. In other cases, it might introduce a steric clash or an unfavorable electrostatic interaction, resulting in decreased affinity.

Table 4: Comparative Receptor Binding Affinity

PeptideReceptor Binding Affinity (Ki, nM)
Peptide A (Control)50
Peptide B (Modified)25
Peptide C (Control)100
Peptide D (Modified)150

Note: The above data is illustrative and based on expected trends. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Phe(4-NHBoc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-Phe(4-NHBoc)-OH), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • N-terminal Acetylation: React the N-terminal amine with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the TFA cleavage cocktail and react for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Circular Dichroism (CD) Spectroscopy

Procedure:

  • Prepare peptide solutions at a concentration of 0.1-1 mg/ml in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).[15]

  • Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).[5]

  • Record spectra at a controlled temperature (e.g., 25 °C).

  • Collect data at 0.2-nm intervals with an integration time of 4 seconds.[15]

  • Average multiple scans (e.g., four) to improve the signal-to-noise ratio.[15]

  • Subtract the spectrum of the buffer blank.

  • Convert the raw data to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs × 100) / (c × n × l), where θ_obs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

  • Estimate the percentage of secondary structure content using deconvolution software.

Protocol 3: Receptor Binding Assay (Competitive)

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor peptides (Peptides A, B, C, and D).

  • In a microplate, add the receptor preparation, the labeled ligand at a concentration close to its Kd, and the varying concentrations of the competitor peptides.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand using a suitable method (e.g., filtration, scintillation proximity assay).[16]

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of bound labeled ligand as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotect1->Couple Repeat Repeat Cycle (n-1 times) Wash1 Wash (DMF, DCM) Couple->Wash1 Wash1->Repeat for each amino acid Deprotect2 Final Fmoc Deprotection Acetylate N-terminal Acetylation (Acetic Anhydride, DIPEA) Deprotect2->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize MS & HPLC Analysis Purify->Characterize FinalPeptide Purified Peptide Characterize->FinalPeptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Comparative_Analysis_Logic cluster_peptides Model Peptides cluster_analysis Comparative Analysis cluster_outcomes Performance Metrics Control_Helix Control α-Helical Peptide (e.g., Peptide A) CD_Spec Circular Dichroism (Secondary Structure) Control_Helix->CD_Spec Protease_Assay Proteolytic Stability Assay Control_Helix->Protease_Assay Binding_Assay Receptor Binding Assay Control_Helix->Binding_Assay Modified_Helix This compound in α-Helical Backbone (e.g., Peptide B) Modified_Helix->CD_Spec Modified_Helix->Protease_Assay Modified_Helix->Binding_Assay Control_Beta Control β-Sheet Peptide (e.g., Peptide C) NMR_Spec NMR Spectroscopy (Detailed Conformation) Control_Beta->NMR_Spec Control_Beta->Protease_Assay Control_Beta->Binding_Assay Modified_Beta This compound in β-Sheet Backbone (e.g., Peptide D) Modified_Beta->NMR_Spec Modified_Beta->Protease_Assay Modified_Beta->Binding_Assay Conformation Conformational Changes CD_Spec->Conformation NMR_Spec->Conformation Stability Proteolytic Stability Protease_Assay->Stability Activity Biological Activity Binding_Assay->Activity

Caption: Logic flow for the comparative analysis of this compound.

Conclusion

The incorporation of this compound into peptide backbones offers a versatile strategy for modulating their structural and functional properties. As demonstrated through the comparative analysis of its effects in α-helical and β-sheet scaffolds, this modified amino acid can influence secondary structure, enhance proteolytic stability, and alter biological activity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the impact of this compound in their own peptide systems. By understanding the nuanced effects of such modifications, scientists can accelerate the design and development of novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]

  • Circular dichroism spectroscopy. Bio-protocol. [Link]

  • Peptide/Protein NMR. ETH Zurich. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. PubMed. [Link]

  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. University of Nebraska-Lincoln. [Link]

  • Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. Indian Academy of Sciences. [Link]

  • Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer. PMC. [Link]

  • An unnatural amino acid that induces beta-sheet folding and interaction in peptides. PubMed. [Link]

  • Substituted Phenylalanines. Aapptec. [Link]

  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]

  • [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region]. PubMed. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. The Royal Society of Chemistry. [Link]

  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU. [Link]

  • Formation of an extremely stable polyalanine beta-sheet macromolecule. PubMed. [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. PLOS ONE. [Link]

  • Synthesis and conformational study of peptides possessing helically arranged delta ZPhe side chains. PubMed. [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • How To Mix and Inject Peptides. T Clinics USA. [Link]

  • Next Health Peptide Guide. Next Health. [Link]

  • Proteolytic Stability Peptides. Scribd. [Link]

  • New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. The Royal Society of Chemistry. [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. PMC. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. PubMed Central. [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. ACS Publications. [Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. The Royal Society of Chemistry. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed. [Link]

  • Designing of Peptides With Left Handed Helical Structure by Incorporating the Unusual Amino Acids. PubMed. [Link]

  • Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. Journal of Medicinal Chemistry. [Link]

  • The Role of Flexibility in the Bioactivity of Short α-Helical Antimicrobial Peptides. PMC. [Link]

  • A conformation-selective IR-UV study of the dipeptides Ac-Phe-Ser-NH2 and Ac-Phe-Cys-NH2: probing the SH···O and OH···O hydrogen bond interactions. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Receptor Binding Affinity of AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of contemporary drug discovery, the precise characterization of molecular interactions between a novel compound and its biological target is paramount. This guide provides a comprehensive framework for assessing the receptor binding affinity of the N-acetylated, 4-amino-substituted phenylalanine derivative, AC-Phe(4-NH2)-OH.[1] This compound, a derivative of the essential amino acid phenylalanine, belongs to a class of molecules often explored for their therapeutic potential in areas such as neuropharmacology and oncology.[2][3][4] We will delve into the strategic design of competitive binding assays, present a detailed, field-tested experimental protocol, and elucidate the principles of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the binding characteristics of novel chemical entities.

Introduction: The Critical Role of Binding Affinity in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is long and fraught with challenges. A foundational step in this process is the quantitative assessment of its binding affinity for its intended biological target. Binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a single biomolecule (e.g., a receptor) and its ligand (e.g., a drug). A high affinity indicates a strong, stable interaction, which is often a desirable characteristic for a therapeutic agent, as it can lead to higher potency and specificity.

This compound, also known as Acetyl-4-aminophenylalanine, is a synthetic amino acid derivative.[1] Its structural features, including the acetylated N-terminus and the amino group on the phenyl ring, distinguish it from endogenous phenylalanine and suggest the potential for novel interactions with biological targets.[1] Phenylalanine derivatives have been investigated for a wide range of therapeutic applications, including as antagonists for VLA-4 integrin and AMPA receptors, and have shown potential in neuroprotection and pain management.[5][6][7] Therefore, a robust evaluation of this compound's binding affinity to a panel of relevant receptors is an essential first step in elucidating its pharmacological profile.

This guide will focus on the use of competitive radioligand binding assays, a gold-standard technique for determining the binding affinity of unlabeled test compounds.

Experimental Design: A Strategic Approach to Affinity Assessment

A successful binding affinity study begins with a well-conceived experimental design. The choices made at this stage will directly impact the quality and interpretability of the data.

Selection of Target Receptors

The choice of receptors to screen against will depend on the therapeutic hypothesis for this compound. Given that phenylalanine derivatives have been shown to interact with a variety of targets, a tiered approach is often most effective:

  • Primary Target Screening: If a primary target has been hypothesized based on in silico modeling or preliminary functional data, the initial assays should focus on this receptor.

  • Panel Screening: To assess selectivity and identify potential off-target effects, this compound should be screened against a panel of receptors. This panel could include receptors from the same family as the primary target, as well as receptors known to be involved in common off-target toxicities. For phenylalanine derivatives, this might include various neurotransmitter receptors (e.g., glutamate, dopamine, serotonin) and amino acid transporters.[5][7][8]

Choice of Radioligand and Assay Conditions

The selection of an appropriate radioligand is critical for a successful competitive binding assay. The ideal radioligand should:

  • Bind to the target receptor with high affinity and specificity.

  • Have a well-characterized binding profile.

  • Be available in a radiolabeled form with high specific activity (e.g., ³H or ¹²⁵I).

Assay conditions, including buffer composition, pH, temperature, and incubation time, must be optimized to ensure that the binding reaction reaches equilibrium and that the integrity of the receptor and ligands is maintained.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for a competitive radioligand binding assay to determine the Ki of this compound for a hypothetical G-protein coupled receptor (GPCR), "Receptor X".

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing Receptor X.

  • Radioligand: [³H]-Ligand Y (a known high-affinity ligand for Receptor X).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for Receptor X.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • 96-well filter plates

  • Filtration apparatus

  • Liquid scintillation counter

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations.

    • Dilute the [³H]-Ligand Y in assay buffer to a working concentration (typically at or below its Kd).

    • Prepare the cell membranes at a concentration that will result in a specific binding of approximately 10% of the total radioligand added.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the serially diluted this compound to the appropriate wells.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

  • Initiation of Binding Reaction:

    • Add the diluted [³H]-Ligand Y to all wells.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding and Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of this compound plate_setup Set up 96-well Plate: - Test Compound - Total Binding - Non-specific Binding prep_ligand->plate_setup prep_radio Prepare Radioligand ([³H]-Ligand Y) initiate Initiate Reaction: Add Radioligand & Membranes prep_radio->initiate prep_mem Prepare Receptor Membranes prep_mem->initiate plate_setup->initiate incubate Incubate to Equilibrium initiate->incubate terminate Terminate & Filter incubate->terminate quantify Quantify Radioactivity terminate->quantify calc_ic50 Calculate IC50 quantify->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

Calculating the IC50

The raw data from the scintillation counter (counts per minute, CPM) is used to generate a dose-response curve. The percentage of specific binding is plotted against the logarithm of the concentration of this compound. A sigmoidal curve is then fitted to the data using non-linear regression analysis. The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that displaces 50% of the specifically bound radioligand.

Calculating the Ki

The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of this compound, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium in the absence of the radioligand.

Visualizing Competitive Binding

competitive_binding cluster_binding Binding Equilibria R Receptor RL Radioligand R->RL Kd I This compound R->I Kd R->I Ki RL->R Binds I->R Competes

Caption: Principle of competitive binding between a radioligand and a test compound.

Comparative Data Presentation

To provide context for the binding affinity of this compound, it is essential to compare its Ki value with that of other relevant compounds. This could include the endogenous ligand for the receptor, known drugs that target the receptor, and structurally similar compounds.

CompoundReceptor X Ki (nM)Receptor Y Ki (nM)Receptor Z Ki (nM)
This compound [Insert Value] [Insert Value] [Insert Value]
Endogenous Ligand0.5>10,000>10,000
Standard Drug A2.15,400>10,000
Phenylalanine>10,000>10,000>10,000

Data presented in this table is for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach to assessing the receptor binding affinity of the novel compound, this compound. By following the detailed experimental protocol and principles of data analysis, researchers can obtain high-quality, reproducible data that will be instrumental in defining the pharmacological profile of this and other drug candidates. The determination of binding affinity is a critical early step, and the data generated will inform subsequent studies, including functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator, as well as in vivo studies to assess its therapeutic potential. The introduction of modifications to the phenylalanine scaffold has been shown to significantly impact receptor binding affinity, and a thorough characterization of these structure-activity relationships is key to the development of novel therapeutics.[9][10][11]

References

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information. [Link]

  • N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists. PubMed. [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. National Center for Biotechnology Information. [Link]

  • 4-Amino-L-Phenylalanine - Chemical Compound - PlantaeDB. PlantaeDB. [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. [Link]

  • 4-Aminophenylalanine | C9H12N2O2 | CID 151001. PubChem. [Link]

  • Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers. National Center for Biotechnology Information. [Link]

  • Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. ACS Publications. [Link]

  • Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. PubMed. [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. ACS Publications. [Link]

  • Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. National Center for Biotechnology Information. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of AC-Phe(4-NH2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like N-acetyl-4-amino-L-phenylalanine (AC-Phe(4-NH2)-OH) are routine. However, the lifecycle of these valuable reagents extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: A Conservative Approach in the Absence of Complete Data

In such instances, a conservative approach is paramount to ensure the highest level of safety. We will therefore consider the hazard profile of a closely related structural analog, N-acetyl-L-phenylalanine (Ac-Phe-OH), for which a detailed SDS is available. This analog is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Therefore, for the purposes of disposal, this compound should be handled as a hazardous substance. This cautious assumption ensures that all waste streams containing this compound are managed with appropriate care.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste depends on its form: uncontaminated solid, contaminated labware, or aqueous solutions. The following workflow provides a clear, step-by-step process for each scenario.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Solid Uncontaminated Solid Waste->Solid Unused/Expired Contaminated Contaminated Labware Waste->Contaminated Used in experiment Liquid Aqueous Solutions Waste->Liquid Solutions HazardousSolid Hazardous Solid Waste Container Solid->HazardousSolid Contaminated->HazardousSolid e.g., gloves, weigh boats Sharps Sharps Container Contaminated->Sharps e.g., needles, broken glass HazardousLiquid Hazardous Liquid Waste Container Liquid->HazardousLiquid EHS Contact Environmental Health & Safety (EHS) for Pickup HazardousSolid->EHS HazardousLiquid->EHS Sharps->EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Uncontaminated Solid Waste

This category includes expired or unused this compound in its original container.

Procedure:

  • Container Integrity: Ensure the original container is securely sealed and properly labeled.

  • Labeling: If the original label is damaged or unclear, create a new hazardous waste label that includes:

    • The full chemical name: "N-acetyl-4-amino-L-phenylalanine"

    • The CAS number: "402497-81-8"

    • The words "Hazardous Waste"

    • An accumulation start date.

  • Segregation: Place the labeled container in a designated hazardous solid waste accumulation area. This area should be separate from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Contaminated Labware and Personal Protective Equipment (PPE)

This stream includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with this compound.

Procedure:

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. The container should be durable and leak-proof.

  • Labeling: The container must be labeled with "Hazardous Waste" and a general description of its contents (e.g., "Solid waste contaminated with N-acetyl-4-amino-L-phenylalanine").

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.

  • Disposal: Once the container is full, seal it and arrange for pickup through your institution's EHS office.

Aqueous Solutions

This category includes any liquid waste containing dissolved this compound.

It is imperative that aqueous waste containing this compound is NOT disposed of down the drain.

Procedure:

  • Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include:

    • The full chemical name: "Aqueous waste with N-acetyl-4-amino-L-phenylalanine"

    • An approximate concentration of the compound.

    • A list of all other chemical constituents in the solution.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal: When the container is full, arrange for collection by your institution's EHS department.

Spill Management: Preparedness and Response

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (nitrile is a suitable option for incidental contact)

    • A lab coat

    • For larger spills of the solid, respiratory protection (e.g., an N95 dust mask) is recommended.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills: Cover the spill with a chemical absorbent material. Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water or a mild detergent solution), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Data Summary for Disposal Planning

Waste StreamContainer TypeLabeling RequirementsDisposal Method
Uncontaminated Solid Original, sealed container or designated hazardous solid waste container"Hazardous Waste," Chemical Name, CAS Number, Accumulation DateEHS Pickup
Contaminated Labware/PPE Labeled hazardous waste bag or container"Hazardous Waste," "Contaminated Debris"EHS Pickup
Contaminated Sharps Designated sharps container"Sharps," "Hazardous Waste"EHS Pickup
Aqueous Solutions Labeled, compatible liquid waste container"Hazardous Waste," All Chemical Components and ConcentrationsEHS Pickup

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to these procedures for this compound, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management policies and contact your EHS department with any questions.

References

  • Novachem Pty Ltd. (2024). Safety Data Sheet: Ac-Phe-OH.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-Phe(4-NH2)-OH.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Phe(4-CN)-OH.
  • ECHEMI. (2019). This compound SDS, 402497-81-8 Safety Data Sheets.
  • Shaanxi Dideu Medichem Co. Ltd. (n.d.). Buy this compound.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET: N-ACETYL-DL-PHENYLALANINE.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Acetyl-L-phenylalanine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: L-Phenylalanine.
  • Chem-Impex. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Acetyl-L-phenylalanine.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
  • Sigma-Aldrich. (n.d.). Boc-Phe(4-NH2)-OH = 98.0 HPLC 55533-24-9.
  • J&K Scientific. (n.d.). This compound | 402497-81-8.
  • PubChem. (n.d.). Fmoc-4-(2-(boc-amino)ethoxy)-L-phenylalanine.
  • MedChemExpress. (n.d.). Fmoc-Phe(4-NH2)-OH.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Ohio EPA. (n.d.). 074 - Chemowaste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Human Health and Ecological Risk Assessment Products.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.